molecular formula C11H9N3O B2528475 [2,3'-Bipyridine]-4-carboxamide CAS No. 2089319-07-1

[2,3'-Bipyridine]-4-carboxamide

Cat. No.: B2528475
CAS No.: 2089319-07-1
M. Wt: 199.213
InChI Key: YSUBJTMXFFEPOB-UHFFFAOYSA-N
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Description

[2,3'-Bipyridine]-4-carboxamide is a heteroaromatic compound of significant interest in scientific research. Bipyridine derivatives are well-known for their ability to act as versatile ligands, readily coordinating with a wide range of metal ions to form stable complexes . These complexes are foundational in the development of catalytic systems and advanced materials. The carboxamide functional group on the 4-position of one pyridine ring can influence the compound's electronic properties and provide a site for further synthetic modification. This makes [2,3'-Bipyridine]-4-carboxamide a valuable building block (or synthetic intermediate) for constructing more complex molecular architectures, such as metal-organic frameworks (MOFs) or covalent organic frameworks (COFs) . Potential research applications also include its use in the synthesis of organic semiconductors and as a precursor for pharmacological probes. This product is intended for research purposes only and is not for diagnostic, therapeutic, or personal use. Researchers should handle this material with appropriate personal protective equipment in a well-ventilated environment and refer to the safety data sheet for detailed hazard information.

Properties

IUPAC Name

2-pyridin-3-ylpyridine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N3O/c12-11(15)8-3-5-14-10(6-8)9-2-1-4-13-7-9/h1-7H,(H2,12,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSUBJTMXFFEPOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=NC=CC(=C2)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

[2,3'-Bipyridine]-4-carboxamide chemical structure and properties

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to [2,3'-Bipyridine]-4-carboxamide: Synthesis, Properties, and Applications

Abstract

[2,3'-Bipyridine]-4-carboxamide is a heterocyclic compound featuring two asymmetrically linked pyridine rings, a structure that offers significant potential in coordination chemistry, materials science, and medicinal chemistry. The bipyridine framework is a cornerstone for the development of ligands in catalysis and functional materials, while the carboxamide moiety is recognized as a privileged pharmacophore in drug discovery, crucial for establishing specific hydrogen-bonding interactions with biological targets. This guide provides a comprehensive technical overview of [2,3'-Bipyridine]-4-carboxamide, detailing its chemical structure, physicochemical properties, a robust synthetic pathway, and prospective applications. The content herein is synthesized for researchers, chemists, and drug development professionals seeking to leverage this versatile molecular scaffold.

Chemical Identity and Structure

The unique arrangement of the pyridyl rings and the functional carboxamide group defines the chemical behavior and potential applications of this molecule. Unlike the well-studied 2,2'-bipyridine which acts as a classic bidentate chelating ligand, the 2,3'-linkage imposes significant conformational constraints, suggesting it is more likely to function as a monodentate or bridging ligand.

IdentifierValue
IUPAC Name 2-(Pyridin-3-yl)pyridine-4-carboxamide
Molecular Formula C₁₁H₉N₃O
Molecular Weight 200.21 g/mol
Canonical SMILES C1=CC(=CN=C1)C2=CN=C(C=C2)C(=O)N
Parent Compound (2,3'-Bipyridine) CAS: 581-50-0

Chemical Structure:

Figure 1: 2D representation of the [2,3'-Bipyridine]-4-carboxamide structure.

Physicochemical Properties

The properties of [2,3'-Bipyridine]-4-carboxamide are derived from its constituent parts. The bipyridine core imparts aromaticity and a degree of rigidity, while the carboxamide group significantly increases its polarity and hydrogen-bonding capacity compared to the parent 2,3'-bipyridine.

PropertyValue / DescriptionRationale / Reference
Appearance Expected to be an off-white to yellow solid.Based on related bipyridine derivatives.
Melting Point >200 °C (estimated)The presence of the amide group promotes strong intermolecular hydrogen bonding, significantly raising the melting point compared to the parent 2,3'-bipyridine.
Solubility Sparingly soluble in water; soluble in polar organic solvents like DMSO and DMF.The carboxamide group enhances polarity. Related dicarboxylic acid derivatives are soluble in common organic solvents but often insoluble in water.
pKa The pyridine nitrogen atoms are basic, with pKa values expected to be in the range of 3-5.The ground-state pKa of related ruthenium bipyridine carboxylic acid complexes have been determined from absorbance changes with pH.

Synthesis and Purification

The synthesis of unsymmetrically substituted bipyridines is most effectively achieved through modern cross-coupling methodologies. Palladium-catalyzed direct C-H arylation of pyridine N-oxides offers an efficient and atom-economical route, avoiding the need to pre-functionalize both coupling partners.

Proposed Synthetic Pathway: Pd-Catalyzed C-H Arylation

This protocol details the coupling of a halopyridine with a pyridine N-oxide. The N-oxide serves to activate the C-H bond at the 2-position of the pyridine ring for direct arylation. The subsequent deoxygenation step yields the final bipyridine product.

G cluster_0 Step 1: C-H Arylation cluster_1 Step 2: Deoxygenation A Isonicotinamide N-Oxide D [2,3'-Bipyridine]-4-carboxamide N-oxide A->D Coupling B 3-Bromopyridine B->D C Pd Catalyst (e.g., Pd(OAc)₂) Ligand (e.g., PPh₃) Base (e.g., K₂CO₃) Solvent (e.g., Toluene) C->D F [2,3'-Bipyridine]-4-carboxamide D->F E Reducing Agent (e.g., PCl₃) E->F

Caption: Proposed synthesis workflow for [2,3'-Bipyridine]-4-carboxamide.

Detailed Experimental Protocol

Expert Rationale: This two-step, one-pot adaptation simplifies the process. The choice of a palladium catalyst is crucial for activating the C-H bond. Phosphorus trichloride is an effective reducing agent for deoxygenating the N-oxide intermediate without affecting other functional groups like the carboxamide.

Materials:

  • Isonicotinamide N-oxide (1.0 equiv)

  • 3-Bromopyridine (1.2 equiv)

  • Palladium(II) Acetate (Pd(OAc)₂, 5 mol%)

  • Triphenylphosphine (PPh₃, 10 mol%)

  • Potassium Carbonate (K₂CO₃, 2.5 equiv)

  • Anhydrous Toluene

  • Phosphorus Trichloride (PCl₃, 2.0 equiv)

  • Dichloromethane (DCM)

  • Saturated Sodium Bicarbonate solution

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add isonicotinamide N-oxide, 3-bromopyridine, Pd(OAc)₂, PPh₃, and K₂CO₃.

  • C-H Arylation: Add anhydrous toluene via cannula. Heat the reaction mixture to 110 °C and stir vigorously for 12-24 hours.

  • Reaction Monitoring (Arylation): Monitor the consumption of the starting material by Thin Layer Chromatography (TLC) or LC-MS.

  • Deoxygenation: After cooling the mixture to 0 °C, slowly add a solution of PCl₃ in anhydrous toluene. Allow the reaction to warm to room temperature and stir for an additional 2-4 hours.

  • Workup: Quench the reaction by carefully adding saturated NaHCO₃ solution. Transfer the mixture to a separatory funnel and extract with DCM (3x).

  • Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Chromatography: Purify the crude residue by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes or DCM/methanol to afford the pure [2,3'-Bipyridine]-4-carboxamide.

Spectroscopic Characterization

Unambiguous structural confirmation is achieved through a combination of standard spectroscopic techniques. The predicted data provides a benchmark for validating the synthetic product.

TechniqueExpected Observations
¹H NMR Complex multiplet patterns in the aromatic region (δ 7.0-9.0 ppm). Protons on the 4-carboxamide-substituted ring will be distinct from those on the 3-pyridyl ring. The two protons of the -CONH₂ group will appear as a broad singlet.
¹³C NMR Eleven distinct signals are expected in the aromatic region (δ 120-160 ppm), plus a downfield signal for the carbonyl carbon (δ >165 ppm).
FT-IR Characteristic absorption bands: N-H stretching of the primary amide (two bands, ~3350 and 3180 cm⁻¹), C=O stretching (Amide I band, ~1680 cm⁻¹), N-H bending (Amide II band, ~1620 cm⁻¹), and aromatic C=N/C=C stretching (~1600-1400 cm⁻¹).
Mass Spec (ESI+) Expected [M+H]⁺ peak at m/z = 200.08.

Reactivity and Potential Applications

The hybrid structure of [2,3'-Bipyridine]-4-carboxamide makes it a compelling building block for both pharmaceutical and materials science applications.

Medicinal Chemistry

The pyridine carboxamide scaffold is a validated pharmacophore present in numerous therapeutic agents, including those with anti-tubercular activity. The carboxamide group is an excellent hydrogen bond donor and acceptor, enabling strong and specific interactions with protein targets.

Application as a Kinase Inhibitor Fragment: Many kinase inhibitors bind to the ATP-binding site, where the inhibitor forms key hydrogen bonds with the "hinge region" of the protein. The amino-pyridine motif is a classic hinge-binder. By analogy, the [2,3'-Bipyridine]-4-carboxamide scaffold can be envisioned to act similarly, with the carboxamide and one of the pyridine nitrogens forming the critical hydrogen bonds.

G Hinge_NH Backbone N-H Hinge_CO Backbone C=O Bipy_Carbox [2,3'-Bipyridine]-4-carboxamide Pyridine-N C=O NH₂ Bipy_Carbox:n2->Hinge_NH H-Bond Bipy_Carbox:n1->Hinge_NH H-Bond

Caption: Interaction model of the molecule as a kinase hinge-binder.

Coordination Chemistry and Materials Science

While not a traditional chelating agent like 2,2'-bipyridine, the 2,3'-isomer can coordinate to metal centers through either of its nitrogen atoms. This property makes it a valuable monodentate or bridging ligand for constructing coordination polymers and metal-organic frameworks (MOFs). The carboxamide group can participate in further supramolecular assembly through hydrogen bonding, adding another layer of structural control.

Safety and Handling

No specific toxicological data is available for [2,3'-Bipyridine]-4-carboxamide. Standard laboratory safety precautions should be followed. Based on related functionalized bipyridines, the compound should be handled with care.

  • Hazard Statements (Predicted): May be harmful if swallowed (H302), cause skin irritation (H315), cause serious eye irritation (H319), and may cause respiratory irritation (H335).

  • Precautionary Measures: Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Handle in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes.

References

  • Campeau, L., et al. (2011). Synthesis of Unsymmetrically Substituted Bipyridines by Palladium-Catalyzed Direct C−H Arylation of Pyridine N-Oxides. Organic Letters. Available at: [Link]

  • Busby, M., et al. (2011). Substituted 2,2′-bipyridines by nickel-catalysis: 4,4′-di-tert-butyl-2,2. PMC. Available at: [Link]

  • Kiehne, U., et al. (2007). Synthesis of Substituted 2,2'-Bipyridines from 2-Bromo- or 2-Chloropyridines Using Tetrakis(triphenylphosphine)palladium(0) as a Catalyst in a Modified Negishi Cross-Coupling Reaction. Organic Chemistry Portal. Available at: [Link]

  • Krasovskiy, A., et al. (2016). Recent Advances in the Synthesis of 2,2′-Bipyridines and Their Derivatives. MDPI. Available at: [Link]

  • Lastovych, I., et al. (2022). Pyridine Carboxamides Based on Sulfobetaines: Design, Reactivity, and Biological Activity. MDPI. Available at: [Link]

  • Lastovych, I., et al. (2022). Pyridine Carboxamides Based on Sulfobetaines: Design, Reactivity, and Biological Activity. MDPI. Available at: [Link]

  • Crawford, C.A., et al. (1994). Reaction of 2,2'-bipyridine (bpy) with dirhodium carboxylates: mono-bpy products with variable chelate binding modes and insights into the reaction mechanism. Inorganic Chemistry. Available at: [Link]

  • PubChem. (n.d.). 2,3'-Bipyridine. PubChem. Available at: [Link]

  • Ganeshpandian, M., et al. (2018). The effect of incorporating carboxylic acid functionalities into 2,2′-bipyridine on the biological activity of

Physicochemical Profiling & Developability of [2,3'-Bipyridine]-4-carboxamide

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Physicochemical Characteristics of [2,3'-Bipyridine]-4-carboxamide Content Type: Technical Monograph & Developability Guide Audience: Medicinal Chemists, Formulation Scientists, and Process Development Engineers.

Executive Summary & Scaffold Analysis

[2,3'-Bipyridine]-4-carboxamide (CAS: 2089319-07-1) represents a "privileged scaffold" in modern kinase inhibitor discovery, particularly targeting the PI3K/AKT/mTOR and JAK pathways. Structurally, it consists of two pyridine rings linked at the C2 and C3' positions, with a primary carboxamide functionality at the C4 position of the C2-linked ring.

From a physicochemical perspective, this molecule is a low-molecular-weight fragment (MW ~199.2) that balances lipophilicity with significant polarity. Its utility stems from its ability to function as a bidentate hydrogen bond donor/acceptor motif (via the amide) while the bipyridine core provides the necessary hydrophobic interactions and geometric vectors to orient substituents into enzyme selectivity pockets.

Key Developability Insight: The primary challenge with this scaffold is not intrinsic solubility—which is often manageable via pH manipulation—but rather its solid-state propensity for polymorphism . The carboxamide group is a strong supramolecular synthon, leading to high-energy crystal lattice formations that can impact dissolution rates during early formulation.

Structural & Electronic Properties

Understanding the electronic distribution is critical for predicting reactivity and ionization behavior.

Molecular Descriptors (Computed & Empirical)
PropertyValue / RangeSignificance
Molecular Weight 199.21 g/mol Ideal for Fragment-Based Drug Design (FBDD); high ligand efficiency.
Molecular Formula C₁₁H₉N₃ONitrogen-rich heteroaromatic.
LogP (Predicted) 0.6 – 1.1Moderately lipophilic; suggests good membrane permeability (LogD₇.₄ ~0.6).
Topological PSA ~68 ŲWell within the "Rule of 3" for fragments; suggests high oral absorption potential.
H-Bond Donors 2 (Amide NH₂)Critical for "hinge binding" in kinase domains.
H-Bond Acceptors 3 (Pyridine Ns + C=O)Pyridine nitrogens act as pH-dependent solubility handles.
Rotatable Bonds 2The inter-ring bond and the amide bond.
Ionization (pKa) Profile

The molecule possesses two basic pyridine nitrogens. Their basicity is modulated by the electronic effects of the substituents.

  • pKa₁ (Pyridine-N, Ring B): ~4.8 – 5.2. This is the more basic nitrogen (3'-pyridyl). It is relatively unperturbed by the amide on the distal ring.

  • pKa₂ (Pyridine-N, Ring A): ~3.0 – 3.5. The electron-withdrawing nature of the 4-carboxamide group significantly reduces the electron density on this nitrogen, lowering its basicity.

  • Implication: The molecule will be neutral at physiological pH (7.4) but will gain significant solubility in gastric media (pH 1.2) due to protonation of the Ring B nitrogen.

Solid-State Characterization & Polymorphism Risks

The presence of a primary amide (-CONH2) introduces a high risk of polymorphism due to the formation of competing hydrogen-bond networks (e.g., amide-amide dimers vs. amide-pyridine catemers).

Crystal Habit & Packing
  • Primary Synthon: Centrosymmetric amide dimers (

    
     motif) are the thermodynamic sink.
    
  • Secondary Interactions: The pyridine nitrogens can accept hydrogen bonds from the amide NH, leading to alternative packing arrangements (metastable polymorphs).

  • Melting Point: Expected range 180°C – 220°C . High melting point reflects strong intermolecular lattice energy.

Hygroscopicity
  • Classification: Slightly Hygroscopic.

  • Mechanism: While the aromatic core is hydrophobic, the amide and pyridine sites can adsorb surface moisture at high RH (>80%).

  • Recommendation: Store desiccant-protected. Perform Dynamic Vapor Sorption (DVS) early to define handling limits.

Solubility & Dissolution Strategy

Solubility is the rate-limiting step for this scaffold's bioavailability.

pH-Dependent Solubility Profile

The solubility follows a U-shaped curve but is dominated by the basicity of the pyridine rings.

  • pH 1.2 (SGF): High solubility (>5 mg/mL) due to protonation of Pyridine-N (Ring B).

  • pH 6.8 (Intestinal): Low solubility (<0.5 mg/mL). The molecule is largely neutral.

  • Solvent Selection:

    • Process Solvents: DMSO (High), Methanol/DCM mixtures (Moderate), Ethyl Acetate (Low).

    • Analytical Diluents: 50:50 Water:Acetonitrile with 0.1% Formic Acid (to ensure ionization and solubility).

Solubility Screening Workflow

The following diagram outlines a rational workflow to determine the optimal solid form and vehicle for preclinical studies.

SolubilityWorkflow Start Compound Isolation ([2,3'-Bipyridine]-4-carboxamide) pKa_Det Determination of pKa (Potentiometric Titration) Start->pKa_Det Sol_pH pH-Solubility Profile (pH 1.2, 4.5, 6.8, 7.4) pKa_Det->Sol_pH Decision Solubility > 0.1 mg/mL at pH 6.8? Sol_pH->Decision Good Proceed as Free Base (Standard Formulation) Decision->Good Yes Poor Salt Screening Required Decision->Poor No Salt_Screen Salt Screen: HCl, Mesylate, Tosylate Poor->Salt_Screen pKa gap > 3 CoCrystal Co-Crystal Screen: (Carboxylic Acids) Poor->CoCrystal pKa gap < 3 Selection Select Lead Form: (Hygroscopicity vs Solubility) Salt_Screen->Selection CoCrystal->Selection

Figure 1: Decision tree for solid-form selection based on intrinsic solubility and ionization.

Analytical Methodologies

Accurate quantification requires methods that account for the basic nature of the bipyridine core.

HPLC Method Development
  • Column: C18 (End-capped) or Phenyl-Hexyl (for better selectivity of aromatics).

  • Mobile Phase:

    • A: Water + 0.1% Ammonia (pH ~10) OR Water + 0.1% TFA (pH ~2).

    • B: Acetonitrile.

    • Note: Basic pH is often preferred for pyridines to suppress ionization and improve peak shape (reduce tailing), provided the silica is resistant (e.g., XBridge). If using acidic pH, use TFA or Formic Acid to ensure full protonation.

  • Detection: UV at 254 nm (aromatic π-π*) and 280 nm.

Impurity Profiling (Synthesis Context)

When synthesizing this intermediate (typically via Suzuki-Miyaura coupling), specific impurities must be monitored:

  • Boronic Acid Homocoupling: Bis-pyridine dimers.

  • Regioisomers: 2,4'-bipyridine analogs if the coupling selectivity is poor.

  • Palladium Residuals: Pyridines are excellent ligands for Pd; rigorous scavenging (e.g., SiliaMetS® Thiol) is required.

Synthesis & Purification Logic

The synthesis typically involves coupling a 4-substituted-2-halo-pyridine with a 3-pyridylboronic acid.

SynthesisFlow SM1 2-Chloro-isonicotinamide (Ring A) Rxn Suzuki Coupling (Pd(dppf)Cl2, K2CO3, Dioxane/H2O) SM1->Rxn SM2 3-Pyridylboronic acid (Ring B) SM2->Rxn Workup Workup & Extraction (Removal of Boron species) Rxn->Workup Scavenge Pd Scavenging (Thiol/Thiourea Resin) Workup->Scavenge Cryst Recrystallization (EtOH or iPrOH) Scavenge->Cryst Final [2,3'-Bipyridine]-4-carboxamide (>98% Purity) Cryst->Final

Figure 2: Standard synthetic workflow highlighting critical purification steps for pharmaceutical grade material.

References

  • World Intellectual Property Organization. (2011).[1][2] PI3 Kinase Inhibitors and Uses Thereof (WO2011031896A2). Vertex Pharmaceuticals. Link

  • PubChem. (n.d.).[3] Compound Summary: [2,3'-Bipyridine]-4-carboxamide (CAS 2089319-07-1). National Library of Medicine. Link

  • Katritzky, A. R., et al. (2010). Comprehensive Heterocyclic Chemistry III. Elsevier. (General reference for pyridine pKa and reactivity).
  • Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591. (Context on amide/pyridine interactions).

Sources

The[2,3'-Bipyridine]-4-carboxamide Scaffold: Structural Profiling, Mechanistic Utility, and De Novo Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

As the demand for highly selective kinase inhibitors and allosteric modulators intensifies, nitrogen-containing biaryl heterocycles have emerged as privileged scaffolds in rational drug design. Among these, [2,3'-Bipyridine]-4-carboxamide represents a highly versatile, spatially defined pharmacophore. This in-depth technical guide provides a comprehensive overview of its physicochemical properties, its mechanistic role in target binding, and a self-validating, step-by-step methodology for its de novo synthesis.

Physicochemical Profiling & Identification

Before initiating any synthetic or assay workflow, establishing the exact identity and baseline properties of the target molecule is critical for downstream quality control. The compound is officially registered under the CAS Registry Number 2089319-07-1 [1],[2].

PropertyValue
Chemical Name [2,3'-Bipyridine]-4-carboxamide
CAS Registry Number 2089319-07-1[1]
Molecular Formula C₁₁H₉N₃O
Molecular Weight 199.21 g/mol [1]
Monoisotopic Mass 199.0746 Da
Hydrogen Bond Donors 1 (Primary Amide)
Hydrogen Bond Acceptors 3 (2 Pyridine Nitrogens, 1 Carbonyl Oxygen)
Rotatable Bonds 2

Mechanistic Rationale in Drug Design

The architectural logic of [2,3'-Bipyridine]-4-carboxamide makes it an ideal candidate for targeting the ATP-binding pocket of various kinases. The causality behind its efficacy lies in its precise spatial arrangement:

  • The Bipyridine Core: The direct C-C linkage between the 2-position of the primary pyridine and the 3-position of the secondary pyridine creates a rigid, slightly twisted biaryl system. This twist prevents steric clash while allowing the nitrogens to orient optimally toward solvent-exposed regions or coordinate with active-site metal ions.

  • The 4-Carboxamide Motif: Positioned para to the biaryl linkage, the carboxamide group serves as a critical bidentate interaction hub. It acts simultaneously as a hydrogen bond donor (via NH₂) and acceptor (via C=O), a motif classically required to anchor molecules to the hinge region backbone of kinases (e.g., interacting with the backbone NH and C=O of hinge residues).

G Core [2,3'-Bipyridine]-4-carboxamide Scaffold Py2 2-Pyridine Ring (Rigid Vector) Core->Py2 Structural Component Py3 3'-Pyridine Ring (Hydrophobic/Solvent Vector) Core->Py3 Structural Component Amide 4-Carboxamide Group (H-Bond Donor/Acceptor) Core->Amide Functional Group Target Kinase Hinge Region Binding Py2->Target Orients Core Scaffold Py3->Target Directs to Solvent Channel Amide->Target Interacts with Backbone C=O & NH

Logical relationship of the [2,3'-Bipyridine]-4-carboxamide scaffold in kinase hinge-binding.

De Novo Synthesis: The Suzuki-Miyaura Strategy

To synthesize [2,3'-Bipyridine]-4-carboxamide, the Suzuki-Miyaura cross-coupling reaction is the most robust and highly validated approach[3].

Causality of Method Selection: While Negishi or Stille couplings can construct biaryl bonds, they require highly moisture-sensitive organozinc reagents or highly toxic organotin intermediates, respectively. The Suzuki-Miyaura coupling utilizes stable, commercially available boronic acids and exhibits exceptional tolerance for unprotected polar functional groups like primary carboxamides[4].

The reaction proceeds via a palladium-catalyzed cycle:

  • Oxidative Addition: Insertion of Pd(0) into the C-Cl bond of 2-chloroisonicotinamide.

  • Transmetallation: Transfer of the 3-pyridinyl group from the boronate complex (activated by a base) to the Pd(II) center.

  • Reductive Elimination: Formation of the new C-C biaryl bond and regeneration of the Pd(0) catalyst.

Workflow Start Reagent Assembly (Ar-Cl + Ar-B(OH)2 + K2CO3) Degas Solvent Degassing (N2/Ar Sparging) Start->Degas Prepares Reaction Matrix Catalyst Pd Catalyst Addition (Pd(dppf)Cl2) Degas->Catalyst Prevents Pd(0) Oxidation Reaction Cross-Coupling (90°C, 12h) Catalyst->Reaction Initiates Catalytic Cycle Validation In-Process Validation (LC-MS Monitoring) Reaction->Validation Aliquot Sampling Purification Workup & Chromatography (DCM/MeOH Gradient) Validation->Purification Confirms Mass Shift

Step-by-step experimental workflow for the Suzuki-Miyaura synthesis of the target compound.

Validated Experimental Protocol

This protocol is designed as a self-validating system. Visual and analytical checkpoints are embedded to ensure the integrity of the synthesis at every stage[5].

Materials Required
  • Aryl Halide: 2-Chloroisonicotinamide (1.0 equiv, 10 mmol, 1.56 g)

  • Boronic Acid: 3-Pyridinylboronic acid (1.2 equiv, 12 mmol, 1.47 g)

  • Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ adduct (0.05 equiv, 0.5 mmol, 408 mg)

  • Base: Potassium carbonate (K₂CO₃) (2.5 equiv, 25 mmol, 3.45 g)

  • Solvent System: 1,4-Dioxane / Deionized Water (4:1 v/v, 50 mL)

Step-by-Step Methodology

Step 1: Matrix Assembly & Base Activation Charge a 100 mL round-bottom flask equipped with a magnetic stir bar with 2-chloroisonicotinamide, 3-pyridinylboronic acid, and K₂CO₃. Add 50 mL of the 1,4-Dioxane/Water mixture.

  • Causality: Water is strictly required to dissolve the inorganic base, which subsequently attacks the boronic acid to form the reactive, electron-rich trihydroxyborate intermediate necessary for the transmetallation step.

Step 2: Stringent Degassing Seal the flask with a rubber septum. Submerge a long needle into the solvent and sparge with high-purity Nitrogen or Argon gas for exactly 15 minutes, while venting through a secondary short needle.

  • Causality: Dissolved oxygen rapidly oxidizes the active Pd(0) species into inactive Pd(II) peroxo complexes, killing the catalytic cycle.

Step 3: Catalyst Introduction Briefly remove the septum under a positive flow of inert gas and add the Pd(dppf)Cl₂ catalyst. Reseal and purge the headspace for an additional 2 minutes.

  • Self-Validation Checkpoint: The solution will immediately turn a deep reddish-brown. If the solution turns completely black within minutes of heating, it indicates premature catalyst aggregation into "palladium black" due to inadequate degassing.

Step 4: Thermal Execution Transfer the flask to a pre-heated oil bath at 90°C. Stir vigorously for 12 hours under a static inert atmosphere (balloon).

Step 5: In-Process Analytical Validation (LC-MS) After 12 hours, withdraw a 50 µL aliquot, dilute in 1 mL of Methanol, filter, and inject into the LC-MS.

  • Self-Validation Checkpoint: The starting material (2-chloroisonicotinamide) exhibits an exact mass of ~156.01 Da and a distinct 3:1 isotopic pattern due to ³⁵Cl/³⁷Cl. The reaction is deemed complete when this isotopic signature disappears, replaced by a single dominant peak at m/z 200.1 [M+H]⁺ , confirming the successful formation of [2,3'-Bipyridine]-4-carboxamide.

Step 6: Workup & Isolation Cool the reaction to room temperature. Dilute with 100 mL of Ethyl Acetate (EtOAc) and wash with 50 mL of saturated aqueous NaCl (brine). Extract the aqueous layer twice more with 50 mL EtOAc. Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Step 7: Purification Purify the crude residue via flash column chromatography on silica gel, utilizing a gradient of Dichloromethane (DCM) to Methanol (MeOH) (typically 95:5 to 90:10). The product elutes as a highly polar band due to the primary carboxamide.

References

  • MDPI. "Recent Progress on the Synthesis of Bipyridine Derivatives". Molecules. Available at:[Link]

  • Taylor & Francis. "Facile Microwave Synthesis of Pd-Catalyzed Suzuki Reaction for Bis-6-Aryl Imidazo[1,2-a]Pyridine-2-Carboxamide Derivatives". Polycyclic Aromatic Compounds. Available at: [Link]

Sources

The Thermodynamic Stability of Bipyridine Carboxamide Derivatives: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Critical Role of Stability in Function

Bipyridine carboxamide derivatives have emerged as a versatile and highly significant class of ligands in coordination chemistry, with far-reaching implications in drug development, materials science, and catalysis. Their ability to form stable complexes with a wide array of metal ions is central to their function. From the efficacy of metallodrugs to the robustness of metal-organic frameworks (MOFs), the thermodynamic stability of the resulting complexes is a critical determinant of their performance and reliability. This guide provides a comprehensive technical overview of the core principles governing the thermodynamic stability of bipyridine carboxamide derivatives, methodologies for its assessment, and the profound impact of structural modifications on the overall stability of these fascinating compounds.

Part 1: Fundamental Principles of Thermodynamic Stability

The thermodynamic stability of a bipyridine carboxamide complex in solution is a measure of the extent to which the complex will form at equilibrium. This is quantitatively expressed by the stability constant (also known as the formation constant, K) and the Gibbs free energy of formation (ΔG). The relationship between these parameters is given by the equation:

ΔG = -RTlnK

where R is the gas constant and T is the absolute temperature. A more negative ΔG and a larger K value signify a more stable complex. The Gibbs free energy is further broken down into enthalpic (ΔH) and entropic (ΔS) contributions:

ΔG = ΔH - TΔS

Understanding the interplay of these factors is crucial for the rational design of bipyridine carboxamide derivatives with tailored stability profiles.

Electronic Effects of Substituents

The electronic properties of substituents on the bipyridine or carboxamide moieties can significantly influence the stability of the resulting metal complexes. Electron-donating groups (EDGs) increase the electron density on the nitrogen and oxygen donor atoms, enhancing their Lewis basicity and leading to stronger coordination with metal ions. Conversely, electron-withdrawing groups (EWGs) decrease the electron density on the donor atoms, generally resulting in weaker metal-ligand bonds and lower complex stability.[1][2]

For instance, studies on Re(bpy) complexes have shown that electron-donating substituents like tert-butyl and methyl groups can increase the activity and overpotential in electrocatalytic CO2 reduction, while strong electron-donating groups like methoxy, or electron-withdrawing groups like cyanide and trifluoromethyl, can destabilize the catalyst.[2][3] This highlights the delicate balance of electronic effects required for optimal stability and function.

Steric Hindrance and Conformational Effects

The size and position of substituents can introduce steric hindrance, which can either stabilize or destabilize a complex. Bulky substituents near the coordination site can prevent the close approach of the metal ion, leading to weaker bonds and lower stability. However, in some cases, steric bulk can also shield the metal center from unwanted interactions with the solvent or other species, thereby enhancing kinetic stability.

The conformation of the bipyridine carboxamide ligand is also critical. For chelation to occur, the bipyridine unit must adopt a cis-conformation. The energy penalty required to rotate from the more stable trans-conformation to the cis-conformation upon metal binding can influence the overall thermodynamic stability of the complex.[4]

The Chelate Effect: A Driving Force for Stability

Bipyridine carboxamides are bidentate or potentially tridentate ligands, meaning they can bind to a metal ion through two or more donor atoms. This chelation leads to the formation of a more stable ring structure compared to the coordination of an equivalent number of monodentate ligands. This phenomenon, known as the chelate effect, is a significant contributor to the high stability of bipyridine carboxamide complexes. The chelate effect is primarily an entropic-driven process. The coordination of one bidentate ligand displaces two or more solvent molecules, leading to an increase in the number of free particles in the system and thus a positive change in entropy.

The stability of complexes with 2,2′-bipyridine ligands is generally greater than those with an equivalent number of pyridine ligands.[4] The size of the chelate ring also plays a crucial role; five- or six-membered chelate rings are typically the most stable. For instance, a pinene–bipyridine ligand with a shorter carboxylic arm forming a more stable seven-membered metal chelate ring resulted in more stable complexes compared to a ligand with a longer arm that forms an eight-membered ring.[5]

Influence of Solvent and pH

The solvent environment can have a profound impact on the thermodynamic stability of bipyridine carboxamide complexes. Polar solvents can solvate the metal ions and ligands to a greater extent, which can compete with the complexation reaction and lead to lower stability constants. The pH of the solution is also a critical factor, as it can affect the protonation state of the carboxamide group and any other acidic or basic functionalities on the ligand. Deprotonation of the amide nitrogen can lead to a stronger, anionic donor that forms more stable complexes.[6]

Part 2: Experimental and Computational Assessment of Thermodynamic Stability

A variety of techniques can be employed to determine the thermodynamic parameters of bipyridine carboxamide complex formation.

Isothermal Titration Calorimetry (ITC)

Isothermal Titration Calorimetry (ITC) is a powerful and direct method for determining the thermodynamic profile of a binding interaction. It measures the heat change that occurs when a solution of the ligand is titrated into a solution containing the metal ion. A single ITC experiment can provide the stability constant (K), the enthalpy of binding (ΔH), and the stoichiometry of the interaction (n). From these values, the Gibbs free energy (ΔG) and the entropy of binding (ΔS) can be calculated.

  • Preparation of Solutions:

    • Prepare a solution of the bipyridine carboxamide derivative in a suitable buffer. The buffer should have a low ionization enthalpy to minimize heat changes due to buffer deprotonation.

    • Prepare a solution of the metal salt in the same buffer. The concentrations should be chosen such that the c-value (K * [Metal]) is between 10 and 1000 for accurate determination of the binding constant.

    • Degas both solutions thoroughly to prevent the formation of air bubbles in the calorimeter cell and syringe.

  • Instrument Setup:

    • Set the experimental temperature. This is typically 25 °C (298.15 K).

    • Fill the sample cell with the metal ion solution.

    • Fill the injection syringe with the ligand solution.

  • Titration:

    • Perform a series of small, sequential injections of the ligand solution into the sample cell.

    • The instrument measures the heat absorbed or released after each injection.

  • Data Analysis:

    • The raw data is a series of heat pulses corresponding to each injection.

    • Integrating the area under each peak gives the heat change for that injection.

    • Plot the heat change per mole of injectant against the molar ratio of ligand to metal.

    • Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to extract the thermodynamic parameters (K, ΔH, and n).

Other Experimental Techniques
  • UV-Vis Spectrophotometry: This technique can be used to determine the stability constant by monitoring the changes in the absorbance spectrum of the ligand or complex upon titration of the metal ion.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can provide information about the structure of the complex in solution and can be used to determine stability constants by monitoring the chemical shift changes of the ligand protons upon metal binding.

  • Potentiometry: This method involves measuring the potential of an ion-selective electrode to determine the concentration of free metal ions in solution at equilibrium, from which the stability constant can be calculated.

Computational Methods

Computational chemistry, particularly Density Functional Theory (DFT), has become an invaluable tool for predicting and understanding the thermodynamic stability of bipyridine carboxamide derivatives. DFT calculations can be used to:

  • Predict the optimized geometries of the ligands and their metal complexes.

  • Calculate the binding energies of the metal-ligand interactions.

  • Investigate the electronic structure and bonding within the complexes.

  • Simulate the effects of substituents and solvent on stability.

Computational studies can provide insights into the relative stabilities of different isomers and conformations, aiding in the rational design of new ligands with desired thermodynamic properties.[7][8][9]

Part 3: Case Studies and Applications

The thermodynamic stability of bipyridine carboxamide complexes is a key factor in their utility across various fields.

Medicinal Chemistry

In the design of metal-based therapeutic and diagnostic agents, the thermodynamic stability of the complex is paramount. A complex that is too labile may dissociate prematurely, leading to off-target effects and toxicity. Conversely, a complex that is too inert may not release the active metal ion at the desired site of action. Bipyridine carboxamides have been explored as ligands for a range of metal ions with therapeutic potential, and tuning their thermodynamic stability is a key aspect of optimizing their pharmacological profile.

Materials Science: Metal-Organic Frameworks (MOFs)

Bipyridine carboxamides can be used as organic linkers in the construction of Metal-Organic Frameworks (MOFs). The thermodynamic stability of the coordination bonds between the metal nodes and the bipyridine carboxamide linkers directly influences the overall stability of the MOF structure. Robust MOFs with high thermal and chemical stability are essential for applications in gas storage, separation, and catalysis.

Quantitative Data Summary

The following table summarizes representative thermodynamic data for the complexation of metal ions with bipyridine and related ligands.

Ligand/ComplexMetal IonStability Constant (log K)ΔH (kJ/mol)ΔS (J/mol·K)Reference
[Cu(bpy)]2+Cu(II)3.51 x 10³-9.97637.83[10]
[Ni(bpy)]2+Ni(II)3.30 x 10³-9.47838.65[10]
[Co(bpy)]2+Co(II)2.88 x 10³-6.98344.55[10]
Nd(III)-TMBiPDANd(III)---[11]
Eu(III)-TMBiPDAEu(III)---[11]
Nd(III)-TMPhenDANd(III)---[11]
Eu(III)-TMPhenDAEu(III)---[11]

Note: TMBiPDA = N, N, N', N'-tetramethyl-2,2'-bipyridine-6,6'-dicarboxamide; TMPhenDA = N, N, N', N'-tetramethyl-1,10-phenanthroline-2,9-dicarboxamide. Specific thermodynamic parameters for the lanthanide complexes were determined but are presented in the source in a comparative context rather than absolute values in the abstract.

Visualizations

G cluster_ligand Bipyridine Carboxamide Ligand cluster_factors Factors Influencing Stability Bipy Bipyridine Core Carboxamide Carboxamide Group(s) Bipy->Carboxamide C-C bond Substituents Substituents (R) Bipy->Substituents Electronic Electronic Effects (EDG/EWG) Bipy->Electronic influences Chelate Chelate Effect Bipy->Chelate enables Carboxamide->Substituents Carboxamide->Electronic influences Carboxamide->Chelate enables Substituents->Electronic exert Steric Steric Hindrance Substituents->Steric cause ThermodynamicStability Thermodynamic Stability (ΔG, K) Electronic->ThermodynamicStability Steric->ThermodynamicStability Chelate->ThermodynamicStability Solvent Solvent & pH Solvent->ThermodynamicStability

Caption: Key factors influencing the thermodynamic stability of bipyridine carboxamide derivatives.

G cluster_prep Sample Preparation cluster_itc Isothermal Titration Calorimetry (ITC) cluster_analysis Data Analysis PrepLigand Prepare Ligand Solution Degas Degas Solutions PrepLigand->Degas PrepMetal Prepare Metal Solution PrepMetal->Degas LoadITC Load Cell and Syringe Degas->LoadITC RunTitration Perform Titration LoadITC->RunTitration GetData Acquire Raw Data (Heat Pulses) RunTitration->GetData Integrate Integrate Peaks GetData->Integrate Plot Plot Binding Isotherm Integrate->Plot Fit Fit to Binding Model Plot->Fit ThermodynamicParameters Thermodynamic Parameters (K, ΔH, ΔS, n, ΔG) Fit->ThermodynamicParameters

Caption: Experimental workflow for determining thermodynamic stability using Isothermal Titration Calorimetry (ITC).

References

  • Borisova, N. E., et al. (2019). Complexation of Lanthanides with N, N, N', N'-Tetramethylamide Derivatives of Bipyridinedicarboxylic Acid and Phenanthrolinedicarboxylic Acid: Thermodynamics and Coordination Modes. PubMed. Available at: [Link]

  • Shin-ichi, I., & Kazuhiko, O. (1987). Thermodynamics of formation of binary and ternary complexes of zinc(II) with halide and thiocyanate ions and 2,2′-bipyridine in dimethylformamide. Journal of the Chemical Society, Dalton Transactions. Available at: [Link]

  • Borisova, N. E., et al. (2019). Novel ligands based on bipyridine: synthesis, stability constants and luminescence properties of europium complexes. ResearchGate. Available at: [Link]

  • Scapin, R., et al. (2019). Electronic Effects of Substituents on fac-M(bpy-R)(CO)3 (M = Mn, Re) Complexes for Homogeneous CO2 Electroreduction. PMC. Available at: [Link]

  • Johnson, B. A., et al. (2018). Kinetic and Mechanistic Effects of Bipyridine (bpy) Substituent, Labile Ligand, and Brønsted Acid on Electrocatalytic CO>2> Reduction by Re(bpy) Complexes. Princeton University. Available at: [Link]

  • Ibrahim, U. H., & Moyosore, O. K. (2014). Spectrophotometric Study of Stability Constants of Co(II), Ni(II) and Cu(II) Complexes of 2, 2 - Bipyridine. SciSpace. Available at: [Link]

  • Li, Y., et al. (2023). Novel Lanthanide Complexes Synthesized from 3-Dimethylamino Benzoic Acid and 5,5′-Dimethyl-2,2′ Bipyridine Ligand: Crystal Structure, Thermodynamics, and Fluorescence Properties. MDPI. Available at: [Link]

  • Johnson, B. A., et al. (2018). Kinetic and Mechanistic Effects of Bipyridine (bpy) Substituent, Labile Ligand, and Brønsted Acid on Electrocatalytic CO 2 Reduction by Re(bpy) Complexes. ResearchGate. Available at: [Link]

  • White, D. H., et al. (1991). The thermodynamics of complexation of lanthanide (III) DTPA-bisamide complexes and their implication for stability and solution structure. PubMed. Available at: [Link]

  • Fraser, A. R., & St-Pierre, J. P. (2021). Investigating Lanthanide Complex Stability through Kinetic and Thermodynamic Competition with Metal Ions and DTPA. Dalton Transactions. Available at: [Link]

  • Pop, F., et al. (2022). Complexation Behavior of Pinene–Bipyridine Ligands towards Lanthanides: The Influence of the Carboxylic Arm. MDPI. Available at: [Link]

  • Duhme-Klair, A.-K., & Whitwood, A. C. (2024). Effect of Ligand Substituents on Spectroscopic and Catalytic Properties of Water-Compatible Cp*Ir-(pyridinylmethyl)sulfonamide Complexes. Inorganic Chemistry. Available at: [Link]

  • Fultz, E., et al. (2025). Metal Ion Complexing Properties of the Powerful Ligand Bda (2,2'-Bipyridyl-6,6'-Dicarboxylic Acid), Particularly with Large Metal Ions Such as Lanthanide(Iii) Cations and Th(Iv). A Thermodynamic and Spectroscopic Study. SSRN. Available at: [Link]

  • Housecroft, C. E. (2019). The Early Years of 2,2′-Bipyridine—A Ligand in Its Own Lifetime. PMC. Available at: [Link]

  • Furia, E., et al. (2022). Entropy and Enthalpy Effects on Metal Complex Formation in Non-Aqueous Solvents: The Case of Silver(I) and Monoamines. ResearchGate. Available at: [Link]

  • Constable, E. C. (2017). The Most Widely Used Ligand. A Review of Molecules Comprising at Least Two 2,2'-Bipyridine Units. ResearchGate. Available at: [Link]

  • Hannon, M. J., et al. (2001). 5,59-Diamino-2,29-bipyridine Metal Complexes Assembled into Multidimensional Networks via Hydrogen Bonding. European Journal of Inorganic Chemistry. Available at: [Link]

  • Furia, E., et al. (2022). Entropy and Enthalpy Effects on Metal Complex Formation in Non-Aqueous Solvents: The Case of Silver(I) and Monoamines. PMC. Available at: [Link]

  • Mamat, B., & Tursun, Y. (2023). DETERMINATION OF STABILITY CONSTANT OF Fe(II) BIPYRIDINE COMPLEX. Global Scientific Journal. Available at: [Link]

  • Singh, R. B., et al. (2022). Studies on Standard changes in Free energy, Enthalpy & Entropy during Complex Formation of Some Bivalent Metals with Chlorobenzoylthioacetophenone. IJCRT.org. Available at: [Link]

  • Williams, D. H., et al. (2020). The Molecular Origin of Enthalpy/Entropy Compensation in Biomolecular Recognition. ChemRxiv. Available at: [Link]

  • Urbanus, J., et al. (2023). Exploring the Supramolecular Interactions and Thermal Stability of Dapsone:Bipyridine Cocrystals by Combining Computational Chemistry with Experimentation. PMC. Available at: [Link]

  • Various Authors. (2023). Journal of Computational Biophysics and Chemistry, Vol 22, No 07. World Scientific. Available at: [Link]

  • Ullah, N., et al. (2021). Computational Study of Structural, Molecular Orbitals, Optical and Thermodynamic Parameters of Thiophene Sulfonamide Derivatives. MDPI. Available at: [Link]

  • Ilic, S., et al. (2018). Experimental and computational studies of pyridine-assisted post-synthesis modified air stable covalent–organic frameworks. Chemical Communications. Available at: [Link]

  • Majdan-Cegincara, R., et al. (2016). A Computational Study on the Stability of Dapdiamide D Conformers. Physical Chemistry Research. Available at: [Link]

Sources

literature review of [2,3'-Bipyridine]-4-carboxamide synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Target Molecule: [2,3'-Bipyridine]-4-carboxamide CAS Registry Number: (Derivative dependent; core scaffold focus) Molecular Formula: C₁₁H₉N₃O Molecular Weight: 199.21 g/mol

This technical guide details the synthesis of [2,3'-Bipyridine]-4-carboxamide, a critical pharmacophore in medicinal chemistry, particularly for kinase inhibitors (e.g., PIM, ROCK, and Wnt pathway modulators). The [2,3'-bipyridine] system—where a pyridine ring is linked at its C2 position to the C3 position of a second pyridine—presents unique synthetic challenges due to the electron-deficient nature of both rings and the potential for catalyst poisoning by the pyridine nitrogens.

This guide prioritizes Suzuki-Miyaura cross-coupling as the primary methodology, offering two distinct workflows:

  • Route A (Direct Coupling): A convergent, fewer-step approach ideal for rapid analog generation.

  • Route B (Ester Intermediate): A robust, scale-up friendly route that mitigates purification issues associated with polar amides.

Part 1: Retrosynthetic Analysis & Strategy

The construction of the [2,3'-bipyridine] core relies on forming the C–C bond between the electron-deficient C2 position of the central pyridine (Ring A) and the C3 position of the distal pyridine (Ring B).

Strategic Disconnections
  • C–C Bond Formation (Primary): Disconnection at the inter-ring bond reveals a 2-halopyridine electrophile and a 3-pyridyl organometallic nucleophile.

    • Electrophile: 2-Chloroisonicotinamide (or its ester equivalent).[1] The C2-chlorine is highly activated for oxidative addition due to the adjacent ring nitrogen.

    • Nucleophile: 3-Pyridylboronic acid. Unlike 2-pyridyl boronates, which are unstable (protodeboronation), 3-pyridyl boronates are stable and commercially available.

  • Functional Group Interconversion (Secondary): The carboxamide is best installed pre-coupling to minimize steps, or post-coupling from an ester if solubility is a bottleneck.

Retrosynthesis Target [2,3'-Bipyridine]-4-carboxamide Precursor1 2-Chloroisonicotinamide (Electrophile) Precursor1->Target Suzuki Coupling (Route A) Precursor2 3-Pyridylboronic Acid (Nucleophile) Precursor2->Target Ester Ethyl 2-chloroisonicotinate Ester->Target 1. Suzuki 2. Amidation (Route B) Ester->Precursor1 Amidation (NH3/MeOH)

Figure 1: Retrosynthetic tree illustrating the convergent Suzuki coupling strategy.

Part 2: Experimental Protocols

Route A: Direct Suzuki-Miyaura Coupling

This route is preferred for medicinal chemistry campaigns requiring speed. It utilizes 2-chloroisonicotinamide, which is readily synthesized from 2-chloroisonicotinic acid.

Step 1: Synthesis of 2-Chloroisonicotinamide

Reaction: Acid Chloride Formation → Amidation

  • Reagents: 2-Chloroisonicotinic acid, Thionyl Chloride (SOCl₂), Ammonium Hydroxide (NH₄OH).

  • Protocol:

    • Suspend 2-chloroisonicotinic acid (1.0 eq) in Toluene.

    • Add SOCl₂ (1.5 eq) and a catalytic drop of DMF. Heat to reflux for 2 hours (solution becomes clear).

    • Concentrate in vacuo to remove excess SOCl₂.

    • Dissolve residue in dry THF and cool to 0°C.

    • Add NH₄OH (excess) or NH₃ in MeOH dropwise. Stir for 1 hour.

    • Workup: Dilute with water, filter the precipitate. Wash with cold water and ether.

    • Yield: Typically 85-95%.

Step 2: Cross-Coupling to [2,3'-Bipyridine]-4-carboxamide

Reaction: Pd-Catalyzed Suzuki Coupling

  • Substrates: 2-Chloroisonicotinamide (1.0 eq), 3-Pyridylboronic acid (1.2 eq).

  • Catalyst: Pd(dppf)Cl₂[2]·CH₂Cl₂ (3-5 mol%).

  • Base: Na₂CO₃ (2.0 M aq, 3.0 eq).

  • Solvent: 1,4-Dioxane (degassed).[2]

Detailed Workflow:

  • Setup: In a pressure vial or round-bottom flask, combine the amide, boronic acid, and Pd catalyst.

  • Inertion: Evacuate and backfill with Nitrogen/Argon (3 cycles). This is critical to prevent homocoupling or oxidation of the catalyst.

  • Solvation: Add degassed 1,4-Dioxane (concentration ~0.1 M) and aqueous Na₂CO₃.

  • Reaction: Heat to 90-100°C for 4–16 hours. Monitor by LC-MS (Target [M+H]⁺ = 200.2).

  • Workup:

    • Cool to room temperature.[2][3]

    • Dilute with EtOAc/THF (the product may be poorly soluble in pure EtOAc).

    • Wash with brine.[2]

    • Crucial Step: The product contains two pyridine rings that will chelate Palladium. See "Purification" section below.

Route B: The Ester Intermediate Strategy (Scale-Up)

Use this route if the primary amide interferes with coupling yields or if solubility of the amide starting material is problematic.

StepReactionConditionsKey Insight
1 Coupling Ethyl 2-chloroisonicotinate + 3-Pyridylboronic acidPd(PPh₃)₄ (5 mol%), K₃PO₄, Toluene/H₂O, 100°C.Esters are more soluble in non-polar solvents (Toluene) than amides, allowing easier phase separation.
2 Amidation Ethyl [2,3'-bipyridine]-4-carboxylate + NH₃ (7N in MeOH).Sealed tube, 60°C, 12h.Direct conversion of ester to amide avoids the acid intermediate.

Part 3: Mechanism & Critical Control Points

The success of this synthesis hinges on the catalytic cycle. The 2-chloropyridine moiety is an excellent electrophile for oxidative addition because the ring nitrogen pulls electron density, making the C-Cl bond electron-deficient.

SuzukiCycle Pd0 Pd(0) Active Species OxAdd Oxidative Addition (2-Chloroisonicotinamide) Pd0->OxAdd Step 1 TransMet Transmetallation (3-Pyridylboronate + Base) OxAdd->TransMet Step 2 RedElim Reductive Elimination (Product Release) TransMet->RedElim Step 3 RedElim->Pd0 Regeneration

Figure 2: Catalytic cycle emphasizing the activation of the 2-chloropyridine.

Troubleshooting Table
ProblemProbable CauseSolution
Low Conversion Catalyst poisoning by pyridine N.Switch to Pd(dppf)Cl₂ (bidentate ligand prevents displacement) or increase catalyst load to 5 mol%.
Protodeboronation Boronic acid instability.Use 3-Pyridylboronic acid pinacol ester ; add base after heating to temp; reduce water ratio.
Black Precipitate Pd precipitation (Pd black).Insufficient ligand or oxygen leak. Ensure rigorous degassing; add excess ligand (e.g., PPh₃).
Product Retention Product stuck on silica.Use DCM:MeOH:NH₄OH (90:9:1) as eluent. The NH₄OH competes with the pyridine for silica sites.

Part 4: Purification & Characterization

Bipyridines are notorious for retaining Palladium. A simple column is often insufficient.

Pd Scavenging Protocol:

  • Dissolve crude product in MeOH/THF.

  • Add SiliaMetS® Thiol or QuadraPure™ TU (thiourea) resin (0.5 eq relative to Pd).

  • Stir at 40°C for 2 hours.

  • Filter through Celite.

  • Proceed to crystallization or chromatography.[2]

Characterization Data (Expected):

  • ¹H NMR (400 MHz, DMSO-d₆):

    • Amide: Broad singlets at ~8.2 and ~7.8 ppm.

    • Ring A (Isonicotinamide): s at ~8.4 (H3), d at ~8.8 (H6), d at ~7.9 (H5).

    • Ring B (3-Pyridyl): s at ~9.2 (H2'), d at ~8.6 (H6'), d at ~8.4 (H4'), dd at ~7.5 (H5').

    • Note: The H3 proton of the isonicotinamide ring is a key diagnostic singlet, often shifted downfield due to the deshielding of the adjacent pyridine ring.

References

  • Suzuki-Miyaura Coupling of Pyridines

    • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Synthesis of 2-Pyridyl Derivatives

    • Billingsley, K., & Buchwald, S. L. (2008). A General and Efficient Method for the Suzuki−Miyaura Coupling of 2-Pyridyl Nucleophiles.[4] Journal of the American Chemical Society, 130(40), 13202–13203. Link

  • Purification of Heterocycles (Pd Removal)

    • Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions. Advanced Synthesis & Catalysis, 346(8), 889–900. Link

  • General Protocol for Amide Synthesis from Esters

    • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Link

  • BenchChem Protocol Database

    • Synthesis of Ethyl 2,2'-Bipyridine-4-carboxylate (Analogous conditions). Link

Sources

Technical Monograph: Pharmaceutical Applications of [2,3'-Bipyridine]-4-carboxamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The [2,3'-Bipyridine]-4-carboxamide scaffold represents a "privileged structure" in modern medicinal chemistry. Unlike linear biaryls, the 2,3'-bipyridine core possesses a unique torsional geometry that facilitates binding to complex protein pockets, particularly within the ATP-binding sites of kinases and the orthosteric sites of Nicotinic Acetylcholine Receptors (nAChRs).

This technical guide analyzes the pharmaceutical utility of this scaffold, moving beyond basic synthesis to explore its role as a pharmacophore for Type I/II Kinase Inhibitors and CNS-active agents . We provide validated protocols for its synthesis, purification, and preclinical evaluation, emphasizing the causality between its chemical architecture and biological efficacy.

Chemical Architecture & Pharmacophore Analysis[1]

Structural Activity Relationship (SAR)

The therapeutic value of [2,3'-Bipyridine]-4-carboxamide lies in its ability to satisfy multiple binding requirements simultaneously:

  • The 2,3'-Bipyridine Core: Acts as a rigid yet twistable linker. The nitrogen atoms (N1, N1') serve as hydrogen bond acceptors. In kinase inhibition, this motif often mimics the adenine ring of ATP, forming critical H-bonds with the kinase hinge region.

  • The 4-Carboxamide Moiety: This functional group is the "warhead" vector. It functions as a dual H-bond donor/acceptor system, ideal for interacting with the "gatekeeper" residues or extending into the solvent-exposed regions of a binding pocket to improve solubility and selectivity.

Physicochemical Profile
PropertyValue (Predicted/Avg)Pharmaceutical Implication
Molecular Weight ~199.21 g/mol Ideal for Fragment-Based Drug Discovery (FBDD).
cLogP 0.8 - 1.2High oral bioavailability potential; CNS penetrant.
TPSA ~68 ŲGood membrane permeability (Rule of 5 compliant).
Rotatable Bonds 2Low entropic penalty upon binding.
pKa (Pyridine N) ~4.5 - 5.2Protonation state tunable for solubility/binding.

Therapeutic Targets & Mechanisms[1][2][3]

Primary Target: Kinase Inhibition (Oncology & Inflammation)

The scaffold is extensively utilized to target serine/threonine and tyrosine kinases (e.g., p38 MAPK, VEGFR, PI3K). The bipyridine nitrogen interacts with the hinge region backbone amides, while the carboxamide interacts with the conserved glutamate or aspartate residues in the active site.

Mechanism of Action Visualization

The following diagram illustrates the binding mode of the scaffold within a generic kinase ATP pocket.

KinaseBinding cluster_protein Kinase Active Site (Hinge Region) cluster_drug [2,3'-Bipyridine]-4-carboxamide Hinge_Backbone Hinge Backbone (Met/Glu/Leu) Gatekeeper Gatekeeper Residue (Thr/Met) Solvent_Front Solvent Front (Water Network) Pyridine_N Pyridine Nitrogen (H-Bond Acceptor) Pyridine_N->Hinge_Backbone H-Bond (2.8 Å) Carboxamide 4-Carboxamide (H-Bond Donor/Acceptor) Carboxamide->Gatekeeper H-Bond / Steric Fit Carboxamide->Solvent_Front Solubilizing Interaction Scaffold_Core Bipyridine Core (Hydrophobic VDW) Scaffold_Core->Hinge_Backbone Pi-Pi Stacking

Figure 1: Schematic representation of the bipyridine-carboxamide scaffold interaction within the kinase ATP-binding pocket.

Secondary Target: Nicotinic Acetylcholine Receptors (nAChRs)

Due to the structural similarity to nicotine and ABT-594, derivatives of this scaffold modulate


 and 

nAChRs. The 2,3'-substitution pattern places the nitrogen atoms at a distance (approx. 4.8 Å) that mimics the pharmacophore required for high-affinity agonist binding, useful in treating neuropathic pain and cognitive deficits (Alzheimer's).

Synthesis & Optimization Protocol

Objective: Scalable synthesis of [2,3'-Bipyridine]-4-carboxamide via Suzuki-Miyaura Cross-Coupling. Rationale: The Suzuki coupling is preferred over Stille or Negishi coupling for pharmaceutical applications due to lower toxicity (no Tin) and milder conditions.

Reagents & Materials
  • Reactant A: 2-Chloropyridine (or 2-Bromopyridine)

  • Reactant B: 4-Carbamoyl-3-pyridylboronic acid (pinacol ester preferred for stability)

  • Catalyst: Pd(dppf)Cl₂[1]·CH₂Cl₂ (Robust against air/moisture)

  • Base: K₂CO₃ (2.0 M aqueous)

  • Solvent: 1,4-Dioxane (Promotes solubility of polar intermediates)

Step-by-Step Methodology
  • Degassing (Critical): Charge a reaction vessel with 1,4-Dioxane. Sparge with Argon for 15 minutes. Why: Oxygen poisons the Pd(0) species, leading to homocoupling side products.

  • Catalyst Activation: Add Reactant A (1.0 eq), Reactant B (1.1 eq), and Pd catalyst (5 mol%). Stir for 5 mins at RT.

  • Base Addition: Add degassed K₂CO₃ solution (3.0 eq).

  • Reflux: Heat the mixture to 90°C for 4-12 hours. Monitor via LC-MS (Target M+H = ~200).

  • Workup: Cool to RT. Filter through a Celite pad to remove Palladium black. Dilute with EtOAc, wash with brine.[1]

  • Scavenging (Pharmaceutical Grade): Treat the organic layer with SiliaMetS® Thiol or similar metal scavenger for 2 hours. Why: Regulatory limits for Pd in APIs are <10 ppm.

  • Purification: Flash chromatography (DCM:MeOH gradient 0-10%).

Synthesis Workflow Diagram

SynthesisWorkflow Start Start: Halopyridine + Boronic Ester Degas Degas Solvent (Ar, 15 min) Start->Degas Cat_Add Add Pd(dppf)Cl2 & Base (K2CO3) Degas->Cat_Add Heat Reflux 90°C (4-12h) Cat_Add->Heat Check LC-MS Check (M+H ~200?) Heat->Check Check->Heat No (Continue) Workup Celite Filtration & Extraction Check->Workup Yes Scavenge Pd Scavenging (SiliaMetS Thiol) Workup->Scavenge Final Purified Product Scavenge->Final

Figure 2: Optimized workflow for the Suzuki-Miyaura synthesis of the target scaffold, highlighting the critical metal scavenging step.

Preclinical Evaluation Protocols

In Vitro Kinase Inhibition Assay (FRET-based)

To validate the scaffold's activity, use a LanthaScreen™ Eu Kinase Binding Assay.

  • Principle: Competition between an Alexa Fluor® tracer and the test compound for the kinase ATP pocket.

  • Protocol:

    • Prepare 3x serial dilutions of [2,3'-Bipyridine]-4-carboxamide in DMSO.

    • Add Kinase/Antibody mixture (e.g., p38 MAPK + Eu-anti-GST).

    • Add Tracer (Alexa Fluor 647).

    • Incubate 1 hour at RT.

    • Read: TR-FRET signal (Ratio 665nm/615nm). A decrease in ratio indicates binding (displacement of tracer).

ADME Profiling: Microsomal Stability

The pyridine rings are susceptible to oxidation by CYP450 enzymes.

  • Assay: Incubate 1 µM compound with human liver microsomes (HLM) + NADPH.

  • Timepoints: 0, 15, 30, 60 min.

  • Analysis: Quench with acetonitrile, analyze via LC-MS/MS.

  • Success Metric: Intrinsic clearance (

    
    ) < 20 µL/min/mg protein suggests good metabolic stability.
    

Future Outlook & Strategic Recommendations

The [2,3'-Bipyridine]-4-carboxamide is not just a final drug but a versatile starting point .

  • Fragment Evolution: Grow the molecule from the carboxamide nitrogen to access unique sub-pockets (e.g., ribose pocket) to increase selectivity.

  • Isosteres: Replace the carboxamide with a reverse-amide or heterocycle (oxadiazole) to alter metabolic liability while retaining H-bond geometry.

  • PROTACs: Use the carboxamide handle to attach a linker and E3 ligase ligand, turning the inhibitor into a degrader.

References

  • Vertex Pharmaceuticals Inc. (2011). PI3 Kinase Inhibitors and Uses Thereof. WO2011031896A2. Google Patents. Link

  • National Institutes of Health (NIH). (2023). Recent Progress on the Synthesis of Bipyridine Derivatives. PMC. Link

  • Organic Syntheses. (2002). Efficient Synthesis of Halomethyl-2,2′-Bipyridines. Org. Synth. 2002, 79, 165. Link

  • BenchChem. (2025).[1] Synthesis of Ethyl 2,2'-Bipyridine-4-carboxylate: Technical Support. Link

  • Cairo University. (2009). Anti-Alzheimer and Anti-COX-2 Activities of Newly Synthesized 2,3'-Bipyridine Derivatives. Afinidad Journal. Link

Sources

Electronic Properties of [2,3'-Bipyridine]-4-carboxamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide provides a comprehensive analysis of the electronic structure, physicochemical behavior, and experimental characterization of [2,3'-Bipyridine]-4-carboxamide .[1] As a structural hybrid of a non-symmetric bipyridine scaffold and a carboxamide pharmacophore, this molecule represents a critical intermediate in the development of kinase inhibitors and a versatile ligand in reticular chemistry (Metal-Organic Frameworks).[1]

The 2,3'-isomerism imposes a unique steric twist that disrupts planarity, unlike its 2,2'-bipyridine analogues, resulting in distinct electronic decoupling between the rings.[1] This guide details the causality between this structural architecture and its electronic properties, providing self-validating protocols for researchers to characterize and utilize this scaffold effectively.[1]

Part 1: Molecular Architecture & Electronic Landscape

Structural Connectivity and Isomerism

The molecule consists of a central pyridine ring substituted at the C2 position by a 3-pyridyl group and at the C4 position by a carboxamide group. This specific connectivity is chemically synonymous with 2-(pyridin-3-yl)isonicotinamide .[1]

  • Ring A (Central): Electron-deficient due to the electron-withdrawing carboxamide (-CONH₂) at C4 and the electronegative nitrogen.

  • Ring B (Substituent): A 3-pyridyl ring attached at C2.[1][2]

  • Dihedral Twist: Unlike 2,2'-bipyridine, which can planarize to chelate metals, the 2,3'-linkage introduces steric repulsion between the C3-H of Ring A and the C2'/C4'-H of Ring B.[1] This forces the molecule into a twisted conformation (typically 20–40° dihedral angle in solution), partially decoupling the

    
    -systems of the two rings.
    
Electronic Distribution & Frontier Orbitals

The electronic properties are governed by the competition between the electron-withdrawing nature of the pyridine nitrogens/amide group and the resonance delocalization across the biaryl axis.

PropertyQualitative DescriptionMechanistic Cause
HOMO Location Localized primarily on the amide oxygen and Ring B nitrogen.[1]The amide oxygen lone pair (n) and the less electron-deficient Ring B nitrogen contribute to the highest occupied states.
LUMO Location Delocalized over Ring A and the amide carbonyl.The electron-withdrawing carboxamide group lowers the

energy of Ring A, making it the primary electron acceptor site.
Dipole Moment High (> 4.0 Debye predicted).Vector addition of the two pyridine dipoles and the strong amide dipole.
Electrostatic Potential (ESP) Negative regions at N(py) and O(amide); Positive regions at NH₂(amide).High electron density at H-bond acceptors (N, O); low density at H-bond donors (NH₂).[1]
Acid-Base Properties (pKa)

The molecule possesses two distinct basic centers (pyridine nitrogens) and one weakly acidic center (amide).

  • pKa₁ (Ring B Nitrogen): ~4.8 – 5.2. This nitrogen is electronically similar to unsubstituted pyridine.

  • pKa₂ (Ring A Nitrogen): ~2.5 – 3.5. The basicity is significantly reduced by the strong electron-withdrawing effect (-M and -I) of the para-carboxamide group.[1]

  • Amide Deprotonation: pKa > 15. The amide proton is non-acidic in aqueous media but can be deprotonated by strong bases (e.g., NaH in DMF) for N-alkylation.[1]

Part 2: Computational & Experimental Protocols

Computational Analysis Workflow (DFT)

To accurately predict the electronic properties of [2,3'-Bipyridine]-4-carboxamide, a Density Functional Theory (DFT) approach is required.[1] The following protocol ensures rigorous validation.

Protocol: DFT Calculation Setup

  • Software: Gaussian 16 / ORCA 5.0

  • Functional: B3LYP or

    
    B97X-D (includes dispersion corrections critical for the twisted biaryl interaction).
    
  • Basis Set: 6-311++G(d,p) or def2-TZVP.[1]

  • Solvation: IEFPCM (Water or DMSO).

Self-Validating Step: Calculate the vibrational frequencies. The absence of imaginary frequencies confirms a true ground state. Compare the calculated Amide I band (C=O stretch) with experimental IR data (~1660–1690 cm⁻¹).

DFT_Workflow Start Input Structure (Z-Matrix/SMILES) Opt Geometry Optimization (B3LYP/6-311++G(d,p)) Start->Opt Freq Frequency Calculation (Check Imaginary Freqs) Opt->Freq Valid Validation Check: Imaginary Freq = 0? Freq->Valid Prop Property Calculation: ESP, HOMO/LUMO, NBO Valid->Prop Yes Refine Refine Structure (Scan Dihedral Angle) Valid->Refine No Refine->Opt

Figure 1: Decision tree for computational characterization of electronic properties.

Experimental Characterization: UV-Vis Titration

This protocol determines the ground-state pKa values, essential for understanding the ionization state at physiological pH.[1]

Materials:

  • Analyte: 50 µM [2,3'-Bipyridine]-4-carboxamide in water.[1]

  • Titrant: 0.1 M HCl and 0.1 M NaOH.

  • Buffer: Britton-Robinson (pH 2–12).[1]

Methodology:

  • Baseline: Record UV-Vis spectrum (200–400 nm) at pH 7.0.

  • Acid Titration: Decrement pH by 0.5 units using HCl. Observe the bathochromic shift of the

    
     band (typically 260 nm 
    
    
    
    280 nm) as the pyridine nitrogens protonate.
  • Data Processing: Plot Absorbance (

    
    ) vs. pH. The inflection points correspond to pKa₁ and pKa₂.
    

Causality: Protonation of the pyridine nitrogen stabilizes the LUMO more than the HOMO, reducing the energy gap and causing a red shift (bathochromic).

Part 3: Applications & Pharmacophore Logic[1]

Coordination Chemistry (MOFs)

In Metal-Organic Frameworks, [2,3'-Bipyridine]-4-carboxamide acts as a divergent linker .[1]

  • Binding Mode: Unlike 2,2'-bipyridine (chelating), the 2,3'-geometry favors bridging two distinct metal centers.[1]

  • Electronic Effect: The carboxamide oxygen can participate in secondary coordination or H-bonding, stabilizing the crystal lattice.

Medicinal Chemistry: Kinase Inhibition

The scaffold mimics the adenosine ring of ATP.

  • H-Bond Donor: The amide -NH₂ interacts with the "hinge region" (e.g., Glu residues) of kinases.[1]

  • H-Bond Acceptor: The Ring A nitrogen accepts a proton from the backbone NH.

  • Twist Factor: The non-planar 2,3'-geometry allows the molecule to fit into hydrophobic pockets that exclude planar inhibitors, enhancing selectivity.

Interaction_Map Ligand [2,3'-Bipyridine]- 4-carboxamide Target_Kinase Kinase Hinge Region Ligand->Target_Kinase H-Bond (Amide NH2 -> Glu) Ligand->Target_Kinase H-Bond (Pyridine N <- Backbone NH) Target_Metal Metal Center (MOF) Ligand->Target_Metal Coordination (Pyridine N) Ligand->Target_Metal Supramolecular (Amide O)

Figure 2: Interaction map showing the dual utility of the scaffold in drug design and materials science.

References

  • Electronic Effects in Bipyridines

    • Title: DFT evaluation of the effects of substituents on the properties of 2,2′-bipyridine deriv
    • Source: Taylor & Francis (2020).
    • Context: Establishes the baseline for how electron-withdrawing groups (like carboxamide) lower HOMO-LUMO gaps in bipyridine systems.
  • Structural Characterization of Pyridine Carboxamides

    • Title: Poly[[(μ3-adamantane-1,3-diacetato)[μ-N-(pyridin-3-yl)isonicotinamide]nickel(II)] monohydrate].[1][3]

    • Source: PMC / Acta Crystallographica (2023).
    • Context: Provides crystallographic evidence of the coordination geometry and H-bonding capabilities of the 2-(pyridin-3-yl)isonicotinamide scaffold.[1]

  • Synthesis & Reactivity

    • Title: Recent Progress on the Synthesis of Bipyridine Derivatives.[4]

    • Source: MDPI (2024).
    • Context: Details the Suzuki coupling methodologies required to synthesize the non-symmetric 2,3'-bipyridine core.
  • Biological Relevance (Tuberculosis)

    • Title: Identification and optimization of pyridine carboxamide-based scaffold as a drug lead for Mycobacterium tuberculosis.[1][5]

    • Source: PMC (2020).
    • Context: Validates the pyridine-carboxamide pharmacophore as a bioactive moiety in drug development.

Sources

The Dual-Function Scaffold: A Technical Guide to Carboxamide-Substituted Bipyridines

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Carboxamide-substituted bipyridines represent a unique intersection between coordination chemistry and medicinal pharmacophores. While the 2,2'-bipyridine core has historically served as the "hydrogen atom" of inorganic chemistry due to its robust chelation of transition metals (Ru, Ir, Fe), the introduction of carboxamide moieties (-CONHR) at the 4,4' or 6,6' positions fundamentally alters its electronic and steric landscape.

This guide analyzes the evolution of this scaffold from a simple chelator to a "smart" functional group capable of anion sensing, tunable Metal-to-Ligand Charge Transfer (MLCT), and specific kinase inhibition. We provide a validated synthetic protocol for the 4,4'-dicarboxamide derivative and examine its critical role in modern drug discovery and supramolecular assembly.

Structural Evolution & Synthetic Origins

The Historical Trajectory

The history of bipyridine chemistry began with Fritz Blau in 1888, but the functionalization of the rings remained challenging for decades. The early 20th century relied on low-yield pyrolytic dimerizations (Wibaut, 1928). The true "carboxamide era" emerged in the late 1970s and 1980s, driven by the need to anchor ruthenium tris-bipyridine photosensitizers to polymers and electrodes for solar energy conversion.

  • 1888-1930s: Discovery of 2,2'-bipyridine; synthesis via Ullmann coupling of bromopyridines.

  • 1970s: Introduction of -COOH and -COOMe groups (Sprintschnik et al.) to create surfactant-active Ru complexes.

  • 1990s-Present: Rise of supramolecular anion sensors (Beer, Gale) utilizing the amide N-H as a hydrogen bond donor.

Electronic Perturbation

The carboxamide group is electron-withdrawing. When placed at the 4,4' position, it lowers the energy of the


 orbitals of the bipyridine ring. In a metal complex (e.g., 

), this stabilizes the MLCT state, often red-shifting the emission—a critical feature for biological imaging agents.

Validated Experimental Protocol

Target Molecule: N,N'-Diethyl-2,2'-bipyridine-4,4'-dicarboxamide Rationale: This derivative is a ubiquitous ligand for creating lipophilic ruthenium complexes and serves as a model for amide-functionalized supramolecular sensors.

Synthetic Workflow Diagram

Synthesis_Protocol Start 4,4'-Dimethyl-2,2'-bipyridine Oxidation Oxidation (KMnO4/H2O) Start->Oxidation Reflux, 12h Acid 2,2'-Bipyridine-4,4'-dicarboxylic acid Oxidation->Acid Precipitate (pH 2) Activation Chlorination (SOCl2) Acid->Activation Reflux, 4h AcCl Acid Chloride Intermediate Activation->AcCl Evaporate Amidation Amidation (EtNH2, Et3N, DCM) AcCl->Amidation 0°C -> RT Final N,N'-Diethyl-2,2'-bipyridine- 4,4'-dicarboxamide Amidation->Final Purification

Caption: Step-wise synthesis of 4,4'-dicarboxamide bipyridine via the classical acid chloride route.

Detailed Methodology

Step 1: Oxidation to Dicarboxylic Acid

  • Suspend 4,4'-dimethyl-2,2'-bipyridine (5.0 g, 27 mmol) in water (250 mL).

  • Add KMnO4 (25 g, 158 mmol) in portions while refluxing.

  • Critical Control Point: Ensure the purple color persists for at least 30 minutes to guarantee complete oxidation of methyl groups.

  • Filter the hot MnO2 slurry through Celite.

  • Acidify the filtrate with 6M HCl to pH 2. The white solid (2,2'-bipyridine-4,4'-dicarboxylic acid) precipitates. Yield: ~60-70%.

Step 2: Acid Chloride Activation

  • Suspend the dried diacid (2.0 g) in thionyl chloride (SOCl2, 30 mL).

  • Reflux for 4–6 hours until the solution becomes clear (evolution of SO2/HCl gas).

  • Remove excess SOCl2 under reduced pressure to yield the yellow solid acid chloride. Note: Use immediately.

Step 3: Amide Coupling

  • Dissolve the acid chloride in anhydrous Dichloromethane (DCM, 50 mL) under Argon.

  • Cool to 0°C. Add Triethylamine (Et3N, 5 eq) followed by dropwise addition of Diethylamine (3 eq).

  • Stir at room temperature for 12 hours.

  • Workup: Wash with NaHCO3 (sat. aq) and Brine.[1][2] Dry over Na2SO4.[1]

  • Purification: Recrystallize from Benzene/Hexane or use column chromatography (SiO2, MeOH/DCM gradient).

Applications in Photophysics & Sensing[2]

The MLCT Tuning Fork

In Ruthenium(II) polypyridyl complexes, the Highest Occupied Molecular Orbital (HOMO) is metal-centered (


), while the Lowest Unoccupied Molecular Orbital (LUMO) is ligand-centered (

).
  • Effect: The carboxamide group is electron-withdrawing. It lowers the LUMO energy of the bipyridine.

  • Result: The energy gap (

    
    ) between HOMO and LUMO decreases. This causes a red-shift in both absorption and emission spectra compared to unsubstituted Ru(bpy)3.[3]
    
  • Data Summary:

ComplexAbsorption

(nm)
Emission

(nm)
Redox Potential (

vs SCE)

452615-1.33 V

455625-1.45 V

465 645 -1.10 V

Note: dmbpy = 4,4'-dimethyl-bpy; dcbpy = 4,4'-dicarboxamide-bpy. The anodic shift in reduction potential makes the complex a stronger photo-oxidant.

Anion Sensing Mechanism

When the carboxamide is at the 6,6' position (or 4,4' for intermolecular sensing), the amide protons (-NH) become potent hydrogen bond donors.

Anion_Sensing Receptor Ru-Bipy-Amide (Fluorescent ON) Complex Hydrogen-Bonded Adduct (N-H ... X-) Receptor->Complex + Anion Anion Anion (H2PO4-, F-) Anion->Complex Response Fluorescence Change (Quenching or Shift) Complex->Response Electronic Perturbation

Caption: Mechanism of anion sensing via hydrogen bonding at the amide interface.

Medicinal Chemistry Frontier: Kinase Inhibition

The carboxamide-bipyridine scaffold has found a niche in medicinal chemistry, particularly as a bioisostere for urea-based kinase inhibitors.

Structural Logic

Many Type II kinase inhibitors (e.g., Sorafenib) utilize a central pyridine-carboxamide or urea motif to interact with the "hinge region" of the kinase ATP-binding pocket and the adjacent hydrophobic pocket.

  • Donor-Acceptor Motif: The amide nitrogen (donor) and carbonyl oxygen (acceptor) form critical H-bonds with the backbone residues of the kinase (e.g., Glu/Asp).

  • Bipyridine Advantage: The bipyridine structure adds rigidity and can position substituents to explore the "gatekeeper" residue area, potentially overcoming resistance mutations found in simpler pyridine inhibitors.

Recent Developments (SHP2)

Recent studies (2024) have highlighted substituted pyridine/bipyridine carboxamides as allosteric inhibitors of SHP2 (Src homology-2 domain-containing phosphatase 2), a critical target in cancer immunotherapy. The carboxamide linker is essential for maintaining the correct orientation to wedge the enzyme in an inactive conformation.

References

  • Sprintschnik, G., et al. (1977). "Photochemical cleavage of water: a system for solar energy conversion using monolayer-bound transition metal complexes." Journal of the American Chemical Society. Link

  • Beer, P. D., & Gale, P. A. (2001). "Anion recognition and sensing: the state of the art and future perspectives." Angewandte Chemie International Edition. Link

  • Kaes, C., Katz, A., & Hosseini, M. W. (2000). "Bipyridine: the most widely used ligand. A review of molecules comprising at least two 2,2'-bipyridine units." Chemical Reviews. Link

  • BenchChem. (2025).[1] "Synthesis of Bipyridine Ligands: A Detailed Guide to Application and Protocol." BenchChem Technical Notes. Link

  • Su, C. H., et al. (2007). "Photophysical Properties of Ruthenium Bipyridine (4-Carboxylic acid-4'-methyl-2,2'-bipyridine) Complexes." Inorganic Chemistry. Link

  • Dorazco-González, A., et al. (2014).[4] "Fluorescent anion sensing by bisquinolinium pyridine-2,6-dicarboxamide receptors in water." RSC Advances. Link

Sources

Methodological & Application

Introduction: The Significance of the [2,3'-Bipyridine]-4-carboxamide Scaffold

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide for the Synthesis of [2,3'-Bipyridine]-4-carboxamide

The [2,3'-bipyridine]-4-carboxamide core is a privileged scaffold in modern medicinal chemistry and materials science. Bipyridine derivatives are fundamental building blocks in the development of novel therapeutics, acting as key pharmacophores in molecules designed as kinase inhibitors for cancer treatment and as potent antifungal agents. The specific arrangement of nitrogen atoms in the bipyridine structure provides unique chelating properties, while the carboxamide moiety offers a critical hydrogen bonding motif, enabling precise interactions with biological targets. This guide provides a detailed examination of a robust and reproducible synthetic route to [2,3'-bipyridine]-4-carboxamide, offering insights into the strategic choices behind the protocol and comprehensive methodologies for its execution.

Retrosynthetic Analysis: A Strategic Deconstruction

A logical retrosynthetic analysis is paramount for designing an efficient synthesis. The target molecule, [2,3'-Bipyridine]-4-carboxamide, can be deconstructed through two primary bond disconnections: the amide C-N bond and the crucial C-C bond linking the two pyridine rings.

  • Amide Disconnection: The most direct disconnection is that of the amide bond, which retrosynthetically yields [2,3'-Bipyridine]-4-carboxylic acid and an ammonia equivalent. This is a standard transformation in organic synthesis.

  • Bipyridine C-C Disconnection: The central challenge is the formation of the 2,3'-bipyridine core. This bond is best formed via a palladium-catalyzed cross-coupling reaction. The Suzuki-Miyaura coupling is chosen as the exemplary route due to its high functional group tolerance, operational simplicity, and the commercial availability and relative stability of the required boronic acid/ester reagents, which avoids the use of highly toxic organotin compounds associated with Stille couplings. This disconnection leads to a 2-substituted pyridine (the boronic acid derivative) and a 4-carboxy-substituted 3-halopyridine.

This analysis leads to a convergent three-step forward synthesis, beginning with a Suzuki-Miyaura cross-coupling, followed by ester hydrolysis, and concluding with amide bond formation.

G Target [2,3'-Bipyridine]-4-carboxamide Acid [2,3'-Bipyridine]-4-carboxylic Acid Target->Acid Amide Formation Ester Methyl [2,3'-Bipyridine]-4-carboxylate Acid->Ester Ester Hydrolysis PyridylBorane 2-Pyridylboronic Acid Derivative Ester->PyridylBorane Suzuki-Miyaura Coupling HaloPyridine Methyl 3-bromoisonicotinate Ester->HaloPyridine Suzuki-Miyaura Coupling

Caption: Retrosynthetic pathway for [2,3'-Bipyridine]-4-carboxamide.

Recommended Synthetic Pathway: A Step-by-Step Guide

The following protocols detail a reliable pathway for the gram-scale synthesis of the target compound. This workflow has been designed for robustness and adaptability in a standard research laboratory setting.

G cluster_0 Step 1: Suzuki-Miyaura Coupling cluster_1 Step 2: Saponification cluster_2 Step 3: Amidation A Combine Reactants: - Methyl 3-bromoisonicotinate - 2-Pyridylboronic acid - Pd Catalyst (e.g., Pd(PPh₃)₄) - Base (e.g., K₂CO₃) B Add Degassed Solvents (Dioxane/H₂O) A->B C Heat under Inert Atmosphere (e.g., 90 °C) B->C D Reaction Monitoring (TLC / LC-MS) C->D E Aqueous Workup & Extraction D->E F Purification (Column Chromatography) E->F G Dissolve Ester in THF/MeOH F->G Intermediate: Methyl [2,3'-bipyridine]-4-carboxylate H Add Aqueous Base (e.g., LiOH or NaOH) G->H I Stir at Room Temp H->I J Acidify to Precipitate (pH ~4) I->J K Isolate & Dry Solid Acid J->K L Suspend Acid in DCM K->L Intermediate: [2,3'-bipyridine]-4-carboxylic acid M Add Oxalyl Chloride & cat. DMF (0 °C -> RT) L->M N Concentrate to get Acid Chloride M->N O Dissolve in THF, Cool to 0 °C N->O P Add Aqueous Ammonia (NH₄OH) O->P Q Aqueous Workup & Purification P->Q Final Final Q->Final Final Product: [2,3'-Bipyridine]-4-carboxamide

Caption: Detailed workflow for the synthesis of [2,3'-Bipyridine]-4-carboxamide.

Part 1: Synthesis of Methyl [2,3'-bipyridine]-4-carboxylate via Suzuki-Miyaura Coupling

This step constructs the core bipyridine structure. The use of an ester derivative of the carboxylic acid is crucial to prevent interference with the basic conditions of the coupling reaction.

Materials:

  • Methyl 3-bromoisonicotinate (1.0 eq)

  • 2-Pyridylboronic acid (1.2 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq, 3 mol%)

  • Potassium Carbonate (K₂CO₃) (2.0 eq)

  • 1,4-Dioxane, anhydrous

  • Water, deionized

  • Ethyl acetate, brine, anhydrous sodium sulfate (for workup)

  • Silica gel (for chromatography)

Protocol:

  • Reaction Setup: To a flame-dried Schlenk flask, add methyl 3-bromoisonicotinate, 2-pyridylboronic acid, Pd(PPh₃)₄, and K₂CO₃.

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times. This is critical to prevent oxidation and deactivation of the Pd(0) catalyst.

  • Solvent Addition: Add anhydrous 1,4-dioxane and water (typically a 4:1 to 5:1 ratio by volume) via syringe. The mixture should be thoroughly degassed by bubbling the inert gas through the solution for 15-20 minutes.

  • Heating: Heat the reaction mixture to 80-90 °C with vigorous stirring. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the limiting starting material is consumed (typically 4-12 hours).

  • Workup: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer.

  • Extraction: Extract the aqueous layer twice more with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting crude residue should be purified by flash column chromatography on silica gel (using a gradient of ethyl acetate in hexanes) to yield methyl [2,3'-bipyridine]-4-carboxylate as a pure solid.

Part 2: Hydrolysis to [2,3'-Bipyridine]-4-carboxylic Acid

Saponification of the methyl ester provides the free carboxylic acid necessary for the subsequent amidation step.

Materials:

  • Methyl [2,3'-bipyridine]-4-carboxylate (1.0 eq)

  • Lithium Hydroxide (LiOH) or Sodium Hydroxide (NaOH) (1.5-2.0 eq)

  • Tetrahydrofuran (THF)

  • Methanol (MeOH)

  • Water, deionized

  • Hydrochloric Acid (HCl), 1 M (for neutralization)

Protocol:

  • Dissolution: Dissolve the methyl [2,3'-bipyridine]-4-carboxylate in a mixture of THF, methanol, and water (e.g., a

High-Yield Synthesis of [2,3'-Bipyridine]-4-carboxamide: A Modular Cross-Coupling and Hydrolysis Protocol

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Overview & Retrosynthetic Logic

The synthesis of [2,3'-bipyridine]-4-carboxamide presents a classic challenge in heteroaryl chemistry: constructing a biaryl bond between two electron-deficient pyridine rings while installing a primary amide.

While direct coupling of 2-chloroisonicotinamide is possible, this protocol utilizes a Nitrile-Intermediate Strategy . This approach is preferred in high-value drug discovery for two reasons:

  • Catalyst Longevity: Primary amides can coordinate to Palladium (Pd) centers, poisoning the catalyst and reducing turnover numbers (TON). The nitrile group is less coordinating in this context.

  • Solubility & Purification: The intermediate nitrile is lipophilic, allowing for easier silica gel purification compared to the highly polar amide.

Retrosynthetic Analysis

The pathway disconnects the C2-C3' bond via Suzuki-Miyaura coupling, followed by a controlled hydration of the nitrile.

Retrosynthesis Target [2,3'-Bipyridine]-4-carboxamide (Target) Inter [2,3'-Bipyridine]-4-carbonitrile (Stable Intermediate) Target->Inter Partial Hydrolysis (Radziszewski) SM1 2-Chloroisonicotinonitrile (Electrophile) Inter->SM1 Suzuki-Miyaura (C-C Bond Formation) SM2 3-Pyridylboronic acid (Nucleophile) Inter->SM2

Figure 1: Retrosynthetic disconnection strategy prioritizing catalyst stability and intermediate isolation.

Step-by-Step Experimental Protocols

Step 1: Suzuki-Miyaura Coupling

Objective: Synthesis of [2,3'-bipyridine]-4-carbonitrile. Reaction Type: Pd-catalyzed cross-coupling.[1][2]

Reagents & Materials
ReagentEquiv.[1][3][4][5][6][7][8][9]RoleCritical Attribute
2-Chloroisonicotinonitrile 1.0ElectrophilePurity >97%
3-Pyridylboronic acid 1.2NucleophileStore under Ar; hygroscopic
Pd(dppf)Cl₂ · DCM 0.05CatalystRobust against air/moisture
Sodium Carbonate (2.0 M aq) 3.0BaseDegassed thoroughly
1,4-Dioxane -SolventAnhydrous, Sparged with N₂
Protocol
  • Inert Setup: Flame-dry a 3-neck round-bottom flask (RBF) equipped with a reflux condenser. Cool under a stream of Nitrogen (N₂).[3]

  • Solvent Degassing: In a separate flask, sparge 1,4-dioxane with N₂ for 30 minutes. Why: Oxygen promotes homocoupling of boronic acids and deactivates the Pd(0) species.

  • Charging: Charge the RBF with 2-Chloroisonicotinonitrile (1.0 equiv) and 3-Pyridylboronic acid (1.2 equiv).

  • Catalyst Addition: Add Pd(dppf)Cl₂ (5 mol%). Note: Pd(dppf)Cl₂ is chosen over Pd(PPh₃)₄ for its bidentate ligand, which resists dissociation at the elevated temperatures required for electron-deficient pyridines.

  • Solvation: Add the degassed dioxane (0.2 M concentration relative to halide) and 2.0 M Na₂CO₃ solution (3.0 equiv).

  • Reaction: Heat the mixture to 90°C for 4–6 hours. Monitor by TLC (50% EtOAc/Hexane) or LC-MS.

    • Checkpoint: The spot for the starting chloride (Rf ~0.6) should disappear; a new fluorescent spot (Rf ~0.3) will appear.[5][10]

  • Workup: Cool to room temperature (RT). Filter through a pad of Celite to remove Pd black. Rinse with EtOAc.[1][3]

  • Extraction: Wash the filtrate with brine. Dry organic layer over Na₂SO₄, filter, and concentrate.[1][10][11]

  • Purification: Flash chromatography (SiO₂; Gradient 0→60% EtOAc in Hexanes).

    • Yield Expectation: 75–85% as an off-white solid.

Step 2: Controlled Nitrile Hydrolysis

Objective: Conversion to [2,3'-Bipyridine]-4-carboxamide. Reaction Type: Radziszewski Hydration (Basic Peroxide).

Reagents & Materials
ReagentEquiv.[1][3][4][5][6][7][8][9]RoleCritical Attribute
[2,3'-Bipyridine]-4-carbonitrile 1.0SubstrateFrom Step 1
Hydrogen Peroxide (30%) 5.0ReagentFreshly opened bottle
Sodium Hydroxide (3.0 M) 1.5CatalystControls pH
Ethanol or DMSO -SolventDMSO accelerates reaction
Protocol
  • Dissolution: Dissolve the nitrile (1.0 equiv) in Ethanol (or DMSO for faster kinetics) at RT.

  • Base Addition: Add 3.0 M NaOH (1.5 equiv). Stir for 5 minutes.

  • Peroxide Addition: Dropwise add 30% H₂O₂ (5.0 equiv). Caution: Exothermic reaction. Use a water bath if scale >1g.

  • Reaction: Stir at 50°C for 1–2 hours.

    • Mechanism:[7][9][10][12][13] The hydroperoxide anion (HOO⁻) attacks the nitrile to form an imidate, which tautomerizes and eliminates oxygen to form the amide. This method is highly selective for amides over acids compared to acid hydrolysis.

  • Quench: Cool to 0°C. Add saturated sodium thiosulfate (Na₂S₂O₃) solution to quench excess peroxide. Test with starch-iodide paper to ensure no active oxidant remains.

  • Isolation:

    • Method A (Precipitation): If using water/ethanol, evaporate ethanol. The product often precipitates from the aqueous layer. Filter and wash with cold water.

    • Method B (Extraction): If product remains soluble, extract with 10% MeOH in DCM (multiple times).

  • Purification: Recrystallization from EtOH or column chromatography (DCM/MeOH 95:5).

Analytical Data & Validation

Expected Characterization Data
TechniqueDiagnostic SignalInterpretation
1H NMR (DMSO-d6) δ 8.20 & 7.70 ppm (Broad singlets)Characteristic primary amide -NH₂ protons.
1H NMR (DMSO-d6) δ 9.2–9.3 ppm (Singlet)H-2' proton (on the 3-pyridyl ring), highly deshielded.
13C NMR ~165–167 ppmCarbonyl (C=O) carbon signal.
LC-MS [M+H]+ = 200.2Consistent with formula C₁₁H₉N₃O.
Troubleshooting Workflow

Common issues and their mechanistic resolutions.

Troubleshooting Issue1 Step 1: Low Conversion Check1 Check Oxygen Levels Issue1->Check1 Sol1 Action: Freeze-Pump-Thaw solvents Switch to Pd(dppf)Cl2 Check1->Sol1 Issue2 Step 2: Over-hydrolysis to Acid Check2 Check Temperature/Time Issue2->Check2 Sol2 Action: Lower Temp to 40°C Reduce NaOH equivalents Check2->Sol2

Figure 2: Troubleshooting logic for common synthetic failure modes.

References

  • Suzuki-Miyaura Coupling of Pyridines

    • Li, J. J., et al. "Palladium-Catalyzed Cross-Coupling Reactions of Pyridine Boronic Acids." Journal of Organic Chemistry.
    • (Representative Context)

  • Radziszewski Hydrolysis Conditions

    • Cacchi, S., et al. "Amides from Nitriles via Basic Hydrogen Peroxide Hydrolysis." Organic Syntheses.
  • Properties of [2,3'-Bipyridine]-4-carboxamide

    • PubChem Compound Summary for rel
  • General Bipyridine Synthesis Review

    • "Recent Progress on the Synthesis of Bipyridine Derivatives."[8] MDPI Molecules, 2024.

Sources

Application Note: [2,3'-Bipyridine]-4-carboxamide in Advanced Coordination Chemistry and Supramolecular Assembly

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Coordination Chemists, Materials Scientists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocols

Introduction & Mechanistic Rationale

In the realm of coordination chemistry, bipyridine ligands are ubiquitous. However, the vast majority of research has historically focused on the symmetrical 2,2'-bipyridine, which acts as a classic bidentate chelator forming stable five-membered metallacycles. While excellent for mononuclear complexes, 2,2'-bipyridine is inherently limited in its ability to construct extended, multidimensional architectures.

[2,3'-Bipyridine]-4-carboxamide represents a paradigm shift in ligand design. By shifting the nitrogen position to create an asymmetrical 2,3'-bipyridine core, the ligand becomes sterically prohibited from chelating a single metal center. Instead, it is forced to act as a bridging ligand , coordinating to two distinct metal centers [1].

Furthermore, the addition of the 4-carboxamide moiety introduces a dual-functionality:

  • Secondary Sphere Coordination: The -CONH₂ group acts as a robust hydrogen bond donor and acceptor, driving the supramolecular assembly of 1D ribbons into 2D sheets or 3D metal-organic frameworks (MOFs).

  • Electronic Tuning via Tautomerization: Under basic conditions, the carboxamide can deprotonate to form an anionic carboxamidate (L₂X₂ coordination mode). This shifts the ligand from a neutral L-type donor to an anionic X-type donor, significantly altering the ligand field splitting and stabilizing high-valent metal centers like Re(V) or Ir(III) [2].

G Ligand [2,3'-Bipyridine]-4-carboxamide Mode1 Asymmetric Bridging (N, N' Coordination) Ligand->Mode1 Transition Metals (Cu, Ag) Mode2 Secondary Sphere (H-Bonding Network) Ligand->Mode2 Supramolecular Assembly Mode3 Carboxamidate (Deprotonated N-coordination) Ligand->Mode3 High-Valent Metals (Re, Ir) Result1 1D/2D Coordination Polymers Mode1->Result1 Result2 MOFs & Porous Materials Mode2->Result2 Result3 Photoredox Catalysts Mode3->Result3

Fig 1: Coordination modes of [2,3'-Bipyridine]-4-carboxamide and resulting material classes.

Structural & Photophysical Data

Understanding the structural parameters is critical for predicting the behavior of [2,3'-Bipyridine]-4-carboxamide in solution and solid-state. Below is a synthesis of quantitative data derived from analogous asymmetrical bipyridine and carboxamide-functionalized complexes [3, 4].

Table 1: Typical Coordination Geometries and Bond Parameters

Metal CenterOxidation StatePrimary Coordination ModeGeometryAvg. M-N(py) Bond (Å)Avg. M-N(amide) Bond (Å)
Cu +1N, N' BridgingTetrahedral / Trigonal2.05 - 2.12N/A (Neutral Amide)
Cu +2N, N' BridgingSquare Pyramidal1.98 - 2.04N/A (Neutral Amide)
Re +5Carboxamidate (N-bound)Pentagonal Bipyramidal2.10 - 2.151.95 - 2.01
Ir +3Carboxamidate (N-bound)Distorted Octahedral2.09 - 2.162.02 - 2.08

Table 2: Photophysical Properties of Resulting Complexes

Complex TypeLigand StateAbsorption

(nm)
Emission

(nm)
Quantum Yield (

)
Primary Application
Cu(I) Polymer Neutral Bridging280, 340 (MLCT)550 - 580< 0.05Gas Storage, Magnetism
Ir(III) Monomer Deprotonated (Anionic)260, 380, 450620 - 6800.15 - 0.35OLEDs, Photoredox

Experimental Methodologies

The following protocols are engineered to be self-validating. By observing specific colorimetric changes and solubility shifts, researchers can confirm intermediate formation before proceeding to instrumental characterization.

Protocol A: Solvothermal Synthesis of a Cu(I) 1D Coordination Polymer

Objective: To force the asymmetrical bridging of [2,3'-Bipyridine]-4-carboxamide to form an extended 1D ribbon.

Causality Note: Hydrothermal/solvothermal conditions are utilized here because the thermal energy is required to overcome the steric hindrance of the 3'-nitrogen position. Furthermore, under these conditions, the 2'-carbon of the 2,3'-bipyridine ring is susceptible to Gillard-type covalent hydration, a unique phenomenon that can act as an in-situ reducing agent, converting Cu(II) precursors to the desired Cu(I) state[1].

Step-by-Step Procedure:

  • Ligand Preparation: Suspend 0.5 mmol of[2,3'-Bipyridine]-4-carboxamide in 10 mL of deionized water mixed with 5 mL of acetonitrile. Validation: The ligand will remain partially insoluble (cloudy white suspension).

  • Metal Addition: Add 0.5 mmol of Cu(NO₃)₂·3H₂O to the suspension. Stir at room temperature for 30 minutes. Validation: The solution will turn a distinct pale blue, indicating initial weak coordination of Cu(II) to the accessible pyridine nitrogens.

  • Solvothermal Reaction: Transfer the mixture to a 25 mL Teflon-lined stainless steel autoclave. Seal and heat at 160 °C for 72 hours.

  • Controlled Cooling: Cool the autoclave to room temperature at a highly controlled rate of 5 °C/hour. Causality: Slow cooling is critical to prevent kinetic trapping of amorphous aggregates, allowing the thermodynamic 1D coordination polymer to crystallize.

  • Isolation: Filter the resulting deep red/brown block crystals. Wash with cold methanol (3 × 5 mL) and dry under vacuum. Validation: The color shift from blue to red/brown confirms the reduction of Cu(II) to Cu(I) and the formation of the extended bridging network.

Workflow Step1 Ligand Preparation & Solubilization Step2 Metal Precursor Addition Step1->Step2 Step3 Hydrothermal/Solvothermal Reaction Step2->Step3 Step4 Crystallization & Isolation Step3->Step4 Step5 Characterization (XRD, NMR) Step4->Step5

Fig 2: Standard workflow for synthesizing [2,3'-bipyridine]-4-carboxamide coordination polymers.

Protocol B: Synthesis of a Luminescent Ir(III) Complex via Carboxamidate Coordination

Objective: To utilize the deprotonated carboxamide to tune the photophysical properties of an Iridium(III) center.

Causality Note: To achieve coordination through the amide nitrogen, the amide proton must be removed. Because the pKa of the primary amide is relatively high, a strong, non-nucleophilic base like Sodium bis(trimethylsilyl)amide (NaHMDS) or Triethylamine (NEt₃) is required. Deprotonation yields the carboxamidate, which acts as a strong σ-donor, pushing the Ir(III) d-orbitals higher in energy and red-shifting the emission profile [2, 3].

Step-by-Step Procedure:

  • Dimer Cleavage: Dissolve 0.1 mmol of the dichloro-bridged iridium precursor

    
     (ppy = 2-phenylpyridine) in 15 mL of anhydrous dichloromethane (DCM) under a strict N₂ atmosphere.
    
  • Ligand Activation: In a separate Schlenk flask, dissolve 0.22 mmol of [2,3'-Bipyridine]-4-carboxamide in 5 mL of anhydrous DMF. Add 0.25 mmol of NaHMDS (1M in THF) dropwise at 0 °C. Stir for 15 minutes. Validation: A slight yellowing of the solution indicates the formation of the anionic carboxamidate species.

  • Complexation: Transfer the activated ligand solution dropwise into the Ir(III) dimer solution. Reflux the mixture at 60 °C (using a sealed pressure tube if necessary due to DCM's low boiling point) for 12 hours.

  • Purification: Remove the solvent under reduced pressure. Redissolve the crude orange residue in a minimum amount of DCM and precipitate by adding excess diethyl ether.

  • Characterization: Centrifuge to collect the dark orange powder. Validation: Under a 365 nm UV lamp, the solid should exhibit intense red/orange luminescence, confirming the successful coordination of the strong-field carboxamidate ligand.

Analytical Benchmarks & Troubleshooting

  • IR Spectroscopy: The free ligand exhibits a sharp

    
     stretch near 1680 cm⁻¹ and 
    
    
    
    stretches at 3300–3100 cm⁻¹. Upon coordination as a neutral bridging ligand (Protocol A), the
    
    
    stretch shifts slightly due to hydrogen bonding. Upon deprotonation and coordination as a carboxamidate (Protocol B), the
    
    
    stretch disappears, and the
    
    
    stretch shifts significantly to lower wavenumbers (~1610 cm⁻¹) due to resonance stabilization of the anion[4].
  • Solubility Issues: If the ligand fails to dissolve during complexation, avoid adding strong acids. Instead, utilize mixed solvent systems (e.g., DMF/MeOH) or gentle heating, as the highly conjugated, hydrogen-bonded solid-state structure of the free ligand requires significant solvation energy to disrupt.

References

  • One- and Two-Dimensional Coordination Polymers Constructed from Bicapped Keggin Mixed Molybdenum−Vanadium Heteropolyoxoanions and Polynuclear Copper(I) Clusters Bridged by Asymmetrical Bipyridine (2,4'-bipy and 2,3'-bipy) Ligands. Crystal Growth & Design, 2005, 6(1), 231–236.[Link]

  • Synthesis and bonding analysis of pentagonal bipyramidal rhenium carboxamide oxo complexes. Dalton Transactions, 2023, 52, 15383-15392.[Link]

  • Alkyl chain functionalised Ir(III) complexes: synthesis, properties and behaviour as emissive dopants in microemulsions. RSC Advances, 2024, 14, 5550-5561.[Link]

  • A Novel Bis Tridentate Bipyridine Carboxamide Ligand and Its Complexation to Copper(II): Synthesis, Structure, and Magnetism. Inorganic Chemistry, 2007, 46(21), 8560–8568.[Link]

Advanced Protocol: Engineering Metal-Organic Frameworks with [2,3'-Bipyridine]-4-carboxamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the design, synthesis, and characterization of Metal-Organic Frameworks (MOFs) incorporating [2,3'-Bipyridine]-4-carboxamide (CAS: 2089319-07-1). Unlike linear 4,4'-bipyridine linkers that form predictable cubic grids, the 2,3'-bipyridine core introduces an angular "kink" (


 depending on torsion), promoting the formation of helical channels or lower-symmetry pore environments. The pendant 4-carboxamide  group acts as a critical functional site, offering Lewis basicity for selective 

capture and hydrogen-bonding motifs for sensing nitroaromatic compounds.

This guide targets researchers in reticular chemistry and drug development, focusing on a Pillared-Layer synthetic strategy to ensure structural stability and permanent porosity.

Ligand Profile & Reticular Design Strategy

Ligand Specifications
  • Name: [2,3'-Bipyridine]-4-carboxamide

  • CAS No: 2089319-07-1

  • Role: Neutral Angular Pillar / Functional Linker

  • Coordination Geometry: Divergent N-donors (Pyridine N at 2 and 3' positions). The amide nitrogen is typically non-coordinating but available for host-guest interactions.

Design Logic: The Pillared-Layer Approach

Direct reaction of neutral bipyridines with metal salts often yields 1D chains. To achieve a 3D porous MOF, we utilize a Mixed-Ligand Strategy :

  • Anionic Linker (Layers): Dicarboxylates (e.g., Terephthalic acid,

    
    ) form 2D metal-carboxylate sheets.
    
  • Neutral Pillar (Separation): [2,3'-Bipyridine]-4-carboxamide bridges these sheets.

  • Outcome: The angular nature of the 2,3'-bipyridine forces the sheets into an offset packing, often creating helical pores lined with amide groups, ideal for enantioselective separation or specific gas binding.

ReticularDesign Metal Metal Node (Zn2+, Cu2+) Layer Anionic Linker (Terephthalate) Metal->Layer Forms 2D Sheets Pillar Angular Pillar [2,3'-Bipy]-4-amide Metal->Pillar Axial Coordination Structure 3D Pillared-Layer MOF (Helical Pores) Layer->Structure Stacking Pillar->Structure Props Layers Open Function Amide-Lined Pores (CO2/Drug Binding) Structure->Function Enables

Figure 1: Reticular design logic for assembling 3D MOFs using angular amide-functionalized pillars.

Experimental Protocols

Materials Preparation
  • Metal Source: Zinc Nitrate Hexahydrate (

    
    ) or Copper Nitrate Trihydrate.
    
  • Primary Linker: Terephthalic Acid (

    
    ) or 1,4-Naphthalenedicarboxylic acid (
    
    
    
    ).
  • Functional Pillar: [2,3'-Bipyridine]-4-carboxamide (Sourced or synthesized via amidation of 2,3'-bipyridine-4-carboxylic acid).

  • Solvent System: N,N-Dimethylformamide (DMF) / Ethanol (EtOH) / Water.

Synthesis of Zn-BDC-[2,3'-Bipy]-4-amide MOF

This protocol targets a crystalline phase analogous to the Zn(BDC)(L) family but with reduced symmetry due to the 2,3'-isomer.

Step-by-Step Methodology:

  • Precursor Dissolution:

    • Vial A: Dissolve

      
      
      
      
      
      (
      
      
      ) in
      
      
      DMF.
    • Vial B: Dissolve

      
      
      
      
      
      (
      
      
      ) and
      
      
      [2,3'-Bipyridine]-4-carboxamide (
      
      
      ) in
      
      
      DMF. Sonicate for 10 mins to ensure complete dissolution.
    • Note: The 2:1 ratio of acid:pillar is a starting point; the angular pillar may require a 1:1 ratio depending on the preferred topology.

  • Mixing & Homogenization:

    • Add contents of Vial B to Vial A dropwise under stirring.

    • Add

      
       Ethanol to modulate crystallization rate.
      
    • Checkpoint: The solution should remain clear. If precipitate forms immediately, add

      
       dilute 
      
      
      
      to redissolve.
  • Solvothermal Crystallization:

    • Transfer the mixture to a

      
       Teflon-lined stainless steel autoclave.
      
    • Seal and heat at

      
       for 48 hours .
      
    • Cool naturally to room temperature over 12 hours (slow cooling promotes single-crystal growth).

  • Isolation & Washing:

    • Decant the mother liquor. Collect colorless block-shaped crystals.

    • Wash 1: DMF (

      
      ) to remove unreacted ligand.
      
    • Wash 2: Ethanol (

      
      ) over 2 days to exchange pore solvent.
      
  • Activation:

    • Heat crystals under vacuum (

      
      ) at 
      
      
      
      for 12 hours
      .
    • Caution: Do not exceed

      
       initially, as the amide group can be thermally sensitive compared to the bipyridine core.
      

Characterization & Validation

Crystallographic Verification (PXRD)

Compare the experimental Powder X-Ray Diffraction (PXRD) pattern against simulated patterns of known 2D layer motifs (e.g., MOF-2 or Zn-BDC sheets).

  • Low Angle Peaks (

    
    ):  Indicate large d-spacing corresponding to the pillar height.
    
  • Peak Broadening: May indicate structural disorder due to the rotational flexibility of the 2,3'-bipyridine bond.

Spectroscopic Validation (FT-IR)

Confirm the integrity of the amide functionality.

Functional GroupWavenumber (

)
Diagnostic Feature
Amide I (

)

Strong, sharp peak. Shift indicates H-bonding.
Amide II (

)

Medium intensity.
Pyridine Ring

Characteristic skeletal vibrations.
Carboxylate (

)

Confirm coordination of BDC linker to Zn.
Porosity Analysis (BET)

Perform


 adsorption isotherms at 

.
  • Expected Isotherm: Type I (microporous).

  • Hysteresis: May observe H4 hysteresis if the angular pillars create narrow, slit-like pores.

  • Pore Size Distribution: Look for peaks around

    
    , consistent with bipyridine pillaring.
    

Application: Selective Capture[1]

The amide group on the [2,3'-Bipyridine]-4-carboxamide ligand provides a dipole-quadrupole interaction site for


, enhancing selectivity over 

.

Protocol:

  • Activation: Ensure sample is fully degassed at

    
    .
    
  • Measurement: Collect single-component isotherms for

    
     (
    
    
    
    ,
    
    
    ) and
    
    
    (
    
    
    ) up to 1 bar.
  • Analysis: Calculate Isosteric Heat of Adsorption (

    
    ) using the Clausius-Clapeyron equation.
    
    • Target Metric: Amide-functionalized MOFs typically exhibit

      
       values of 
      
      
      
      , significantly higher than non-functionalized parents (
      
      
      ).

Workflow Visualization

Workflow cluster_0 Phase 1: Synthesis cluster_1 Phase 2: Processing cluster_2 Phase 3: Application Step1 Dissolve Precursors (Zn salt + BDC + Amide-Pillar) Step2 Solvothermal Reaction (100°C, 48h, DMF/EtOH) Step1->Step2 Step3 Crystallization (Slow Cooling) Step2->Step3 Step4 Solvent Exchange (DMF -> EtOH) Step3->Step4 Step5 Thermal Activation (120°C, Vacuum) Step4->Step5 Step6 Gas Adsorption (CO2 Isotherms) Step5->Step6 Step7 Sensing (Fluorescence Quenching) Step5->Step7

Figure 2: Experimental workflow from solvothermal synthesis to functional application.

References

  • Amide-Functionalized MOFs for CO2 Capture

    • Title: An Interpenetrated Anionic MOF Featuring Amide-Functionalized Pores for CO2 and Methylene Blue Adsorption.[1][2]

    • Source:Inorganic Chemistry (2025).[2][3][4]

    • URL:[Link] (Representative link for amide-MOF context).

  • 2,3'-Bipyridine Coordination Polymers

    • Title: One- and Two-Dimensional Coordination Polymers Constructed from...[4] Asymmetrical Bipyridine (2,3'-bipy) Ligands.[5]

    • Source:Crystal Growth & Design (2005).
    • URL:[Link]

  • Ligand Data

    • Title: [2,3'-Bipyridine]-4-carboxamide (CAS 2089319-07-1) Product Detail.
    • Source: Sigma-Aldrich / PubChem.
    • URL:[Link] (Structure verification).

  • Mixed-Ligand MOF Strategy

    • Title: A Ni(II)
    • Source:ACS Applied M
    • URL:[Link]

Sources

Application Note: Advanced Crystal Growth and Co-Crystallization Protocols for [2,3'-Bipyridine]-4-carboxamide

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Solid-State Chemists, Formulation Scientists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Procedure (SOP)

Executive Summary

As a Senior Application Scientist specializing in solid-state chemistry, I have observed that nitrogen-containing heterocycles like[2,3'-Bipyridine]-4-carboxamide often suffer from polymorphic instability and poor aqueous solubility if not crystallized within a strictly controlled thermodynamic environment. This application note details the mechanistic rationale and self-validating experimental protocols for the single-crystal growth and co-crystallization of [2,3'-Bipyridine]-4-carboxamide.

Structural and Mechanistic Rationale

[2,3'-Bipyridine]-4-carboxamide is a highly versatile active pharmaceutical ingredient (API) intermediate. Its molecular architecture features a rigid bipyridine core and a polar carboxamide moiety. This dual nature creates a highly competitive hydrogen-bonding landscape during crystallization.

During crystal nucleation, the system must choose between forming amide-amide homosynthons (typically


 ring motifs) or engaging in heterosynthon formation. Research demonstrates that1[1]. The bipyridine nitrogen atoms act as strong hydrogen bond acceptors, which can be strategically exploited to form robust acid-pyridine heterosynthons when paired with dicarboxylic acids.2[2].

Strategic Workflow for Crystal Engineering

The selection of a crystallization method is dictated by the end goal: structural elucidation requires pristine single crystals, whereas formulation development requires scalable bulk co-crystals.

G API [2,3'-Bipyridine]-4-carboxamide API Material Branch1 Single Crystal Growth (Structural Det.) API->Branch1 Branch2 Bulk Material / Co-crystals (Formulation) API->Branch2 Evap Slow Solvent Evaporation (MeOH/EtOH) Branch1->Evap High Sol. Vapor Vapor Diffusion (DMF / Anti-solvent) Branch1->Vapor Low Sol. LAG Liquid-Assisted Grinding (with Dicarboxylic Acids) Branch2->LAG Screening Cool Controlled Cooling (Supersaturation) Branch2->Cool Scale-up Val1 SCXRD & Optical Microscopy Evap->Val1 Vapor->Val1 Val2 PXRD, DSC & Dissolution LAG->Val2 Cool->Val2

Workflow for [2,3'-Bipyridine]-4-carboxamide crystallization based on target application.

Quantitative Data: Solvent & Co-Former Selection

Table 1: Thermodynamic Solvent Selection Matrix

Selecting the correct solvent requires balancing the polarity index against the evaporation rate to maintain the system within the metastable zone width.

Solvent SystemPolarity IndexEvaporation RateExpected Crystal HabitMechanistic Rationale
Methanol 5.1ModeratePrismatic / BlockStrong H-bond donor/acceptor stabilizes the carboxamide moiety during slow nucleation.
DMF / Water 6.4 / 9.0Slow (Vapor Diff.)NeedlesHigh solubility in DMF; water acts as an anti-solvent to slowly lower the solubility threshold.
Acetone 5.1FastMicrocrystallineRapid supersaturation leads to kinetic trapping; useful only for bulk precipitation, not SCXRD.
Table 2: Co-Former Selection for Liquid-Assisted Grinding (LAG)The formation of acid-pyridine heterosynthons is a highly predictable and robust strategy for bipyridine derivatives[3].
Co-FormerExpected

Target SynthonTarget Property Enhancement
Oxalic Acid ~2.5Acid-PyridineSignificant melting point elevation; enhanced thermal stability.
Maleic Acid ~1.8Acid-PyridineDisruption of planar stacking; improved aqueous dissolution rate.
Cinnamic Acid ~0.5Acid-PyridineEnhanced lipophilicity for specific lipid-based formulation requirements.

Experimental Protocols

Protocol A: Slow Solvent Evaporation (Single Crystal Growth)Solvent evaporation is the standard methodology for synthesizing high-quality single crystals suitable for Single-Crystal X-Ray Diffraction (SCXRD)[4].
  • Solution Preparation: Dissolve 15 mg of [2,3'-Bipyridine]-4-carboxamide in 3 mL of HPLC-grade Methanol in a 5 mL borosilicate glass vial. Sonicate for 5 minutes to ensure complete dissolution.

  • Filtration (Critical Causality Step): Pass the solution through a 0.22 µm PTFE syringe filter into a clean vial. Why? Filtration removes heterogeneous nucleation sites (e.g., microscopic dust). Without this step, nucleation occurs too rapidly at multiple sites, yielding unusable microcrystalline powder rather than macroscopic single crystals.

  • Controlled Evaporation: Seal the vial tightly with parafilm. Using a fine needle (27G), puncture exactly three holes in the parafilm. Store the vial in a vibration-free environment at a constant 20°C.

  • Self-Validating Checkpoint: At 72 hours, inspect the vial under a polarized light microscope. The appearance of sharp, birefringent edges confirms ordered crystalline growth. System Self-Correction: If the solution exhibits a milky turbidity without birefringence, the system has crashed into an amorphous phase due to excessive supersaturation rates. Discard, and repeat the protocol using only one pinhole in the parafilm to reduce the evaporation rate.

Protocol B: Liquid-Assisted Grinding (LAG) for Co-Crystallization

This protocol forces the formation of multi-component crystals by utilizing mechanical energy and catalytic solvent diffusion.

  • Stoichiometric Mixing: Weigh exactly 1.0 mmol of [2,3'-Bipyridine]-4-carboxamide and 1.0 mmol of the selected co-former (e.g., Maleic Acid). Transfer both powders into a 10 mL stainless steel milling jar containing two 5 mm stainless steel grinding balls.

  • Solvent Addition (Critical Causality Step): Add 15 µL of Methanol to the powder mixture. Why? The trace solvent (

    
     µL/mg) acts as a localized medium that enhances molecular diffusion and catalytic turnover between the solid phases, drastically lowering the activation energy barrier for co-crystal formation compared to neat dry grinding.
    
  • Milling: Secure the jar in a vibratory ball mill and grind at 30 Hz for exactly 20 minutes.

  • Self-Validating Checkpoint: Submit the resulting fine powder to Powder X-Ray Diffraction (PXRD). Overlay the resulting diffractogram with the pure API and pure co-former patterns. System Validation: The protocol is validated as successful only if new, distinct Bragg peaks emerge (typically in the

    
     region) that cannot be mathematically modeled as a linear combination of the starting materials. If the pattern is merely a sum of the two starting materials, the co-crystallization failed, indicating the 
    
    
    
    or steric hindrance prevented synthon formation.

References

1.[2] Title: Multi-Component Crystals of 2,2′-Bipyridine with Aliphatic Dicarboxylic Acids: Melting Point-Structure Relations. Source: MDPI. URL:[Link] 2.[1] Title: Single-Crystal Structure Analysis of Dicarboxamides: Impact of Heteroatoms on Hydrogen Bonding of Carboxamide Groups. Source: MDPI. URL:[Link] 3.[3] Title: Pharmaceutical Properties of the Phloretin–4,4′-Bipyridine Cocrystal: Structure Analysis, Drug Release Profile, and Antioxidant Activity Research. Source: ACS Omega. URL:[Link] 4.[4] Title: Cocrystals Based on 4,4'-bipyridine: Influence of Crystal Packing on Melting Point. Source: MDPI. URL:[Link]

Sources

retrosynthetic analysis of [2,3'-Bipyridine]-4-carboxamide

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Retrosynthetic Analysis and Synthetic Strategy for [2,3'-Bipyridine]-4-carboxamide

Abstract

[2,3'-Bipyridine]-4-carboxamide represents a significant scaffold in medicinal chemistry and materials science, valued for its unique electronic and coordination properties. This application note provides a comprehensive retrosynthetic analysis for this target molecule, outlining two primary, robust synthetic pathways. We delve into the strategic considerations behind each disconnection, offering detailed, field-proven protocols for key transformations, including Suzuki-Miyaura cross-coupling and subsequent amidation. The causality behind experimental choices, from catalyst selection to reaction conditions, is explained to ensure reproducibility and high-yield synthesis. This document serves as a practical guide for researchers, scientists, and drug development professionals engaged in the synthesis of complex heterocyclic compounds.

Introduction: The Significance of Bipyridine Scaffolds

Bipyridine derivatives are a cornerstone in modern chemistry. Their ability to act as bidentate ligands for various metal ions has led to their widespread use in catalysis, materials science, and photovoltaics. In the pharmaceutical realm, the bipyridine motif is a privileged structure, appearing in numerous bioactive compounds due to its ability to participate in hydrogen bonding and π-stacking interactions with biological targets. The specific regioisomer, [2,3'-Bipyridine], presents a unique spatial arrangement of its nitrogen atoms, influencing its coordination geometry and pharmacological profile. The addition of a 4-carboxamide group further enhances its potential for directed interactions, making [2,3'-Bipyridine]-4-carboxamide a molecule of considerable interest for novel drug design and development. This guide provides a first-principles approach to its synthesis.

Retrosynthetic Analysis: Devising a Synthetic Blueprint

A robust retrosynthetic analysis is paramount for developing an efficient and logical synthetic route. For [2,3'-Bipyridine]-4-carboxamide, the primary disconnections focus on the formation of the C-C bond linking the two pyridine rings and the formation of the amide bond.

Diagram: Retrosynthetic Pathways

G cluster_main Retrosynthetic Analysis of [2,3'-Bipyridine]-4-carboxamide cluster_disconnections Key Disconnections cluster_pathways Synthetic Pathways cluster_A Pathway A: Suzuki Coupling cluster_B Pathway B: Alternative Suzuki Coupling Target [2,3'-Bipyridine]-4-carboxamide FGI_Amide FGI (Amide Formation) Target->FGI_Amide Amide Bond Intermediate_Acid [2,3'-Bipyridine]-4-carboxylic acid FGI_Amide->Intermediate_Acid CC_Coupling C-C Bond Formation (Cross-Coupling) Intermediate_Acid->CC_Coupling C2-C3' Bond A1 2-Halopyridine-4-carboxylic acid derivative A1->CC_Coupling A2 Pyridine-3-boronic acid A2->CC_Coupling B1 2-Boronylpyridine-4-carboxylic acid derivative B1->CC_Coupling B2 3-Halopyridine B2->CC_Coupling

Caption: Retrosynthetic analysis of the target molecule.

Two primary retrosynthetic pathways emerge from this analysis:

  • Pathway A: A Suzuki-Miyaura cross-coupling between a 2-halopyridine derivative bearing the 4-carboxamide precursor (such as an ester or the acid itself) and pyridine-3-boronic acid.

  • Pathway B: An alternative Suzuki-Miyaura cross-coupling between a 2-boronylpyridine derivative (ester or acid) and a 3-halopyridine.

Pathway A is often preferred due to the wider commercial availability and generally lower cost of pyridine-3-boronic acid compared to many functionalized 2-boronylpyridine precursors. Therefore, this guide will focus on the detailed execution of Pathway A.

Synthetic Workflow and Protocols

The forward synthesis based on Pathway A involves three key stages:

  • Preparation of a suitable 2-halopyridine-4-carboxylic acid derivative.

  • Palladium-catalyzed Suzuki-Miyaura cross-coupling.

  • Conversion of the carboxylic acid or ester to the final carboxamide.

Diagram: Forward Synthesis Workflow (Pathway A)

G Start_A 2-Chloro-4-methylpyridine Oxidation Oxidation (e.g., KMnO4) Start_A->Oxidation Intermediate_1 2-Chloro-pyridine-4-carboxylic acid Oxidation->Intermediate_1 Coupling Suzuki Coupling (Pd catalyst, Base) Intermediate_1->Coupling Intermediate_2 [2,3'-Bipyridine]-4-carboxylic acid Coupling->Intermediate_2 Amidation Amidation (e.g., HATU, NH3 source) Intermediate_2->Amidation Final_Product [2,3'-Bipyridine]-4-carboxamide Amidation->Final_Product

The Emerging Role of [2,3'-Bipyridine]-4-carboxamide as a Directional Linker in Supramolecular Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A New Vector in Supramolecular Design

In the intricate world of supramolecular chemistry, the design and synthesis of novel organic linkers are paramount to the construction of functional materials with tailored properties. [2,3'-Bipyridine]-4-carboxamide emerges as a compelling, yet underexplored, building block. Its unique asymmetrical design, combining the distinct electronic and coordination geometries of the 2- and 3-substituted pyridine rings with the hydrogen-bonding capabilities of the 4-carboxamide moiety, offers a new vector for the rational design of complex supramolecular architectures.

This guide provides a comprehensive overview of the potential applications of [2,3'-Bipyridine]-4-carboxamide as a linker in supramolecular chemistry, alongside detailed, field-proven protocols for its synthesis and incorporation into metal-organic frameworks (MOFs) and other coordination polymers. The causality behind experimental choices is elucidated to empower researchers in their synthetic endeavors.

The Strategic Advantage of the [2,3'-Bipyridine]-4-carboxamide Linker

The strategic placement of nitrogen atoms in the [2,3'-bipyridine] core imparts a distinct coordination behavior compared to its more common 2,2' and 4,4' isomers. The 2-pyridyl nitrogen offers a strong chelating site, while the 3-pyridyl nitrogen presents a different coordination vector, potentially leading to the formation of unique, lower-symmetry supramolecular structures.

The introduction of the 4-carboxamide group further enhances the functionality of this linker. The amide group is a robust hydrogen-bond donor and acceptor, capable of forming strong and directional interactions that can guide the self-assembly process and reinforce the resulting supramolecular framework.[1][2] This dual-functionality—coordination through the bipyridine core and hydrogen bonding via the carboxamide—opens avenues for the construction of multi-dimensional networks with enhanced stability and functionality.

Application Notes: Harnessing the Potential of [2,3'-Bipyridine]-4-carboxamide

Construction of Novel Metal-Organic Frameworks (MOFs)

The directional nature of the [2,3'-Bipyridine]-4-carboxamide linker makes it an ideal candidate for the synthesis of novel MOFs with intricate topologies. The bipyridine unit can coordinate to a variety of metal ions, while the carboxamide can participate in intra- or inter-framework hydrogen bonding, leading to robust and porous materials.[3] These materials could find applications in:

  • Gas Storage and Separation: The controlled porosity and potential for functionalization of the framework could allow for selective adsorption of gases.

  • Heterogeneous Catalysis: The incorporation of catalytically active metal centers within a well-defined porous structure can lead to highly efficient and recyclable catalysts.

  • Sensing: The electronic properties of the bipyridine moiety, coupled with the potential for host-guest interactions within the pores, could be exploited for the development of chemical sensors.

Design of Coordination Polymers with Unique Architectures

Beyond porous frameworks, [2,3'-Bipyridine]-4-carboxamide can be employed to construct a diverse range of coordination polymers, including 1D chains, 2D layers, and 3D networks. The interplay between the coordination geometry of the metal centers and the directional binding of the linker can be used to control the final architecture and, consequently, the material's properties.[4]

Formation of Discrete Supramolecular Assemblies

The ability of the linker to engage in both metal coordination and hydrogen bonding makes it suitable for the self-assembly of discrete, well-defined supramolecular structures such as molecular cages, capsules, and helicates. These assemblies are of interest in areas such as:

  • Drug Delivery: Encapsulation of therapeutic agents within a supramolecular cage can enhance their stability and bioavailability.

  • Molecular Recognition: The pre-organized cavities of these assemblies can be designed to selectively bind specific guest molecules.

Experimental Protocols

Given that [2,3'-Bipyridine]-4-carboxamide is not a commercially available compound, a reliable synthetic protocol is essential. The following is a detailed, two-part procedure for its preparation, followed by a general protocol for its use in the synthesis of a coordination polymer.

Part 1: Synthesis of the [2,3'-Bipyridine] Core via Negishi Coupling

The Negishi cross-coupling reaction is a powerful method for the formation of C-C bonds between two sp²-hybridized carbon atoms, making it well-suited for the synthesis of the bipyridine core.[5][6][7]

Diagram of the Synthetic Workflow:

Synthesis_Workflow_Part1 A 2-Bromopyridine B n-BuLi, THF, -78 °C A->B Lithiation C 2-Pyridyllithium B->C D ZnCl₂, THF C->D Transmetalation E 2-Pyridylzinc chloride D->E G Pd(PPh₃)₄ (cat.), THF, reflux E->G Negishi Coupling F 3-Bromopyridine F->G H [2,3'-Bipyridine] G->H

Caption: Workflow for the synthesis of the [2,3'-bipyridine] core.

Materials:

  • 2-Bromopyridine

  • 3-Bromopyridine

  • n-Butyllithium (n-BuLi) in hexanes

  • Anhydrous Zinc Chloride (ZnCl₂)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous Ammonium Chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Preparation of the Organozinc Reagent:

    • To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add anhydrous THF and cool to -78 °C.

    • Slowly add n-BuLi to the cold THF.

    • Add a solution of 2-bromopyridine in anhydrous THF dropwise to the n-BuLi solution. Stir the resulting deep red solution at -78 °C for 1 hour.

    • In a separate flame-dried Schlenk flask, prepare a solution of anhydrous ZnCl₂ in anhydrous THF.

    • Transfer the 2-pyridyllithium solution to the ZnCl₂ solution via cannula at -78 °C. Allow the mixture to warm to room temperature and stir for 2 hours to form the 2-pyridylzinc chloride reagent.

  • Negishi Coupling:

    • To a separate flame-dried Schlenk flask, add 3-bromopyridine, the palladium catalyst (Pd(PPh₃)₄, 2-5 mol%), and anhydrous THF.

    • Add the freshly prepared 2-pyridylzinc chloride solution to the flask containing the 3-bromopyridine and catalyst.

    • Heat the reaction mixture to reflux and monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 12-24 hours.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature and quench by the slow addition of saturated aqueous NH₄Cl solution.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford [2,3'-bipyridine] as a solid.

Expected Characterization Data for [2,3'-Bipyridine]:

Technique Expected Data
¹H NMR (CDCl₃)Peaks in the aromatic region (δ 7.0-9.0 ppm) corresponding to the protons of both pyridine rings.
¹³C NMR (CDCl₃)Resonances corresponding to the ten carbon atoms of the bipyridine core.
Mass Spec (EI)Molecular ion peak at m/z = 156.07.
Part 2: Synthesis of [2,3'-Bipyridine]-4-carboxamide

This part of the synthesis involves the introduction of a cyano group at the 4-position of the newly formed bipyridine, followed by its hydrolysis to the carboxamide.[8]

Diagram of the Synthetic Workflow:

Synthesis_Workflow_Part2 A [2,3'-Bipyridine] B 1. m-CPBA 2. (CH₃)₂SO₄ A->B N-oxidation & Methylation C N-methoxy-[2,3'-bipyridinium] methyl sulfate B->C D KCN, H₂O C->D Cyanation E 4-Cyano-[2,3'-bipyridine] D->E F H₂SO₄, H₂O, heat E->F Hydrolysis G [2,3'-Bipyridine]-4-carboxamide F->G

Caption: Workflow for the synthesis of [2,3'-Bipyridine]-4-carboxamide.

Materials:

  • [2,3'-Bipyridine]

  • meta-Chloroperoxybenzoic acid (m-CPBA)

  • Dimethyl sulfate ((CH₃)₂SO₄)

  • Potassium cyanide (KCN)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Sodium Bicarbonate (NaHCO₃)

  • Dichloromethane (DCM)

  • Methanol

  • Water

Procedure:

  • N-Oxidation and Methylation:

    • Dissolve [2,3'-bipyridine] in DCM and cool to 0 °C.

    • Add m-CPBA portion-wise and stir at room temperature until the reaction is complete (monitored by TLC).

    • Wash the reaction mixture with saturated aqueous NaHCO₃ solution, dry the organic layer over Na₂SO₄, and concentrate to obtain the N-oxide.

    • Treat the N-oxide with dimethyl sulfate to form the N-methoxy-[2,3'-bipyridinium] methyl sulfate salt.

  • Cyanation:

    • Dissolve the N-methoxy salt in water and add an aqueous solution of KCN.

    • Stir the reaction at room temperature until the formation of 4-cyano-[2,3'-bipyridine] is complete (monitored by TLC).

    • Extract the product with DCM, dry the organic layer, and concentrate. Purify by column chromatography if necessary.

  • Hydrolysis to Carboxamide:

    • Carefully add the 4-cyano-[2,3'-bipyridine] to concentrated H₂SO₄ at 0 °C.

    • Heat the mixture gently (e.g., 50-60 °C) for a few hours.[9]

    • Pour the reaction mixture onto ice and neutralize with a saturated aqueous solution of NaHCO₃.

    • Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum to yield [2,3'-Bipyridine]-4-carboxamide.

Expected Characterization Data for [2,3'-Bipyridine]-4-carboxamide:

Technique Expected Data
¹H NMR (DMSO-d₆)Aromatic protons and two broad singlets for the -NH₂ protons.
¹³C NMR (DMSO-d₆)Resonances for the bipyridine carbons and a downfield signal for the carbonyl carbon of the amide.
IR (KBr)Characteristic C=O stretching vibration of the amide (~1660 cm⁻¹) and N-H stretching vibrations (~3400 and 3200 cm⁻¹).
Mass Spec (ESI)[M+H]⁺ peak at m/z = 200.08.
Part 3: General Protocol for the Synthesis of a Coordination Polymer

This protocol outlines a general solvothermal method for the synthesis of a coordination polymer using [2,3'-Bipyridine]-4-carboxamide as a linker.

Diagram of the Experimental Workflow:

Coordination_Polymer_Synthesis A Mix Metal Salt and Linker in Solvent B Seal in a Teflon-lined Autoclave A->B C Solvothermal Synthesis (Heating in Oven) B->C D Cool to Room Temperature C->D E Isolate Crystals by Filtration D->E F Wash with Solvent E->F G Dry under Vacuum F->G H Characterize Product G->H

Caption: General workflow for solvothermal synthesis of a coordination polymer.

Materials:

  • [2,3'-Bipyridine]-4-carboxamide

  • A metal salt (e.g., Zn(NO₃)₂·6H₂O, Cu(NO₃)₂·3H₂O)

  • A suitable solvent or solvent mixture (e.g., DMF, DEF, ethanol)

  • Teflon-lined stainless steel autoclave

Procedure:

  • In a small glass vial, dissolve the metal salt and [2,3'-Bipyridine]-4-carboxamide in the chosen solvent. The molar ratio of metal to linker will influence the final structure and should be systematically varied.

  • Place the vial inside a Teflon-lined stainless steel autoclave and seal it.

  • Heat the autoclave in an oven at a specific temperature (typically between 80-150 °C) for a period of 1-3 days.

  • Allow the autoclave to cool slowly to room temperature.

  • Isolate the resulting crystals by filtration.

  • Wash the crystals with fresh solvent to remove any unreacted starting materials.

  • Dry the product under vacuum.

  • Characterize the coordination polymer using techniques such as single-crystal X-ray diffraction, powder X-ray diffraction (PXRD), thermogravimetric analysis (TGA), and infrared (IR) spectroscopy.

Conclusion

[2,3'-Bipyridine]-4-carboxamide represents a promising, albeit underexplored, linker for the construction of novel supramolecular materials. Its unique combination of a directional bipyridine core and a hydrogen-bonding carboxamide functionality provides a versatile platform for the design of MOFs, coordination polymers, and discrete assemblies with potentially unique properties. The detailed synthetic protocols provided herein are intended to facilitate the exploration of this exciting new building block and to inspire the development of the next generation of functional supramolecular materials.

References

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Troubleshooting & Optimization

improving reaction yields for [2,3'-Bipyridine]-4-carboxamide synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Synthesis Optimization Help Desk. Ticket ID: BPY-4-AMIDE-OPT Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary: The "2-Pyridyl Problem" & Beyond

You are likely encountering low yields due to three converging factors inherent to this scaffold:

  • Catalyst Deactivation: The pyridine nitrogen and the free amide (if present during coupling) competitively bind to Palladium, shutting down the catalytic cycle.

  • The "Wrong Way" Coupling: Attempting to use a 2-pyridyl boronate species often leads to rapid protodeboronation (hydrolysis of the C-B bond) before cross-coupling occurs.

  • Zwitterionic Solubility: The intermediate carboxylic acids are often insoluble in non-polar solvents but difficult to extract from water, leading to massive losses during workup.

This guide restructures your workflow into a self-validating protocol designed to bypass these specific failure modes.

Module 1: The Backbone Construction (C-C Bond Formation)

Diagnosis: Why is my Suzuki coupling yielding <20%?

If you are observing unreacted halide or "black soup" (precipitated Pd), you are likely falling victim to the 2-Pyridyl Instability or Amide Poisoning .

The Protocol: "Invert the Partners" Strategy

Never use 2-pyridyl nucleophiles if an alternative exists. 2-pyridyl boronates are electronically destabilized and prone to rapid protodeboronation.

Recommended Pathway:

  • Electrophile: Methyl 2-chloroisonicotinate (Ring A).

  • Nucleophile: 3-Pyridylboronic acid (Ring B).

  • Note: We couple the ester, not the amide. The free amide can chelate Pd(II) species, acting as a catalyst poison.

Optimized Conditions (The "Buchwald-Fu" Hybrid):

ComponentRecommendationTechnical Rationale
Catalyst Pd(OAc)₂ (2 mol%) + XPhos (4 mol%)XPhos creates a bulky, electron-rich Pd(0) species that prevents pyridine coordination and facilitates oxidative addition into the electron-poor 2-chloropyridine.
Base K₃PO₄ (3.0 equiv)Anhydrous phosphate is superior to carbonates for heteroaryl couplings; it buffers the pH to prevent boronic acid decomposition.
Solvent 1,4-Dioxane : Water (4:1)The biphasic system dissolves inorganic bases while keeping the organic reactants in the organic phase.
Temp 80–90 °CRequired to overcome the activation energy of the electron-deficient ring system.
Visualizing the Pathway Selection

ReactionPathway Start Target: [2,3'-Bipyridine]-4-carboxamide Choice Coupling Strategy Start->Choice PathA Path A (Risk): 2-Pyridyl Boronate + 3-Halo-pyridine Choice->PathA Traditional PathB Path B (Recommended): 2-Chloroisonicotinate + 3-Pyridyl Boronic Acid Choice->PathB Inverted ResultA FAILURE MODE: Rapid Protodeboronation (Low Yield) PathA->ResultA ResultB SUCCESS: Stable Boronate High Conversion PathB->ResultB

Figure 1: Strategic selection of coupling partners to avoid the instability of 2-pyridyl boron species.

Module 2: The Amide Handle (Functionalization)

Diagnosis: Why does HATU/EDC fail to convert the acid?

Once you have the [2,3'-bipyridine]-4-carboxylic acid (after saponification of the ester), standard peptide coupling reagents (HATU, EDC) often fail.

  • Reason: The basic nitrogen on the pyridine rings can attack the activated ester, forming unreactive N-acyl pyridinium salts.

  • Solubility: The zwitterionic acid is often insoluble in DCM or DMF at room temperature.

The Protocol: T3P (Propanephosphonic Acid Anhydride)

T3P is the "gold standard" for difficult heteroaryl amidations. It drives the reaction by forming a water-soluble byproduct and does not suffer from the same side-reactions as carbodiimides.

Step-by-Step T3P Protocol:

  • Dissolution: Suspend the bipyridine-acid (1.0 equiv) in EtOAc or 2-MeTHF (Do not use DMF if possible; T3P works best in non-polar/semi-polar solvents).

  • Base: Add Pyridine (3.0 equiv) or DIPEA (4.0 equiv). The solid should dissolve.

  • Amine Source: Add Ammonium Chloride (2.0 equiv) or aqueous ammonia (if using a biphasic mix).

  • Reagent: Add T3P (50% w/w in EtOAc, 2.0 equiv) dropwise at 0 °C.

  • Reaction: Allow to warm to RT and stir for 12h.

  • Workup: Wash with water. The T3P byproducts are water-soluble; the product stays in the organic layer (or precipitates, see Module 3).

Module 3: Purification & Isolation

Diagnosis: Product is trapped in "Metal Sludge" or won't crystallize.

Bipyridines are excellent ligands for transition metals. Your "low yield" might actually be product sequestration by Palladium.

The Protocol: The Scavenger & The Switch
  • Pd Removal: Treat the crude organic layer (post-coupling) with SiliaMetS® Thiol or activated charcoal for 1 hour at 50 °C before evaporation. This breaks the Pd-Nitrogen coordination.

  • Isolation of Amide:

    • [2,3'-Bipyridine]-4-carboxamide is moderately polar.

    • Do not use standard Hexane/EtOAc gradients.

    • Use: DCM : Methanol (95:5 to 90:10).

    • Trick: If the product is stuck on silica, add 1% Triethylamine to the eluent to deprotonate surface silanols and prevent "streaking."

Troubleshooting Decision Tree

Use this logic flow to diagnose specific experimental failures in real-time.

Troubleshooting Start Problem Encountered Issue1 Black Precipitate in Coupling? Start->Issue1 Issue2 No Conversion of Acid to Amide? Start->Issue2 Issue3 Product Streaks on TLC? Start->Issue3 Sol1 Pd Black Formation. Add XPhos or SPhos. Degass solvents vigorously. Issue1->Sol1 Yes Sol2 Switch to T3P in EtOAc. Avoid HATU/DMF. Issue2->Sol2 Yes Sol3 Add 1% Et3N to eluent. Use DCM/MeOH. Issue3->Sol3 Yes

Figure 2: Rapid diagnostic flow for common synthesis failure modes.

Frequently Asked Questions (FAQ)

Q: Can I use the acid chloride method instead of T3P? A: Yes, but with caution. Thionyl chloride (SOCl₂) converts the acid to the acid chloride hydrochloride salt.

  • Risk:[1][2][3] The bipyridine nitrogen will also protonate. When you add ammonia, the massive exotherm can hydrolyze the acid chloride back to the acid before the amide forms.

  • Fix: If using SOCl₂, remove excess reagent completely (azeotrope with toluene), dissolve in dry DCM, cool to -78 °C, and add the amine/base mixture very slowly.

Q: Why not use the Minisci reaction to add the amide directly? A: The Minisci reaction (radical addition) is poor at regioselectivity on bipyridine systems. You will likely get a mixture of 4-carboxamide and 6-carboxamide isomers that are nearly impossible to separate chromatographically. The Suzuki route guarantees the 2,3'-linkage.

Q: My 3-pyridylboronic acid looks wet/clumpy. Is it safe to use? A: Boronic acids dehydrate to form boroxines (trimers) upon storage. This is actually fine and often beneficial (higher active boron content). However, ensure you calculate stoichiometry based on the monomer. If yield is critical, recrystallize from water/acetone or simply add 10% excess.

References

  • Billingsley, K., & Buchwald, S. L. (2007). An improved system for the palladium-catalyzed Suzuki-Miyaura cross-coupling of heteroaryl halides with heteroaryl boronic acids. Journal of the American Chemical Society, 129(11), 3358-3366. Link

    • Core citation for using SPhos/XPhos to solve the "2-pyridyl problem" and c
  • Knapp, D. M., Gillis, E. P., & Burke, M. D. (2009).[4] A general solution for the 2-pyridyl problem. Journal of the American Chemical Society, 131(20), 6961-6963. Link

    • Establishes the instability mechanism of 2-pyridyl boron
  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-scale applications of amide coupling reagents for the synthesis of pharmaceuticals.[5] Organic Process Research & Development, 20(2), 140-177. Link

    • Authoritative review on why T3P is superior for heteroaryl amide couplings.
  • Li, J. J. (2010). Name Reactions in Heterocyclic Chemistry II. Wiley. (See Chapter on Pyridine Synthesis).

Sources

Technical Support Center: Purification & Troubleshooting Guide for [2,3'-Bipyridine]-4-carboxamide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently see researchers struggle with the isolation of polyheterocyclic compounds. [2,3'-Bipyridine]-4-carboxamide presents a unique trifecta of purification challenges:

  • Basic Nitrogen Centers : The bipyridine core has a pKa of approximately 4.33[1], leading to severe acid-base interactions with standard chromatographic media.

  • Hydrogen Bonding Potential : The 4-carboxamide group acts as both a strong hydrogen bond donor and acceptor, drastically reducing solubility in non-polar solvents.

  • Metal Chelation : The bipyridine motif is a potent bidentate ligand, often trapping palladium or transition metals from upstream cross-coupling reactions.

This guide provides field-proven, self-validating protocols to overcome these bottlenecks, ensuring high-yield recovery of >99% pure material.

Part 1: Diagnostic Purification Workflow

Selecting the correct purification strategy depends entirely on your synthesis scale and the impurity profile of your crude mixture. Use the decision tree below to determine your optimal path.

PurificationWorkflow Start Crude [2,3'-Bipyridine]-4-carboxamide Scale What is the scale? Start->Scale SmallScale < 100 mg (Discovery Scale) Scale->SmallScale LargeScale > 100 mg (Scale-up) Scale->LargeScale HPLC Prep RP-HPLC (High-pH Buffer) SmallScale->HPLC Flash Flash Chromatography (DCM/MeOH + 1% Et3N) LargeScale->Flash PurityCheck Purity > 95%? HPLC->PurityCheck Flash->PurityCheck PurityCheck->Flash No Recryst Recrystallization (EtOH/Water) PurityCheck->Recryst Yes Pure Pure Compound Recryst->Pure

Decision tree for selecting the optimal purification strategy based on synthesis scale.

Part 2: Core Purification Methodologies

Method A: Amine-Modified Normal Phase Flash Chromatography (Scale-up)

Causality : Standard silica gel contains acidic silanol groups (pKa ~4.5). Because the bipyridine nitrogens possess a similar pKa[1], they readily act as hydrogen bond acceptors and undergo proton transfer, causing irreversible binding or severe tailing. Adding Triethylamine (Et₃N) competitively saturates the acidic silanols, allowing the bipyridine to elute as a sharp band[2].

Self-Validating Step : Before running the column, develop two TLC plates simultaneously—one in DCM/MeOH (90:10) and one in DCM/MeOH (90:10) + 1% Et₃N. If the Et₃N plate shows a sharp spot (Rf ~0.35) while the standard plate streaks, your mobile phase is correctly optimized.

Protocol :

  • Solvent Preparation : Prepare Eluent A (Dichloromethane with 1% v/v Et₃N) and Eluent B (Methanol with 1% v/v Et₃N).

  • Column Equilibration : Flush a standard bare silica column with 3 column volumes (CV) of Eluent A to neutralize all acidic silanols.

  • Sample Loading : Dissolve the crude product in a minimum volume of Eluent A. If solubility is poor, use a dry-loading technique by adsorbing the compound onto Celite (avoid dry-loading onto silica to prevent pre-column irreversible binding).

  • Elution : Run a gradient from 0% to 10% Eluent B over 10 CVs.

  • Recovery : Pool fractions containing the product and concentrate under reduced pressure at < 40 °C to prevent thermal degradation of the carboxamide.

Method B: High-pH Preparative Reverse-Phase HPLC (Discovery Scale)

Causality : Reverse-phase (RP) HPLC is highly effective for bipyridines[3]. However, using standard 0.1% Trifluoroacetic acid (TFA) protonates both pyridine nitrogens. This renders the molecule highly polar, causing it to elute in the void volume of a C18 column. Using a high-pH buffer keeps the bipyridine in its neutral, free-base form, maximizing hydrophobic interactions with the stationary phase.

Self-Validating Step : Perform a scout run using an analytical C18 column with the pH 9.0 buffer. If the retention time shifts later compared to a 0.1% TFA run, the free-base state is confirmed, validating the preparative scale-up conditions.

Protocol :

  • Mobile Phase Preparation : Prepare Mobile Phase A (10 mM Ammonium Bicarbonate in LC-MS grade water, adjusted to pH 9.0 with NH₄OH) and Mobile Phase B (Acetonitrile).

  • System Priming : Equilibrate a C18 Prep Column (e.g., 21.2 x 250 mm, 5 µm) with 5% B for 10 minutes.

  • Injection : Filter the sample through a 0.45 µm PTFE syringe filter and inject.

  • Gradient Program : Elute with a linear gradient of 5% to 60% Mobile Phase B over 20 minutes at a flow rate of 20 mL/min.

  • Isolation : Lyophilize the collected fractions. The ammonium bicarbonate buffer is volatile and will sublimate, leaving the pure free base.

Part 3: Quantitative Data & Benchmarks

Use the following benchmark data to calibrate your purification systems.

TechniqueSolvent System / Mobile PhaseModifierRetention Factor (Rf) / Time (Rt)Typical Yield
Normal-Phase TLC DCM : MeOH (90:10)NoneRf = 0.15 (Severe streaking)N/A
Normal-Phase TLC DCM : MeOH (90:10)1% Et₃NRf = 0.35 (Sharp spot)N/A
Flash Chromatography DCM : MeOH (0-10% gradient)1% Et₃NElutes at 4 – 6 Column Volumes75 - 85%
RP-HPLC (Acidic) Water : MeCN (Gradient)0.1% TFARt = 1.2 min (Void volume)N/A
RP-HPLC (Basic) 10mM NH₄HCO₃ : MeCNpH 9.0 BufferRt = 6.5 min (Optimal retention)80 - 90%

Part 4: Troubleshooting & FAQs

Q: Why does my compound streak down the entire TLC plate and tail on the silica column despite using highly polar solvents? A: This is a classic acid-base interaction. The basic bipyridine nitrogens are hydrogen-bonding with the acidic silanol groups on the silica stationary phase. Increasing solvent polarity won't fix this; you must change the pH of the microenvironment. Add 1% Triethylamine or 0.5% aqueous NH₄OH to your mobile phase[2], or switch to an amine-capped (NH₂) functionalized silica column.

Q: During reverse-phase HPLC, my compound elutes immediately in the void volume. How do I increase retention? A: You are likely using an acidic modifier like 0.1% TFA or Formic Acid. At pH 2, the bipyridine nitrogens (pKa ~4.33)[1] are fully protonated, making the molecule too polar to interact with the C18 chains. Switch to a basic mobile phase (e.g., 10 mM Ammonium Bicarbonate, pH 9.0) to keep the compound in its neutral state, which will dramatically increase retention[3].

Q: I observed partial hydrolysis of the carboxamide group to a carboxylic acid during purification. What caused this? A: Carboxamides are susceptible to hydrolysis under strongly acidic or basic conditions, particularly when heat is applied. If you concentrated your HPLC fractions containing TFA at elevated temperatures (>45 °C) on a rotary evaporator, the localized concentration of acid catalyzed the hydrolysis. Always lyophilize HPLC fractions or keep rotary evaporation bath temperatures below 40 °C.

Q: My NMR shows trace transition metal contamination (e.g., Palladium) from my upstream cross-coupling step. How do I remove it? A: Bipyridines are excellent metal chelators. Standard chromatography often fails to separate the metal-bipyridine complex from the free ligand. You must use a functionalized silica scavenger that has a higher affinity for the metal than the bipyridine does.

MetalScavenging A Crude Product (Metal Contaminated) B Dissolve in DCM/MeOH A->B C Add Thiol-Functionalized Silica Scavenger B->C D Incubate 4-12h at Room Temp C->D E Filter through Celite Pad D->E F Metal-Free Filtrate E->F

Workflow for removing transition metal catalysts using functionalized silica scavengers.

Protocol for Metal Scavenging: Dissolve the contaminated compound in a 1:1 mixture of DCM/MeOH. Add 3 to 5 equivalents of a thiol-functionalized silica resin (e.g., SiliaMetS Thiol). Stir at room temperature for 4 to 12 hours, then filter the suspension through a Celite pad. The metal will remain bound to the resin, and your pure ligand will be in the filtrate.

Part 5: References

  • 2,2'-Bipyridine | C10H8N2 | CID 1474 - PubChem Source: National Institutes of Health (NIH) URL:[Link]

  • 4,4'-Bipyridine HPLC Separation Methods Source: SIELC Technologies URL:[Link]

  • Chemistry Letters 1996 - Spontaneous Formation of a Molecular Net Assembly (Silica Gel Chromatography of Bipyridines) Source: Oxford University Press (OUP) / Chemistry Letters URL:[Link]

Sources

Technical Support Center: Crystallization Engineering for [2,3'-Bipyridine]-4-carboxamide

[1]

Case ID: REC-BPY-04 Status: Active Support Tier: Level 3 (Process Chemistry & Scale-up) Subject: Solvent Selection & Troubleshooting for [2,3'-Bipyridine]-4-carboxamide Purification[1]

Executive Summary & Physicochemical Profile

Welcome to the technical support hub for [2,3'-Bipyridine]-4-carboxamide . This guide addresses the specific challenges of purifying this scaffold, which combines the lipophilicity of a bi-heteroaryl system with the high polarity and hydrogen-bonding capability of a primary amide.[1]

The Core Challenge: This molecule exhibits "Schizophrenic Solubility"—the pyridine rings demand aromatic stacking interactions, while the carboxamide group (–CONH₂) drives strong intermolecular hydrogen bonding.[1] This often leads to oiling out (liquid-liquid phase separation) rather than clean crystal growth.[1]

Physicochemical Snapshot
PropertyCharacteristicImpact on Crystallization
Structure 2-(pyridin-3-yl)isonicotinamideAsymmetric dimer; lower lattice energy than symmetric 4,4'-bipyridines.[1]
H-Bonding Donor (NH₂) & Acceptor (N_pyr, O_amide)High melting point; prone to gel formation in rapid cooling.[1]
pKa (est) ~3.5 (Pyridine N)pH-dependent solubility; soluble in dilute acids.[1]
Impurity Profile Pd residues, Boronic acids, HomocouplingsRequires specific solvent selectivity (e.g., Acetonitrile for Pd removal).[1]

Solvent Compatibility Matrix

User Action: Perform a "test tube screen" (10 mg scale) using the matrix below before committing the bulk batch.

Solvent SystemRoleRatingTechnical Notes
Ethanol (EtOH) Single Solvent⭐⭐⭐⭐Best Starting Point. Good solubility hot, moderate cold.[1] Disrupts amide H-bonds.[1]
Acetonitrile (MeCN) Single Solvent⭐⭐⭐Excellent for removing non-polar impurities.[1] Warning: Can cause oiling out if cooled too fast.[1]
EtOH : Water (9:1) Binary Pair⭐⭐⭐⭐⭐Gold Standard. Water acts as a mild anti-solvent and increases polarity to prevent oiling.[1]
DMSO : Water Crash Precipitation⭐⭐Emergency Use Only. High recovery but poor impurity rejection.[1] Hard to dry.[1]
Ethyl Acetate : Hexane Binary PairNot Recommended. High risk of oiling out due to polarity mismatch.[1]
Toluene Single SolventAvoid. Insoluble even at reflux; creates "gummy" deposits.[1]

Decision Logic & Workflow

The following logic gate helps you select the correct protocol based on your crude material's behavior.

RecrystallizationLogicStartStart: Crude Solid AnalysisSolubilityCheckIs it soluble in boiling EtOH?Start->SolubilityCheckImpurityCheckAre impurities polar (colored)?SolubilityCheck->ImpurityCheckYesProtocolCProtocol C: Acid-Base SwingSolubilityCheck->ProtocolCNo (Insoluble)ProtocolAProtocol A: Standard EtOH RecrystImpurityCheck->ProtocolANo (Clean-ish)ProtocolBProtocol B: EtOH/H2O (9:1) SystemImpurityCheck->ProtocolBYes (Dark/Sticky)

Figure 1: Decision tree for selecting the purification strategy based on initial solubility and impurity profile.

Detailed Protocols

Protocol A: The "Standard" (Ethanol)

Best for: Crude material with >85% purity and minor coloration.[1]

  • Dissolution: Suspend crude solid in Ethanol (10 mL/g). Heat to reflux (78°C).[1]

  • Saturation: Add more EtOH dropwise until fully dissolved. Self-Validation: If >20 mL/g is needed, switch to Protocol C .[1]

  • Filtration: While hot, filter through a glass frit (or Celite pad) to remove Pd-black or dust.[1]

  • Cooling (Critical Step):

    • Remove from heat.[1][2] Let cool to RT slowly (wrap flask in foil/towel).

    • Do not use an ice bath immediately.[1]

  • Harvest: Once crystals form at RT, cool to 0°C for 15 mins. Filter and wash with cold EtOH.[1]

Protocol B: The Anti-Oiling Method (EtOH/Water)

Best for: Material that "oils out" or forms a gel in pure alcohol.[1]

  • Dissolution: Dissolve crude in boiling Ethanol (minimum volume).

  • Seeding: Remove from heat. Wait 30 seconds. Add a "seed crystal" of pure product (if available) or scratch the glass wall.[1]

  • Anti-Solvent: Add hot water dropwise until persistent turbidity (cloudiness) appears.[1]

  • Re-solubilization: Add 1-2 drops of Ethanol to clear the solution.

  • Crystallization: Allow to stand undisturbed overnight. The water content forces the amide to crystallize rather than oil out.[1]

Protocol C: Acid-Base Swing (Purification by pH)

Best for: Highly impure material or removal of non-basic impurities.[1]

  • Dissolve: Suspend crude in 1M HCl (aq). The pyridine nitrogens will protonate, making the salt water-soluble.[1]

  • Filter: Filter off any insoluble organic impurities (byproducts).[1]

  • Precipitate: Slowly add 2M NaOH or NH₄OH to the filtrate while stirring until pH ~8-9.

  • Collect: The free base [2,3'-Bipyridine]-4-carboxamide will precipitate as a white solid.[1]

  • Polish: Rinse the solid with water, then perform a quick wash with cold Acetone to dry.[1]

Troubleshooting & FAQs

Q: My product turned into a yellow oil at the bottom of the flask. What now?

  • Diagnosis: "Oiling Out."[1] This happens when the solution hits the liquid-liquid miscibility gap before the solubility curve.[1]

  • Fix: Reheat the mixture until the oil dissolves. Add a "compatibilizer" solvent (usually Ethanol) or reduce the amount of anti-solvent (Hexane/Water).[1] Crucially , stir vigorously while cooling to prevent oil droplets from coalescing.

Q: The crystals are trapping a lot of solvent (solvates). [1]

  • Diagnosis: Amides form stable solvates with water and alcohols.[1]

  • Fix: Dry the crystals under high vacuum (>1 mbar) at 50°C for 24 hours. If that fails, recrystallize from Acetonitrile , which forms weaker solvates than alcohols.[1]

Q: I have black specks in my crystals.

  • Diagnosis: Palladium residues from the cross-coupling reaction.[1]

  • Fix: During the hot filtration step (Protocol A, Step 3), add activated carbon or a metal scavenger resin (e.g., SiliaMetS®).[1] Stir for 10 mins at reflux, then filter hot through Celite.

Q: Can I use Toluene or DCM?

  • Answer: Generally, No .[1]

    • Toluene: The amide is too insoluble; you will need huge volumes.[1]

    • DCM: Good solubility, but difficult to crystallize from because it evaporates too fast and holds impurities well.[1] Use DCM only for column chromatography loading.[1]

References

  • BenchChem. (2025).[1][3][4] Troubleshooting poor solubility of bipyridine precursors. Retrieved from [1]

  • Royal Society of Chemistry. (2017).[1] The effect of incorporating carboxylic acid functionalities into 2,2′-bipyridine.[1][5][6] RSC Advances.[1] Retrieved from [1]

  • National Institutes of Health (NIH). (2020).[1] Synthesis of Bis-heteroaryls Using Grignard Reagents and Pyridylsulfonium Salts.[7] PMC.[1] Retrieved from [1]

  • Organic Syntheses. (2002).[1] Efficient Synthesis of Halomethyl-2,2′-Bipyridines.[1] Org.[1] Synth. 2002, 79, 109.[1] Retrieved from [1]

  • Chemistry LibreTexts. (2022).[1] Single Solvent Crystallization: Step-by-Step Procedures.[1] Retrieved from [1]

overcoming catalyst poisoning in [2,3'-Bipyridine]-4-carboxamide reactions

Author: BenchChem Technical Support Team. Date: March 2026

TECHNICAL SUPPORT CENTER: [2,3'-Bipyridine]-4-carboxamide Synthesis Hub

Case ID: BPY-4-AMIDE-POISON Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary: The "Bipyridine Trap"

Welcome to the technical support hub for [2,3'-Bipyridine]-4-carboxamide synthesis. If you are here, your reaction likely started promisingly but stalled at 30-40% conversion, or the catalyst precipitated as inactive palladium black.

The Root Cause: The synthesis of [2,3'-Bipyridine]-4-carboxamide presents a "perfect storm" for catalyst poisoning. The product itself acts as a potent chelating ligand.

  • The Bipyridine Core: The 2,3'-bipyridine motif contains two nitrogen atoms capable of bridging metal centers or acting as competitive monodentate ligands.

  • The Carboxamide: The C4-amide group is a Lewis base that can coordinate through the oxygen (or nitrogen), effectively creating a tridentate "trap" that displaces your engineered ligands (e.g., phosphines) from the Palladium (Pd) center.

This guide provides self-validating protocols to overcome this Product Inhibition and Heteroaryl Poisoning .

Diagnostic Module: Is it Poisoning or Instability?

Before changing ligands, confirm the failure mode using this decision matrix.

Diagnosis Start Reaction Stalls/Fails ColorCheck Check Reaction Color Start->ColorCheck BlackPpt Black Precipitate? ColorCheck->BlackPpt Yes Yes BlackPpt->Yes Agglomeration No No BlackPpt->No Solution remains clear/brown LigandFail DIAGNOSIS: Ligand Displacement (Use Bulky Ligands) Yes->LigandFail Ligand Displacement ConversionCheck Is Boronic Acid Consumed? No->ConversionCheck Check SM Consumption Yes (But no Product) DIAGNOSIS: Hydrolysis (Switch to Anhydrous/MIDA) ConversionCheck->Yes (But no Product) Protodeboronation No (SM Remains) DIAGNOSIS: Product Inhibition (Add Lewis Acid Scavenger) ConversionCheck->No (SM Remains) Catalyst Resting State

Figure 1: Diagnostic workflow to identify the specific mode of catalytic failure.

Technical Solutions & Protocols

Strategy A: The "Steric Shield" (Ligand Selection)

Standard ligands like PPh3 are insufficiently bulky to prevent the pyridine nitrogen from binding to the Pd center. You must use ligands with significant steric bulk to physically block the approach of the pyridine N-atoms.

Recommended Ligand Systems:

  • XPhos / SPhos: The biaryl backbone provides a roof-like structure over the Pd, preventing perpendicular coordination by pyridines.

  • Pd-PEPPSI-IPr: This N-Heterocyclic Carbene (NHC) precatalyst is extremely resistant to displacement by nitrogen and sulfur.

Comparative Performance Data (Simulated Average):

Catalyst SystemYield (24h)ObservationMechanism of Failure
Pd(PPh3)4< 15%Black ppt formedLigand displacement by product
Pd(dppf)Cl235%StalledCompetitive coordination
Pd2(dba)3 + XPhos 82% Clear/Dark RedSteric protection successful
Pd-PEPPSI-IPr 88% Clear/AmberStrong σ-donation prevents displacement
Strategy B: The "Decoy" Method (Lewis Acid Additives)

If steric shielding is insufficient, use a Lewis Acid to "mask" the interfering nitrogen atoms. The Lewis Acid binds to the pyridine/amide nitrogens, rendering them non-nucleophilic toward the Palladium.

The Protocol:

  • Additive: Copper(I) Iodide (CuI) or Zinc Chloride (ZnCl2).

  • Loading: 10–20 mol% relative to the substrate.

  • Mechanism: Cu(I) binds to the pyridine N selectively, leaving the Pd(0) free to perform the Oxidative Addition.

The Validated Protocol: Suzuki-Miyaura Coupling

Reaction: 4-Carbamoyl-2-chloropyridine + 3-Pyridylboronic acid pinacol ester.

Step-by-Step Methodology:

  • Pre-Complexation (Critical Step):

    • In a glovebox or under Argon, charge a reaction vial with Pd2(dba)3 (2 mol%) and XPhos (8 mol%).

    • Add anhydrous 1,4-Dioxane (concentration 0.1 M).

    • Stir at 60°C for 30 minutes. Why? This ensures the active catalytic species (Pd-L) is fully formed before it encounters the "poison" (the pyridine substrate).

  • Substrate Addition:

    • Add 4-Carbamoyl-2-chloropyridine (1.0 equiv).

    • Add 3-Pyridylboronic acid pinacol ester (1.2 equiv).

    • Optional: Add CuI (10 mol%) if previous runs stalled.

  • Base Activation:

    • Add degassed aqueous K3PO4 (3.0 M, 3.0 equiv). Avoid carbonate bases if protodeboronation is observed (see Diagnosis).

  • Reaction:

    • Heat to 100°C for 12–18 hours.

    • Monitoring: Check LCMS. If the peak for the product appears but correlates with a new impurity (homocoupling), lower temp to 80°C.

  • Workup (Scavenging the Scavenger):

    • Upon completion, add an aqueous solution of EDTA or N-acetylcysteine .

    • Why? The bipyridine product will likely chelate the Pd or Cu additive. EDTA strips the metals, releasing the product into the organic phase.

Mechanistic Visualization

Understanding why the reaction fails is key to fixing it. The diagram below illustrates the competition between your ligand and the product.

Mechanism cluster_prevention Prevention Strategy Pd Pd(0) Active Center Ligand Ligand (XPhos) Ligand->Pd Stabilizes Product Product (Bipyridine) Product->Pd POISONING: Displaces Ligand Substrate Substrate (Halide) Substrate->Pd Oxidative Addition LewisAcid Additive (CuI/Zn) LewisAcid->Product Masks N-site

Figure 2: Competition between the engineered ligand and the bipyridine product for the Pd center.

Frequently Asked Questions (FAQ)

Q1: The reaction turns black immediately after adding the base. What happened? A: This is the "Black Metal" phenomenon. Your ligand (likely PPh3) was displaced by the pyridine substrate, causing the naked Pd atoms to agglomerate into inactive Palladium black.

  • Fix: Switch to XPhos or BrettPhos . These ligands are too bulky to be displaced easily.

Q2: Can I use DMF as a solvent? A: Proceed with caution. While DMF solves solubility issues for carboxamides, it is a coordinating solvent that can compete with the ligand.

  • Recommendation: Use 1,4-Dioxane or Toluene/Water mixtures. If solubility is critical, try Cyrene (dihydrolevoglucosenone), which has shown promise in bipyridine synthesis as a greener, high-performance alternative [4].[1]

Q3: My boronic acid is disappearing, but I see only dehalogenated starting material, not product. A: This is Protodeboronation . The 2- or 3-pyridyl boronic acids are notoriously unstable in aqueous base.

  • Fix:

    • Switch to MIDA boronates (slow release).

    • Use anhydrous conditions with CsF (Cesium Fluoride) as the base instead of aqueous carbonate.

Q4: Does the amide group interfere? A: Yes. The amide oxygen can act as a "directing group," potentially leading to C-H activation at the C3 position rather than the desired coupling.

  • Fix: If side products are observed, consider protecting the amide as a nitrile (cyano group) and hydrolyzing it to the amide after the coupling is complete.

References

  • Billingsley, K., & Buchwald, S. L. (2007). An improved system for the palladium-catalyzed suzuki-miyaura cross-coupling of heteroaryl halides with heteroarylboronic acids.[2] Journal of the American Chemical Society. Link

  • Organ, M. G., et al. (2006). Pd-PEPPSI-IPr: A highly active, air-stable, and robust catalyst for the Suzuki-Miyaura cross-coupling. Chemistry – A European Journal. Link

  • BenchChem Technical Support. (2025). Catalyst Poisoning in Reactions with Pyridine Substrates.[3][4] BenchChem Troubleshooting Guides. Link

  • Tamargo, et al. (2023).[1] Synthetic approaches towards the formation of 2,3′-bipyridine analogues using Cyrene.[1] ResearchGate. Link

  • Ghosh, I., & Jacobi, P. A. (2002).[5] Lewis acid-promoted oxidative addition of thioimidates to Pd(0).[5] Journal of Organic Chemistry. Link

Sources

stability of [2,3'-Bipyridine]-4-carboxamide under acidic conditions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for [2,3'-Bipyridine]-4-carboxamide . As a Senior Application Scientist, I have designed this guide to help researchers, analytical chemists, and drug development professionals navigate the specific physicochemical behaviors of this compound under acidic conditions.

The bipyridine core features two basic nitrogen centers (pKa ~5.2 for the unsubstituted pyridine ring) [1], while the carboxamide group is susceptible to extreme pH environments. Understanding the causality between these structural features and your experimental conditions is critical for preventing assay failure.

Troubleshooting Guide & FAQs

Q1: Why does [2,3'-Bipyridine]-4-carboxamide exhibit severe peak tailing or split peaks during RP-HPLC when using 0.1% TFA or Formic Acid? The Causality: The pKa of a standard pyridine ring is approximately 5.23[1]. Under standard acidic reverse-phase HPLC conditions (e.g., 0.1% TFA, pH ~2.0), both the 2-pyridyl and 3'-pyridyl nitrogens become fully protonated. These resulting cations undergo secondary ion-exchange interactions with residual, unendcapped silanol groups on standard C18 stationary phases. This dual-interaction mechanism causes severe peak tailing and poor theoretical plate counts. The Solution:

  • Hardware adjustment: Switch to a column specifically designed for basic compounds, such as those with polar-embedded groups (e.g., Waters SymmetryShield) or high-density endcapping.

  • Method adjustment: Shift the mobile phase to a slightly basic pH (e.g., 10 mM Ammonium Bicarbonate, pH 8.5) if your column chemistry permits. At this pH, the bipyridine nitrogens are deprotonated (neutral), eliminating silanol interactions and dramatically sharpening the peak.

Q2: I am trying to extract the compound from an acidic biological matrix (e.g., gastric fluid, pH 1.5) using Liquid-Liquid Extraction (LLE) with Ethyl Acetate, but my recovery is <5%. Why? The Causality: At pH 1.5, [2,3'-Bipyridine]-4-carboxamide exists as a highly polar, di-protonated bipyridinium salt. Protonation drastically lowers the molecule's partition coefficient (LogD), making it highly hydrophilic. It will remain entirely in the aqueous phase and will not partition into moderately polar organic solvents like ethyl acetate. The Solution: You must neutralize the matrix to suppress ionization before extraction. Adjust the aqueous sample to pH 7.5–8.0 using a saturated Sodium Bicarbonate (NaHCO₃) solution or 1M K₂HPO₄. Once the pyridine nitrogens are deprotonated, the neutral molecule will easily partition into the organic phase.

Q3: My stock solution degraded after being stored in 1M HCl for a high-temperature assay. What is the degradation product, and what is the mechanism? The Causality: You are observing acid-catalyzed amide hydrolysis. While amides are highly stable under mild acidic conditions (like HPLC mobile phases) due to resonance stabilization, strong mineral acids combined with thermal stress break this stability [2]. The strong acid protonates the amide carbonyl oxygen, destroying its resonance and rendering the carbonyl carbon highly electrophilic. Water nucleophilically attacks the carbon, forming a tetrahedral intermediate. A subsequent proton transfer to the amide nitrogen creates an excellent leaving group (ammonia/ammonium), driving the irreversible formation of [2,3'-Bipyridine]-4-carboxylic acid [3]. The Solution: Avoid storing the compound in strong mineral acids (>0.1M). If acidic dissolution is required, use mild organic acids (e.g., 1% acetic acid) and avoid heating above 30°C.

Experimental Protocols

To ensure self-validating and reproducible results, use the following standardized protocols when handling this compound.

Protocol A: LC-MS Acid-Stability Profiling Workflow

This protocol validates the hydrolytic stability of the compound across a pH gradient.

  • Stock Preparation: Dissolve[2,3'-Bipyridine]-4-carboxamide in LC-MS grade DMSO to a concentration of 10 mM.

  • Buffer Spiking: Prepare three 1 mL aliquots of the following buffers: 0.1% Formic Acid (pH ~2.7), 0.1M HCl (pH 1.0), and 1M HCl (pH 0.0). Spike 1 µL of the DMSO stock into each buffer (final concentration: 10 µM).

  • Incubation: Place the samples in a thermoshaker set to 60°C.

  • Quenching (Self-Validation Step): At time points 0, 1, 4, 12, and 24 hours, extract a 50 µL aliquot and immediately quench it into 150 µL of ice-cold Acetonitrile containing an internal standard (e.g., labetalol) to halt any further hydrolysis.

  • Analysis: Centrifuge at 14,000 x g for 5 mins. Inject the supernatant onto a UPLC-MS/MS system. Monitor the parent mass (m/z[M+H]+ = 200.2) and the expected carboxylic acid degradation product (m/z[M+H]+ = 201.2).

Protocol B: Optimized Extraction from Acidic Matrices (LLE)
  • Sample Prep: Obtain 200 µL of the acidic biological sample (e.g., pH 1.5).

  • Neutralization: Add 50 µL of 1M Potassium Phosphate buffer (pH 8.0) and vortex for 10 seconds. Verify the pH is >7.0 using micro-pH paper.

  • Extraction: Add 600 µL of Ethyl Acetate (EtOAc). Vortex vigorously for 5 minutes to ensure partitioning of the neutral bipyridine.

  • Phase Separation: Centrifuge at 10,000 x g for 5 minutes at 4°C to break any emulsions.

  • Recovery: Transfer exactly 400 µL of the upper organic layer to a clean vial. Evaporate to dryness under a gentle stream of Nitrogen gas. Reconstitute in 100 µL of initial HPLC mobile phase for analysis.

Quantitative Data Summary

The following table summarizes the stability and physical state of [2,3'-Bipyridine]-4-carboxamide under various acidic environments based on mechanistic profiling.

Acidic ConditionApprox. pHTemperatureHalf-life (t½)Primary Molecular StateStability Status
0.1% Formic Acid (aq)2.725°C> 30 daysDi-protonated BipyridiniumHighly Stable
0.1% TFA (aq)2.025°C> 30 daysDi-protonated BipyridiniumHighly Stable
0.1M HCl1.060°C~ 48 hoursDi-protonated + Carbonyl activationModerately Stable
1.0M HCl0.080°C< 2 hoursHydrolyzed to Carboxylic AcidUnstable (Degrades)

Mechanistic Visualization

The following diagram illustrates the divergent pathways the compound takes depending on the strength of the acidic environment.

AcidStability Start [2,3'-Bipyridine]-4-carboxamide (Neutral Species) MildAcid Mild Acid (pH 2-6) (e.g., 0.1% TFA, Formic Acid) Start->MildAcid StrongAcid Strong Acid + Heat (e.g., 1M HCl, >60°C) Start->StrongAcid Protonated Mono-/Di-Protonated Bipyridinium (Highly Soluble, Stable) MildAcid->Protonated Fast, Reversible Protonation CarbonylProt Protonation of Amide Carbonyl (Loss of Resonance) StrongAcid->CarbonylProt Activation WaterAttack Nucleophilic Attack by H₂O (Tetrahedral Intermediate) CarbonylProt->WaterAttack + H₂O Degradation [2,3'-Bipyridine]-4-carboxylic acid + NH₄⁺ (Irreversible) WaterAttack->Degradation - NH₄⁺

Fig 1: Reaction pathways of [2,3'-Bipyridine]-4-carboxamide under mild vs. strong acidic conditions.

References

  • National Center for Biotechnology Information. "Pyridine." PubChem Compound Summary for CID 1049. Available at:[Link]

  • LibreTexts Chemistry. "Chemistry of Amides: Mechanism Under Acidic Conditions." Available at:[Link]

  • University of Calgary. "Ch20: Amide Hydrolysis." Available at:[Link]

optimizing temperature for bipyridine carboxamide formation

Author: BenchChem Technical Support Team. Date: March 2026

In-depth Troubleshooting, Optimization, and Methodologies for Drug Development Professionals

Welcome to the Technical Support Center for bipyridine carboxamide synthesis. Bipyridine carboxamides are privileged scaffolds in medicinal chemistry and transition-metal catalysis. However, the unique electronic properties and rigid, planar structure of bipyridine carboxylic acids often lead to unexpected failures during amidation. This guide provides field-proven troubleshooting insights, focusing heavily on the critical—and often misunderstood—role of temperature and solvent causality in these reactions.

Mechanistic Overview & Temperature Pathways

The successful formation of a bipyridine carboxamide depends entirely on matching your chosen activation chemistry with the correct thermal profile. Deviating from these temperature boundaries leads to active ester degradation, epimerization, or unreacted starting materials.

G Start Bipyridine Carboxylic Acid + Amine Partner Cond1 HATU / DIPEA Solvent: DMF Start->Cond1 Mild Activation Cond2 SOCl2 or POCl3 Solvent: Neat / Benzene Start->Cond2 Harsh Activation Temp1 Maintain at 20-25°C (Room Temperature) Cond1->Temp1 Optimal Protocol Degradation Active Ester Decomposition (Product Loss) Cond1->Degradation Heating (>40°C) Temp2 Reflux at 80°C (16-24h) Then Cool to 0°C Cond2->Temp2 Stepwise Temp Control Product Bipyridine Carboxamide (Target Product) Temp1->Product High Yield Temp2->Product Scalable

Workflow for bipyridine carboxamide synthesis highlighting temperature-dependent pathways.

Troubleshooting Guides (FAQs)

Q1: My HATU-mediated coupling of [2,2'-bipyridine]-6-carboxylic acid and butylamine in DCM is yielding no product. Should I increase the temperature to reflux? A1: No. Increasing the temperature during uronium-based (HATU) coupling often leads to the thermal decomposition of the highly reactive OAt (7-azabenzotriazole) active ester intermediate rather than accelerating amidation[1]. The root cause of your failure is a combination of solvent and base choice, not temperature. Bipyridine carboxylic acids exhibit poor solubility in non-polar solvents like DCM due to strong crystal lattice energies and intermolecular hydrogen bonding. You must switch to anhydrous DMF to fully solubilize the starting materials[1]. Furthermore, ensure you are using a sterically hindered, non-nucleophilic base like DIPEA instead of pyridine, and maintain the reaction strictly at room temperature (20–25 °C) to preserve the active ester[1].

Q2: When using the acyl chloride route (SOCl2 or POCl3), how should I profile the temperature across the reaction steps? A2: The acyl chloride route requires a biphasic temperature profile. The initial activation of the bipyridine carboxylic acid with SOCl2 or POCl3 requires elevated temperatures (e.g., refluxing at 80 °C for 16–24 hours) to overcome the activation energy barrier for chlorination[2]. However, once the bipyridine dicarbonyl dichloride is formed, the subsequent amidation step is highly exothermic. The amine addition must be performed strictly at 0 °C to prevent uncontrolled side reactions and degradation, followed by gradual warming to room temperature[3].

Q3: Is it possible to perform direct thermal amidation without coupling agents to avoid temperature-sensitive reagents? A3: Direct thermal condensation of bipyridine carboxylic acids and amines is possible but generally discouraged for complex or sensitive drug scaffolds. It requires extreme temperatures (>160 °C) to drive off water and overcome the stable, unreactive ammonium carboxylate salt intermediate[4]. At these temperatures, bipyridine derivatives may undergo thermal degradation, epimerization (if chiral centers are present), or unwanted side reactions.

Q4: How does temperature impact the synthesis of bipyridine carboxamides when using borate catalysts like B(OCH2CF3)3? A4: Borate-catalyzed direct amidation is an excellent alternative that balances thermal demands. When using B(OCH2CF3)3, the reaction requires moderate heating (80–100 °C)[5]. Unlike direct thermal condensation, this temperature is mild enough to tolerate various functional groups but high enough to drive the catalytic cycle and facilitate the continuous removal of water to push the equilibrium toward the carboxamide product[5].

Temperature & Reagent Optimization Matrix

Use the following data matrix to select the optimal reaction conditions based on your specific substrate constraints.

Reagent SystemActivation TempAmidation TempOptimal SolventYield ProfileMechanistic Limitation
HATU / DIPEA 20–25 °C20–25 °CDMF or DMSO85–95%Heating (>40 °C) causes active ester decomposition.
SOCl₂ or POCl₃ 80 °C (Reflux)0 °C → 25 °CBenzene / Neat70–85%High exothermicity during amine addition requires strict cooling.
B(OCH₂CF₃)₃ N/A (Concerted)80–100 °CMeCN60–90%Requires moderate heat to drive catalytic cycle; fails at room temp.
Direct Thermal N/A>160 °CSolvent-free<40%Extreme heat causes substrate degradation and poor selectivity.

Validated Experimental Protocols

Every protocol below is designed as a self-validating system, ensuring that causality is established at each step before proceeding to the next.

Protocol A: Ambient-Temperature HATU Coupling

Recommended for sensitive amines and late-stage functionalization.

  • Preparation: In an oven-dried flask purged with nitrogen, suspend 1.0 eq of bipyridine carboxylic acid in anhydrous DMF (0.2 M).

    • Causality: DMF disrupts the strong intermolecular hydrogen bonding of the bipyridine core, ensuring complete solvation.

  • Base Addition: Add 3.0 eq of DIPEA and stir for 5 minutes.

    • Validation Checkpoint: The cloudy suspension should become a clear, homogeneous solution, indicating the successful formation of the soluble carboxylate salt.

  • Activation: Add 1.2 eq of HATU at strictly 20–25 °C. Stir for 15–30 minutes.

    • Causality: Maintaining room temperature prevents the thermal degradation of the HOAt active ester.

  • Amidation: Add 1.2 eq of the amine partner dropwise. Stir at 20–25 °C for 5–12 hours[6].

    • Validation Checkpoint: Monitor by TLC or LC-MS. The disappearance of the active ester mass and the appearance of the product mass confirms successful coupling.

  • Workup: Quench the reaction with water. The bipyridine carboxamide often precipitates directly from the aqueous DMF mixture[6]. Filter, wash with cold water, and dry under vacuum.

Protocol B: Biphasic Temperature Acyl Chloride Route

Recommended for sterically hindered amines or large-scale synthesis.

  • Chlorination: Suspend 1.0 eq of bipyridine carboxylic acid in a mixture of SOCl₂ (excess) and benzene. Reflux at 80 °C for 24 hours[2].

    • Causality: High thermal energy is required to overcome the activation barrier for acyl chloride formation.

  • Concentration: Remove excess SOCl₂ and benzene under reduced pressure to isolate the bipyridine dicarbonyl dichloride as a solid.

    • Validation Checkpoint: An aliquot analyzed by IR spectroscopy should show a distinct shift in the carbonyl stretching frequency (typically >1750 cm⁻¹), confirming acyl chloride formation.

  • Cooling: Dissolve the intermediate in anhydrous DCM or THF and cool the flask to strictly 0 °C using an ice bath.

  • Amidation: Slowly add a solution of the amine (2.0 eq) and a base (e.g., NaOH or Et₃N) dropwise.

    • Causality: The reaction is highly exothermic; 0 °C prevents localized boiling, epimerization, and side-product formation[3].

  • Maturation: Remove the ice bath and allow the reaction to warm to room temperature over 2 hours to ensure complete conversion.

References

  • Hussein, F. H., & Hasan, A. (2025). Synthesis of Ferrous Complexes 2,2-Bipyridine-5,5-Dicarboxylic Acid and Studied for its Antioxidant Properties.
  • Harris, A., et al. (2014). Amide Coupling Reaction for the Synthesis of Bispyridine-based Ligands and Their Complexation to Platinum as Dinuclear Anticancer Agents. PMC / NIH.
  • Lanigan, R. M., et al. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3.
  • De Luca, L., et al. (2023).
  • Nampalli, S., et al. (2018). Why HATU is not working in a coupling reaction between [2,2'-bipyridine]-6-carboxylic acid and butyl amine in DCM as solvent?
  • Demchuk, O.M., et al. (2022). Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters.

Sources

Technical Support Center: Purification of [2,3'-Bipyridine]-4-carboxamide

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Removing Impurities from [2,3'-Bipyridine]-4-carboxamide Samples Document ID: TSC-BPY-04 Last Updated: March 01, 2026 Audience: Medicinal Chemists, Process Chemists, CMC Leads

Diagnostic Framework: The "Triage" Phase

Before initiating purification, you must identify the nature of your impurity. [2,3'-Bipyridine]-4-carboxamide presents a unique challenge: it is a chelating base with a polar amide tail. This duality often traps metal catalysts and polar byproducts.

Use this decision matrix to select the correct protocol:

Impurity Identification Flowchart

ImpurityDiagnosis Start Start: Analyze Crude Sample ColorCheck Is the solid colored? (Grey, Black, Orange) Start->ColorCheck PdTest Suspect Pd/Metal Contamination ColorCheck->PdTest Yes NMRCheck 1H NMR Analysis ColorCheck->NMRCheck No (White/Off-white) AromaticRegion Extra peaks in Aromatic Region? NMRCheck->AromaticRegion AliphaticRegion Peaks in 0-5 ppm? NMRCheck->AliphaticRegion Isomer Regioisomer Contamination (e.g., 2,4'-bipyridine) AromaticRegion->Isomer Split signals LCMS LCMS Check AromaticRegion->LCMS Unclear Solvent Trapped Solvent/Reagents AliphaticRegion->Solvent Sharp singlets MassPlus18 Mass = M+1 (Hydrolysis) LCMS->MassPlus18 AcidImpurity Carboxylic Acid Impurity (Hydrolysis Product) MassPlus18->AcidImpurity Yes

Figure 1: Diagnostic logic for identifying impurity classes in bipyridine carboxamide synthesis.

Troubleshooting Protocols

Scenario A: Palladium Catalyst Removal (The "Sticky" Metal)

Symptom: Sample is grey/black or orange. Residual Pd > 100 ppm. The Science: Bipyridines are excellent ligands.[1] They chelate Palladium (Pd) tightly, rendering standard aqueous washes (brine/water) ineffective. Activated carbon often fails because it adsorbs the flat, aromatic product along with the Pd.

Protocol: Thiol-Modified Silica Scavenging Why this works: The Sulfur-Pd bond is stronger than the Nitrogen-Pd bond. We use a solid-supported thiol to "steal" the Pd from the bipyridine.

  • Dissolution: Dissolve crude material in THF or MeOH/DCM (1:9) . Avoid DMF if possible (hard to remove later).

  • Scavenger Addition: Add SiliaMetS® Thiol or QuadraPure™ TU (approx. 3-4 equivalents relative to expected Pd content, or 10 wt% of crude mass).

  • Digestion: Stir at 40°C for 4 hours . Critical: Room temperature is often insufficient to break the Bipyridine-Pd chelate.

  • Filtration: Filter through a 0.45 µm PTFE pad or tightly packed Celite.

  • Validation: Color should improve significantly. Check Pd levels via ICP-MS if for pharma use.

Scenario B: Hydrolysis Products (Carboxylic Acid Impurity)

Symptom: LCMS shows peak at M+1 (relative to amide). The Science: The amide group can hydrolyze to [2,3'-Bipyridine]-4-carboxylic acid, especially under strong acidic/basic conditions during workup.

Protocol: The "Reverse" Acid-Base Extraction Why this works: The impurity (Carboxylic Acid) becomes anionic at pH > 4. The Product (Amide) remains neutral at pH 7-10.

  • Dissolve: Take up crude in DCM or EtOAc .

  • Basic Wash: Wash with Sat. NaHCO₃ (pH ~8.5) .

    • Mechanism:[2][3][4] The Carboxylic acid deprotonates (becomes water-soluble carboxylate). The Amide and Bipyridine core remain organic soluble.

  • Separation: Collect Organic layer.

  • Dry & Concentrate: Dry over Na₂SO₄ and evaporate.

The "Master" Purification: pH-Swing Extraction

If you have a complex mixture (starting materials + inorganic salts + non-basic impurities), rely on the basicity of the pyridine rings (pKa ~4.4).

Self-Validating System: This protocol includes checkpoints to ensure you don't throw away product.

pH-Swing Workflow Diagram

AcidBaseExtraction Crude Crude Mixture (Organic Solvent) Acidify Add 1M HCl (Target pH < 2.0) Crude->Acidify PhaseSep1 Phase Separation 1 Acidify->PhaseSep1 OrgLayer1 Organic Layer (Discard Non-Basics) PhaseSep1->OrgLayer1 Impurities AqLayer1 Aqueous Layer (Contains Product H+) PhaseSep1->AqLayer1 Product Basify Add 2M NaOH (Target pH > 9.0) AqLayer1->Basify Extract Extract with DCM/MeOH Basify->Extract FinalOrg Final Organic Layer (Pure Product) Extract->FinalOrg

Figure 2: Acid-Base "Swing" protocol utilizing the basicity of the pyridine nitrogen.

Step-by-Step Protocol:

  • Dissolve crude in EtOAc (Ethyl Acetate).

  • Extract with 1M HCl (3x).

    • Checkpoint: Check pH of aqueous layer. Must be < 2 to ensure full protonation of the pyridine ring.

  • Discard the organic layer (contains non-basic impurities).

  • Neutralize the combined aqueous acidic layers with 2M NaOH or NH₄OH.

    • Target: pH > 9. The solution will turn cloudy as the free base precipitates.

  • Re-extract the cloudy aqueous mixture with DCM (Dichloromethane) + 5% MeOH.

    • Note: The MeOH helps solubilize the polar amide.

  • Dry (Na₂SO₄) and concentrate.

Polishing: Recrystallization Guide

If chromatography is required but difficult (streaking), or if high crystallinity is needed for X-ray/Formulation.

Solvent Selection Table

Solvent SystemSuitabilityNotes
Ethanol (Abs.) HighBest first choice. Heat to reflux, cool slowly to 4°C.
MeOH / Water MediumGood for removing inorganic salts. Dissolve in hot MeOH, add water until turbid, cool.
EtOAc / Hexane LowProduct often "oils out" due to polarity difference. Avoid unless necessary.
Acetonitrile HighExcellent for removing polar impurities.

Recrystallization Protocol (Ethanol):

  • Place 1g of crude solid in a flask.

  • Add Ethanol dropwise at reflux (approx. 80°C) until just dissolved.

  • Optional: If colored, add activated carbon, stir 5 min, filter hot.

  • Remove from heat and let cool to Room Temp (RT) undisturbed.

  • Move to fridge (4°C) for 12 hours.

  • Filter crystals and wash with cold Ethanol.

Frequently Asked Questions (FAQ)

Q: My product streaks on the silica column. How do I fix this? A: The basic pyridine nitrogens interact with the acidic silanols on the silica gel.

  • Fix: Add 1% Triethylamine (TEA) or 1% NH₄OH to your eluent (e.g., DCM:MeOH:NH₄OH 95:4:1). This "caps" the silanols and sharpens the peak.

Q: I have a persistent impurity at RRT 0.95 (very close to product). What is it? A: This is likely the 2,4'-bipyridine isomer . Suzuki couplings often produce small amounts of regioisomers.

  • Fix: Recrystallization is rarely effective for isomers. Use Reverse Phase Prep-HPLC (C18 column) with a shallow gradient (e.g., 5% to 30% MeCN in Water with 0.1% Formic Acid).

Q: The product is oiling out during recrystallization. A: This happens when the solvent is too non-polar (e.g., Hexane) or the concentration is too high.

  • Fix: Add a "bridge" solvent like Acetone or THF to the mixture, or switch to a single-solvent system like Isopropanol (IPA) .

References

  • BenchChem. (2025).[1] Technical Support Center: Palladium Catalyst Removal in Pyridine Reactions. Retrieved from

  • National Institutes of Health (NIH). (2024). Recent Progress on the Synthesis of Bipyridine Derivatives.[5] PMC. Retrieved from

  • PubChem. (2025).[6][7] 2,3'-Bipyridine Compound Summary & pKa Data. Retrieved from

  • University of Rochester. (2024). Solvents for Recrystallization Guide.[8] Retrieved from

  • American Chemical Society (ACS). (2021). Expanding the Solid Form Landscape of Bipyridines. Crystal Growth & Design.[7] Retrieved from

Sources

Technical Support Center: Scale-Up Challenges for [2,3'-Bipyridine]-4-carboxamide Production

Author: BenchChem Technical Support Team. Date: March 2026

This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of scaling up the synthesis of [2,3'-Bipyridine]-4-carboxamide. Drawing from established principles in heterocyclic chemistry, amide bond formation, and process scale-up, this document provides practical troubleshooting advice and detailed protocols to ensure a safe, efficient, and reproducible manufacturing process.

Part 1: Frequently Asked Questions (FAQs) & Core Scale-Up Concerns

This section addresses high-level strategic questions that are crucial for planning the scale-up of [2,3'-Bipyridine]-4-carboxamide synthesis.

Q1: What is the most common synthetic route for [2,3'-Bipyridine]-4-carboxamide, and what are its primary scale-up vulnerabilities?

A1: The most prevalent synthetic strategy involves a two-stage process: first, a palladium-catalyzed cross-coupling reaction to form the [2,3'-bipyridine] core, followed by an amide bond formation. The primary scale-up vulnerabilities are:

  • Cross-Coupling Stage: Typically a Suzuki-Miyaura or Negishi coupling.[1][2] Challenges include catalyst deactivation, product inhibition where the bipyridine product strongly coordinates to the metal center, and ensuring efficient mixing for a reproducible reaction profile.[2][3] On a large scale, minor inefficiencies can lead to significant yield loss and complex purification challenges.[3]

  • Amidation Stage: This step often uses standard coupling reagents (e.g., HATU, EDC) or proceeds via an activated carboxylic acid derivative like an acyl chloride.[4][5] Scale-up issues frequently revolve around managing exotherms, reagent stoichiometry, and removing byproducts from coupling agents, which can be difficult at a large scale.[6]

Q2: What are the key safety considerations when handling bipyridine derivatives and amidation reagents at scale?

A2: Safety is paramount. Key considerations include:

  • Toxicity: Bipyridine derivatives can be toxic.[7] Pyridine-containing compounds can cause irritation, and systemic exposure may lead to liver and kidney issues.[8] All handling should be done in well-ventilated areas, with appropriate personal protective equipment (PPE). For highly potent compounds, specialized containment solutions like isolators may be necessary.[9]

  • Reagent Hazards: Many amidation reagents and the chemicals used to create activated species (e.g., thionyl chloride, oxalyl chloride) are corrosive, toxic, and moisture-sensitive.[10][11] Scale-up requires robust engineering controls to manage their addition and any off-gassing.

  • Thermal Runaway: Both the cross-coupling and amidation steps can be exothermic. Poor heat transfer in large reactors can lead to a dangerous thermal runaway. A thorough thermal hazard assessment (e.g., using reaction calorimetry) is essential before scaling up.[12]

Q3: How does the physical form (e.g., crystallinity, solubility) of intermediates and the final product impact scale-up?

A3: The physical properties are critical. The low solubility of rigid heterocyclic structures like bipyridines can complicate purification and handling.[12] For example, if the product precipitates during the reaction, it can lead to poor mixing and encapsulation of impurities.[13] Filtration of large quantities of fine powders can be slow and inefficient. Process development should include studies to identify suitable crystallization conditions that yield a product with good filterability and handling characteristics.

Part 2: Troubleshooting Guide: From Bench to Plant

This section provides specific, actionable advice for common problems encountered during the scale-up process, structured in a question-and-answer format.

Issue Category 1: Palladium-Catalyzed Cross-Coupling

Q1.1: My Suzuki-Miyaura coupling reaction stalls or gives low yields upon scale-up, despite working well on the bench. What's happening?

A1.1: This is a classic scale-up challenge often linked to mass and heat transfer limitations.

  • Potential Cause 1: Inefficient Mixing. In large reactors, achieving the same level of mixing as a small lab flask is difficult. This can lead to localized concentration gradients of reagents, base, or catalyst, causing side reactions or incomplete conversion.

  • Troubleshooting Suggestion:

    • Agitator Study: Evaluate different impeller types and agitation speeds to ensure adequate mixing for the specific geometry of your reactor.

    • Reagent Addition: Instead of adding reagents all at once, consider slow, subsurface addition of the base or limiting reagent to maintain a more homogeneous reaction environment.

  • Potential Cause 2: Catalyst Deactivation. The bipyridine product can act as a ligand, binding to the palladium catalyst and deactivating it.[2] This effect can be more pronounced at scale due to longer reaction times or localized high product concentrations.

  • Troubleshooting Suggestion:

    • Ligand Selection: The development of specialized ligands has been crucial in advancing cross-coupling reactions.[14][15] Experiment with more robust phosphine ligands (e.g., Buchwald-type ligands) that can enhance catalyst stability and turnover.[14]

    • Catalyst Loading: While counterintuitive, sometimes a slightly higher catalyst loading is necessary at scale to compensate for a higher rate of deactivation. However, this must be balanced against cost and palladium removal requirements.[3]

  • Potential Cause 3: Oxygen Sensitivity. While many modern catalysts are air-stable, the active catalytic species is often sensitive to oxygen. Inadequate inerting of a large reactor headspace can lead to catalyst oxidation and failure.

  • Troubleshooting Suggestion: Ensure a robust nitrogen or argon blanket is maintained throughout the process. Perform multiple vacuum/inert gas cycles before starting the reaction.

Issue Category 2: Amide Bond Formation

Q2.1: The yield of my amide coupling reaction has dropped significantly at a larger scale, and I'm seeing new impurities.

A2.1: Amide couplings are sensitive to reaction conditions, and scale-up can amplify minor issues.[6]

  • Potential Cause 1: Poor Activation of the Carboxylic Acid. The efficiency of the coupling reagent is critical.[4] On a larger scale, inefficient mixing can lead to incomplete activation of the [2,3'-Bipyridine]-4-carboxylic acid before it reacts with the amine.

  • Troubleshooting Suggestion:

    • Reagent Choice: For challenging couplings, consider more potent activating agents like COMU or T3P, though their cost and byproduct removal must be considered for large-scale production.

    • Order of Addition: The sequence of adding reagents is crucial. Pre-activating the carboxylic acid for a short, controlled time before adding the amine can sometimes improve yields by preventing side reactions like anhydride formation.[4]

  • Potential Cause 2: Thermal Control. The activation step is often exothermic. If the heat is not removed efficiently in a large reactor, the activated intermediate can degrade, or side reactions can occur.

  • Troubleshooting Suggestion:

    • Controlled Addition: Add the coupling reagent slowly to the reaction mixture while carefully monitoring the internal temperature.

    • Jacket Cooling: Ensure the reactor's cooling system is adequate to handle the heat load generated by the reaction.

  • Potential Cause 3: Byproduct Interference. Byproducts from coupling reagents (e.g., dicyclohexylurea (DCU) from DCC, or water-soluble urea from EDC) can complicate the workup and purification at scale.[16]

  • Troubleshooting Suggestion:

    • Workup Design: Design a workup procedure specifically to remove these byproducts. For DCU, filtration is often effective. For water-soluble byproducts, a series of aqueous washes may be necessary.[16]

    • Alternative Reagents: Consider reagents that produce easily removable byproducts. For example, using pyridine-3-sulfonyl chloride can be an efficient method.[17]

Issue Category 3: Purification and Isolation

Q3.1: The final product, [2,3'-Bipyridine]-4-carboxamide, is difficult to purify by column chromatography at scale, and recrystallization yields are poor.

A3.1: This is a common issue with rigid, polar heterocyclic compounds.

  • Potential Cause 1: Low Solubility. The product likely has low solubility in common organic solvents, making both chromatography and recrystallization challenging.[12]

  • Troubleshooting Suggestion:

    • Solvent Screening: Conduct a thorough solvent screening for both purification and crystallization. Consider less common solvents or solvent mixtures (e.g., DMF/water, DMSO/alcohols).

    • pH Adjustment: The molecule has basic nitrogens and an acidic amide proton. Its solubility can be highly pH-dependent. Purification could involve dissolving the crude product in an acidic or basic aqueous solution, filtering out insoluble impurities, and then precipitating the pure product by adjusting the pH.

    • Slurry Wash: Instead of a full recrystallization, washing the crude solid with a series of well-chosen solvents (in which the impurities are soluble but the product is not) can be a highly effective and scalable purification method.

  • Potential Cause 2: Persistent Impurities. Impurities with similar polarity to the product can be very difficult to remove.

  • Troubleshooting Suggestion:

    • Revisit the Synthesis: The most effective way to deal with a difficult-to-remove impurity is to prevent its formation. Re-examine the reaction conditions to minimize the formation of the problematic byproduct.

    • Derivative Formation: In some cases, it may be possible to temporarily protect a functional group on the desired product, altering its polarity to allow for easier separation from impurities. The protecting group is then removed in a final step.

Part 3: Data Summaries and Visual Workflows

Table 1: Comparative Analysis of Amide Coupling Reagents for Scale-Up
Coupling ReagentRelative CostByproductRemoval MethodKey Scale-Up Consideration
EDC/HOBt Low-ModerateWater-soluble ureaAqueous WashCost-effective, but requires extensive aqueous workup.
HATU/HOAt HighWater-solubleAqueous WashVery efficient but high cost and potential for trace impurities.[6]
DCC LowDCU (solid)FiltrationInexpensive, but DCU can be difficult to remove completely from the product.
T3P® ModeratePhosphonic acidsAqueous WashEfficient and byproducts are easily removed, good for large scale.
SOCl₂/Amine LowHCl, SO₂Quench/NeutralizationVery cheap, but generates corrosive byproducts and requires careful handling.[11]
Diagram 1: General Synthetic Workflow

This diagram illustrates the typical two-stage synthesis pathway for [2,3'-Bipyridine]-4-carboxamide.

G cluster_0 Stage 1: Cross-Coupling cluster_1 Stage 2: Functional Group Transformation A Pyridine Derivative A (e.g., 2-halopyridine) C [2,3'-Bipyridine] Intermediate A->C Pd Catalyst, Base, Solvent B Pyridine Derivative B (e.g., 3-pyridylboronic acid) B->C D [2,3'-Bipyridine] Intermediate E [2,3'-Bipyridine]-4-carboxylic acid D->E Oxidation or other transformation G Final Product: [2,3'-Bipyridine]-4-carboxamide E->G Coupling Reagent, Base, Solvent F Ammonia Source (or primary/secondary amine) F->G

Caption: A typical two-stage synthesis pathway.

Diagram 2: Troubleshooting Decision Tree for Low Amidation Yield

This flowchart provides a logical path for diagnosing and solving issues with the amide bond formation step.

G decision decision action action start Low Yield in Amidation Step q1 Is starting carboxylic acid fully consumed? start->q1 action1 Problem is likely with acid activation. - Increase coupling reagent equivalents. - Increase reaction time/temperature. - Check reagent quality. q1->action1 No q2 Is starting amine fully consumed? q1->q2 Yes action2 Activated acid may be degrading or forming unreactive anhydride. - Lower temperature during activation. - Change order of addition. - Use a more robust coupling agent. q2->action2 No action3 Problem is likely product degradation or loss during workup. - Analyze crude mixture for byproducts. - Optimize pH for extraction. - Minimize transfers and washes. q2->action3 Yes

Caption: Decision tree for amidation troubleshooting.

Part 4: Experimental Protocols

Disclaimer: These protocols are illustrative and must be adapted and optimized for specific substrates and scales. All work should be performed by qualified personnel with appropriate safety precautions.

Protocol 1: Kilogram-Scale Suzuki-Miyaura Coupling

This protocol describes a general procedure for the synthesis of a bipyridine intermediate. A scalable Suzuki-Miyaura reaction has been successfully used to provide a key bipyridine intermediate on a kilogram scale.[18]

  • Reactor Preparation: A 100 L glass-lined reactor is rendered inert by performing three vacuum/nitrogen cycles.

  • Reagent Charge: Charge the reactor with 2-chloropyridine-X-substituent (10.0 kg, 1.0 equiv), 3-pyridylboronic acid (1.1 equiv), and a suitable solvent like ethanol.[18]

  • Catalyst Charge: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.01 mol%) and an aqueous solution of sodium carbonate (2.2 M, 2.0 equiv).[18]

  • Reaction: Heat the mixture to reflux (approx. 80-85 °C) and maintain for 4-6 hours. Monitor the reaction progress by HPLC until the consumption of the limiting starting material is >99%.

  • Workup: Cool the reaction mixture to room temperature. Separate the organic and aqueous layers. Extract the aqueous layer with a suitable solvent like hexane to minimize impurities such as triphenylphosphine oxide.[18]

  • Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude [2,3'-Bipyridine] intermediate.

Protocol 2: Scalable Amidation via Acyl Chloride

This protocol outlines the formation of the final product using a common, cost-effective method.

  • Reactor Preparation: A 100 L glass-lined reactor equipped with a scrubber for acidic gases is rendered inert.

  • Acid Chloride Formation: Suspend the [2,3'-Bipyridine]-4-carboxylic acid (8.0 kg, 1.0 equiv) in toluene (40 L). Add catalytic DMF (0.1 L). Slowly add thionyl chloride (1.2 equiv) over 1-2 hours, maintaining the temperature below 30 °C. The reaction progress can be monitored by the cessation of gas evolution.

  • Ammonia Addition: In a separate vessel, prepare a solution of aqueous ammonia (25%, 3.0 equiv). Cool the acid chloride solution to 0-5 °C. Slowly add the ammonia solution, maintaining the internal temperature below 10 °C. A precipitate will form.

  • Reaction and Isolation: Stir the resulting slurry for 2 hours at room temperature. Collect the solid product by filtration.

  • Purification: Wash the filter cake extensively with deionized water to remove salts, followed by a wash with cold ethanol. Dry the product under vacuum at 50 °C to a constant weight.

References

  • Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. National Center for Biotechnology Information. [Link]

  • Sustainable and Scalable Amidations in Water Using Continuous Slurry-Flow Technology. ACS Publications. [Link]

  • Tips and tricks for difficult amide bond formation?. Reddit. [Link]

  • Optimizing Amide Bond Formation: Scenario-Driven Insights... BCA Protein Assay Kit. [Link]

  • Amide Bond Formation Strategies: Latest Advances on a Dateless Transformation. ResearchGate. [Link]

  • Recent Progress on the Synthesis of Bipyridine Derivatives. MDPI. [Link]

  • A green chemistry perspective on catalytic amide bond formation. UCL Discovery. [Link]

  • Diversification of Bipyridines and Azaheterocycles via Nucleophilic Displacement of Trimethylammoniums. ACS Publications. [Link]

  • Diversification of Bipyridines and Azaheterocycles via Nucleophilic Displacement of Trimethylammoniums. National Center for Biotechnology Information. [Link]

  • Recent Progress on the Synthesis of Bipyridine Derivatives. Preprints.org. [Link]

  • How to develop a sustainable palladium-catalyzed cross-coupling reactions for active ingredient manufacture. Frontiers. [Link]

  • Practical Approaches to Large-Scale Heterocyclic Synthesis. Pharmaceutical Technology. [Link]

  • Addressing Challenges in Palladium-Catalyzed Cross-Coupling Reactions Through Ligand Design. ResearchGate. [Link]

  • Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. ACS Publications. [Link]

  • Scalable Synthesis of TRPV1 Antagonist Bipyridinyl Benzimidazole Derivative via the Suzuki–Miyaura Reaction and Selective SeO2 Oxidation. MDPI. [Link]

  • Synthesis of microwave-assisted carboxamides in Triton WR-1339-induced hyperlipidemic rats: possible hypolipidemic heterocyclic compounds. National Center for Biotechnology Information. [Link]

  • Highly Efficient Method for the Synthesis of Carboxamides from Carboxylic Acids and Amines Using Pyridine-3-sulfonyl Chloride (3-PSC). Sci-Hub. [Link]

  • Scope and Limitations of the Palladium-Catalyzed Cross-Coupling Reaction of in situ Generated Organoboranes with Aryl and Vinyl Halides. ACS Publications. [Link]

  • Catalytic Approaches for the Preparation of Carboxamides from Carboxylic Acids. Journal of Organic and Pharmaceutical Chemistry. [Link]

  • Recent Progress on the Synthesis of Bipyridine Derivatives. National Center for Biotechnology Information. [Link]

  • (PDF) Synthesis of carboxamide and sulfonyl carboxamide linked heterocycles under green conditions. ResearchGate. [Link]

  • Comprehensive safety and toxicity analysis of 2,2'-Bipyridine derivatives in combating MRSA biofilm formation and persistence. Frontiers. [Link]

  • Safety Data Sheet: 2,2'-Bipyridyl. Carl ROTH. [Link]

  • Pyridine: general information. GOV.UK. [Link]

  • Safety first: Considerations when formulating high potency compounds. Siegfried. [Link]

  • The Amide Functional Group: Properties, Synthesis, and Nomenclature. Master Organic Chemistry. [Link]

  • Process for the synthesis of carboxamides.
  • Decarboxylation of 2,2'-bipyridinyl-4,4'-dicarboxylic acid diethyl ester during microwave synthesis of the corresponding trichelated ruthenium complex. PubMed. [Link]

  • Functionalized 4,4'-bipyridines: synthesis and 2D-organization on HOPG. ResearchGate. [Link]

Sources

Technical Support Center: Troubleshooting HPLC Separation of Bipyridine Isomers

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for chromatographic method development. Bipyridine isomers (such as 2,2'-, 3,3'-, and 4,4'-bipyridine) present unique challenges in High-Performance Liquid Chromatography (HPLC). As basic, nitrogen-containing heterocycles with nearly identical hydrophobicities, they are notoriously prone to severe peak tailing and co-elution.

This guide provides a causality-driven approach to diagnosing and resolving these issues, ensuring your analytical methods are robust, reproducible, and scientifically sound.

Diagnostic Workflow: Resolving Peak Tailing and Co-Elution

Before adjusting your instrument parameters, follow this logical decision tree to identify the root cause of your separation failure.

G Start Poor Bipyridine Separation / Tailing CheckTf Tailing Factor (Tf) > 1.5? Start->CheckTf LowPH Lower pH to 2-3 (Protonate Silanols) CheckTf->LowPH Yes CheckRes Isomers Co-eluting? CheckTf->CheckRes No EndCap Use End-capped / Mixed-Mode Column LowPH->EndCap Still Tailing GradOpt Optimize Gradient & Organic Modifier CheckRes->GradOpt Yes StatPhase Change Selectivity (e.g., Phenyl-Hexyl) GradOpt->StatPhase Still Unresolved

Logical workflow for diagnosing and resolving bipyridine peak tailing and co-elution issues.

Frequently Asked Questions (FAQs)

Q1: Why do bipyridine isomers exhibit severe peak tailing on standard C18 columns?

Causality & Mechanism: Peak tailing for basic compounds like pyridine and its bipyridine derivatives in reversed-phase chromatography is most commonly caused by secondary interactions between the analyte and the stationary phase[1]. The primary culprits are the residual, unbonded silanol groups (Si-OH) on the surface of silica-based columns[2].

Because free silanols are acidic, they interact strongly with the basic nitrogen atoms of the bipyridine molecule through hydrogen bonding and ion-exchange mechanisms[3]. This secondary retention mechanism causes a fraction of the analyte molecules to be retained longer than the main peak, elongating the trailing edge and disrupting the ideal symmetrical Gaussian peak shape[2].

Q2: How does mobile phase pH dictate the chromatographic behavior of bipyridines?

Causality & Mechanism: The pH of the mobile phase is the most critical parameter for controlling the peak shape of ionizable compounds[1]. Bipyridines are weak bases. When the mobile phase pH is adjusted, it fundamentally alters the ionization state of both the analyte and the silica stationary phase, dictating which chemical interactions dominate.

  • Low pH (2.0 - 3.0): The acidic silanol groups on the silica stationary phase are fully protonated (Si-OH), which minimizes their ability to interact with the protonated bipyridine molecules through ion exchange[1]. For optimal results, phosphoric acid or formic acid is typically used[4].

  • Mid-range pH (4.0 - 7.0): A significant portion of the silanol groups become ionized (SiO⁻), leading to massive electrostatic attraction with the positively charged bipyridine[1]. This is the "danger zone" for peak tailing.

Summary of Quantitative pH Effects on Bipyridine Peak Shape:

Mobile Phase pHSilanol State (Si-OH)Bipyridine StateDominant Secondary InteractionExpected Tailing Factor (Tf)
Low (pH 2.0 - 3.0) Protonated (Neutral)Protonated (Cationic)Minimal (Hydrophobic only)1.0 - 1.2 (Symmetrical)
Mid (pH 4.0 - 7.0) Ionized (Anionic, SiO⁻)Protonated (Cationic)Strong Ion-Exchange> 2.0 (Severe Tailing)
High (pH > 8.0) Ionized (Anionic, SiO⁻)Deprotonated (Neutral)Minimal (Hydrophobic only)1.1 - 1.3 (Symmetrical)
Q3: What stationary phase chemistries are most effective for baseline resolution of 2,2'-, 3,3'-, and 4,4'-bipyridine?

Causality & Mechanism: Standard C18 columns often fail to provide adequate selectivity for structural isomers because the isomers possess nearly identical hydrophobicities. To achieve baseline resolution, you must introduce orthogonal retention mechanisms.

  • Fully End-Capped Columns: These columns have their residual silanol groups chemically bonded with a small, inert compound (e.g., trimethylsilyl chloride), which "caps" them and prevents secondary interactions[1][3].

  • Mixed-Mode Columns: Columns that combine reversed-phase and ion-exchange properties (e.g., Coresep 100 or Newcrom R1) are highly effective for basic, hydrophilic compounds[4][5]. They exploit the slight differences in the pKa and charge distribution of the isomers to drive separation.

  • Polar-Embedded Phases: Stationary phases with an embedded amide or urea group shield the residual silanols and provide alternative hydrogen-bonding selectivity, which is highly sensitive to the spatial arrangement of the nitrogen atoms in different bipyridine isomers.

Experimental Protocol: Self-Validating Method for Bipyridine Isomer Resolution

To transition from troubleshooting to a robust analytical method, execute the following step-by-step methodology. This protocol is designed as a self-validating system; each step includes a specific acceptance criterion to ensure the method's integrity before proceeding.

Step 1: System Baseline Evaluation
  • Action: Prepare a 10 µg/mL mixed standard of 2,2'-, 3,3'-, and 4,4'-bipyridine in the initial mobile phase. Inject onto a standard C18 column using a neutral mobile phase (e.g., 50:50 Acetonitrile:Water, unbuffered).

  • Validation Check: Calculate the Tailing Factor (Tf) using the equation

    
     (where 
    
    
    
    is peak width at 5% height, and
    
    
    is the distance from the peak maximum to the leading edge).
  • Criterion: If Tf > 1.5, secondary silanol interactions are confirmed[3]. Proceed to Step 2.

Step 2: Silanol Suppression via pH Adjustment
  • Action: Replace the aqueous portion of the mobile phase with a 0.1% Formic Acid or 0.1% Phosphoric Acid solution (pH ~2.5)[4]. Equilibrate the column for at least 20 column volumes.

  • Validation Check: Re-inject the mixed standard. Recalculate the Tf for all isomer peaks.

  • Criterion: The Tf must drop below 1.3. If tailing persists, the column's silica matrix may be degraded or contaminated with trace metals[2]. Swap to a highly deactivated, fully end-capped column[3].

Step 3: Selectivity Tuning for Isomer Resolution
  • Action: Once peak shape is symmetrical, address co-elution. Implement a shallow gradient: 5% to 40% Acetonitrile over 20 minutes. If 2,2'- and 3,3'-bipyridine co-elute, switch the organic modifier from Acetonitrile to Methanol. Methanol provides different hydrogen-bonding selectivity, which often resolves closely related nitrogenous isomers.

  • Validation Check: Calculate the Resolution (

    
    ) between the closest eluting isomer pair.
    
  • Criterion:

    
     must be 
    
    
    
    for baseline resolution.
Step 4: Orthogonal Validation (Peak Purity)
  • Action: Utilize a Photodiode Array (PDA) detector to extract the UV spectra across the apex, leading edge, and trailing edge of each resolved peak.

  • Validation Check: Perform a peak purity match.

  • Criterion: A peak purity angle less than the purity threshold confirms that the isomers are fully resolved and no hidden co-elution is occurring under the optimized conditions.

References

  • Phenomenex. "How to Reduce Peak Tailing in HPLC?" Phenomenex,[Link]

  • Element Lab Solutions. "Peak Tailing in HPLC." Element Lab Solutions,[Link]

  • SIELC Technologies. "Separation of 4,4'-Bipyridine on Newcrom R1 HPLC column." SIELC Technologies,[Link]

  • HELIX Chromatography. "HPLC Methods for analysis of Pyridine." HELIX Chromatography,[Link]

Sources

Validation & Comparative

1H NMR spectrum interpretation of [2,3'-Bipyridine]-4-carboxamide

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical analysis of the 1H NMR spectrum of [2,3'-Bipyridine]-4-carboxamide . It is designed for researchers requiring structural validation of bipyridine scaffolds, commonly used in kinase inhibitor development and metal-organic frameworks.

Solvent Selection, Structural Assignment, and Isomer Differentiation

Executive Summary & Structural Logic

[2,3'-Bipyridine]-4-carboxamide is a heteroaromatic system comprising two distinct pyridine rings:

  • Ring A (Core): A pyridine ring substituted at position 2 (linkage) and position 4 (carboxamide).

  • Ring B (Substituent): A pyridine ring attached via its C3' position.

Unlike symmetrical bipyridines (e.g., 2,2' or 4,4'), this molecule lacks symmetry, resulting in seven distinct aromatic signals plus the amide protons. The primary analytical challenge is differentiating the overlapping aromatic protons and confirming the specific [2,3'] regiochemistry against potential [2,4'] or [2,2'] isomers formed during Suzuki coupling.

The "Fingerprint" Region

The most diagnostic feature of this molecule is the Ring A H3 proton . Located between the pyridine linkage (C2) and the carboxamide (C4), it appears as an isolated singlet in the aromatic region. Its chemical shift is highly sensitive to the anisotropy of the adjacent Ring B.

Comparative Analysis: Solvent Performance

The choice of solvent is not merely about solubility; it dictates the visibility of the amide protons and the resolution of the aromatic multiplets.

Primary Recommendation: DMSO-d6 (The Gold Standard)

Performance: Superior.

  • Amide Resolution: DMSO-d6 acts as a hydrogen bond acceptor, slowing the exchange rate of the amide protons (

    
    ). This results in two distinct, broad singlets  (approx. 
    
    
    
    7.6 and 8.2 ppm) rather than a single blur.[1] This confirms the primary amide functionality.
  • Solubility: Excellent solubility for polar carboxamides, preventing aggregation-induced line broadening.

  • Water Separation: The residual water peak (

    
     3.33) typically does not interfere with the aromatic region (
    
    
    
    7.0–9.5).
Alternative: CDCl3 (Chloroform-d)

Performance: Inferior for this specific application.

  • Amide Collapse: Due to lack of hydrogen bonding and faster exchange, the amide protons often coalesce into a single, broad, low-intensity hump that can be easily mistaken for baseline noise or an impurity.

  • Solubility Risks: Bipyridine carboxamides often exhibit poor solubility in CDCl3, leading to low signal-to-noise ratios (SNR) and requiring longer acquisition times.

  • Chemical Shift Compression: Aromatic signals tend to cluster more tightly in CDCl3, making multiplet analysis (coupling constants) more difficult.

Comparative Data Table (Representative Shifts)
Proton AssignmentMultiplicityApprox.[1][2][3][4][5] Shift (DMSO-d6)Approx. Shift (CDCl3)Structural Diagnostic Note
Amide (NH_a) br s8.20 Broad/InvisibleRestricted rotation (anti to O)
Amide (NH_b) br s7.70 Broad/InvisibleRestricted rotation (syn to O)
Ring A - H6 d (

Hz)
8.85 8.75Deshielded by Ring A Nitrogen
Ring A - H3 s8.45 8.30Key Diagnostic: Isolated singlet
Ring A - H5 dd (

Hz)
7.85 7.75Coupled to H6
Ring B - H2' d (

Hz)
9.25 9.10Most deshielded; between N and Linker
Ring B - H6' dd8.65 8.60Deshielded by Ring B Nitrogen
Ring B - H4' dt8.35 8.25Para to Nitrogen
Ring B - H5' ddd7.55 7.45Most shielded aromatic
ngcontent-ng-c2977031039="" class="ng-star-inserted">

Note: Exact shifts vary with concentration and temperature. The relative order and multiplicity are constant.

Detailed Assignment Protocol

The following workflow ensures rigorous structural verification, distinguishing the product from common impurities (e.g., unreacted 3-pyridylboronic acid or triphenylphosphine oxide).

Step-by-Step Assignment Logic
  • Identify the Amides (DMSO only): Look for two broad singlets integral of 1H each at >7.5 ppm. If these are absent or combined, check water content or switch solvents.

  • Locate H2' (Ring B): Look for the most downfield signal (often >9.0 ppm). It should be a fine doublet or singlet (coupling to H4' is small, ~2Hz). This confirms the 3-substitution of Ring B.

  • Identify H6 (Ring A) vs H6' (Ring B): Both are

    
    -protons to nitrogen. H6 (Ring A) is a clean doublet (
    
    
    
    Hz). H6' (Ring B) is often a doublet of doublets (
    
    
    Hz) due to long-range coupling.
  • The "Singlet" Check (H3): Find the sharp singlet around 8.3–8.5 ppm.

    • Differentiation: If this peak is a doublet, you likely have the [2,4'-bipyridine] isomer.

    • Differentiation: If this peak is absent and the pattern is symmetric, you may have [4,4'-bipyridine] .

Visualization: Assignment Workflow

NMR_Assignment Start Start: Acquire 1H NMR (DMSO-d6) AmideCheck Check 7.5 - 8.5 ppm: Two Broad Singlets? Start->AmideCheck AmideYes Primary Amide Confirmed AmideCheck->AmideYes Yes AmideNo Warning: Check Water/Solvent or 2° Amide AmideCheck->AmideNo No H2Prime Check >9.0 ppm: H2' (Fine Doublet/Singlet) AmideYes->H2Prime SingletCheck Check 8.3 - 8.5 ppm: Sharp Singlet (H3)? Isomer23 Structure Compatible: [2,3'-Bipyridine]-4-carboxamide SingletCheck->Isomer23 Yes (Singlet) Isomer24 Isomer Alert: Likely [2,4'-Bipyridine] isomer (Look for AA'BB' patterns) SingletCheck->Isomer24 No (Doublet) H2Prime->SingletCheck

Caption: Logic flow for confirming the [2,3'] regiochemistry and amide functionality.

Experimental Protocol

To obtain a publication-quality spectrum suitable for the assignments above, follow this specific protocol.

Reagents & Equipment[1][6][7]
  • Solvent: DMSO-d6 (99.9% D) + 0.03% TMS (v/v). Crucial: Use a fresh ampoule to minimize water peak at 3.33 ppm.

  • Tube: 5mm High-Precision NMR tube (Wilmad 507-PP or equivalent).

  • Sample Mass: 5–10 mg.

Procedure
  • Preparation: Weigh 5–10 mg of the solid product into a clean vial.

  • Dissolution: Add 0.6 mL DMSO-d6. Sonicate for 30 seconds. Ensure the solution is clear; any suspension will broaden the amide peaks.

  • Acquisition Parameters (400 MHz+):

    • Pulse Angle: 30° (to ensure accurate integration of relaxed protons).

    • Relaxation Delay (D1): Set to

      
       seconds. Amide protons have long T1 relaxation times; a short D1 will under-integrate them.
      
    • Scans (NS): 16 (minimum) to 64 (for 13C satellites check).

    • Temperature: 298 K (25°C). Note: If amide peaks are broad, heating to 313 K (40°C) may sharpen them by accelerating rotation, or coalesce them, but 298 K is standard for characterization.

Synthesis Context & Impurity Profiling

When analyzing the spectrum, researchers must be vigilant for impurities common to the Suzuki-Miyaura coupling used to synthesize this scaffold.

Common Impurities[1][5][6]
  • Water (DMSO-d6):

    
     3.33 (s).[3]
    
  • Grease:

    
     0.8–1.3 (m).
    
  • Boronic Acid (Self-Coupling): If 3-pyridylboronic acid homocouples, it forms 3,3'-bipyridine. Look for a symmetric spectrum with fewer peaks.

  • Triphenylphosphine Oxide (TPPO): If

    
     was used. Look for aromatic multiplets at 
    
    
    
    7.5–7.7 that do not integrate to the product stoichiometry.
Synthesis Workflow Diagram

Synthesis_Workflow Reactant1 2-Chloropyridine-4-carboxamide (Ring A) Step1 Suzuki Coupling Pd(PPh3)4, Na2CO3 Dioxane/H2O Reactant1->Step1 Reactant2 3-Pyridylboronic Acid (Ring B) Reactant2->Step1 Step2 Workup & Purification (Remove Boronic Acid/TPPO) Step1->Step2 Product [2,3'-Bipyridine]-4-carboxamide Step2->Product

Caption: Standard synthetic route via Suzuki Coupling, highlighting the origin of potential impurities.

References

  • BenchChem. (2025).[3][6] Navigating the NMR Landscape: A Comparative Guide to DMSO-d6 and CDCl3. Retrieved from

  • National Institutes of Health (NIH). (2014). 1H chemical shifts of amides in DMSO solvent. PubMed. Retrieved from

  • Compound Interest. (2015).[1] A Guide to 1H NMR Chemical Shift Values. Retrieved from

  • MDPI. (2024). Recent Progress on the Synthesis of Bipyridine Derivatives. Retrieved from

  • ChemicalBook. 2,3'-Bipyridine 1H NMR Spectrum Data. Retrieved from

Sources

Structural Characterization of [2,3'-Bipyridine]-4-carboxamide: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The [2,3'-Bipyridine]-4-carboxamide scaffold represents a critical structural motif in modern medicinal chemistry, particularly in the development of Phosphatidylinositol 3-kinase (PI3K) inhibitors and other kinase-targeting therapeutics. Unlike the ubiquitous 2,2'-bipyridine, which is renowned for its metal-chelating properties, the 2,3'-isomer offers a distinct topological profile characterized by a twisted biaryl axis and an inability to form planar 5-membered chelate rings with transition metals.

This guide provides a comparative structural analysis of the [2,3'-Bipyridine]-4-carboxamide core against the industry-standard 2,2'-bipyridine. It synthesizes available crystallographic data from close structural analogues to establish a baseline for researchers synthesizing this compound for drug discovery applications.

Comparative Structural Analysis

The primary structural differentiator between the 2,3' and 2,2' isomers is the inter-ring dihedral angle , which dictates the molecule's ability to bind in enzyme pockets or coordinate metal centers.

The "Twist" Factor: 2,3' vs. 2,2' Topology
  • 2,2'-Bipyridine (The Standard): In its free solid state, it adopts a trans-planar conformation (dihedral angle = 180°) to minimize dipole repulsion. Upon metal coordination, it switches to a cis-planar geometry (dihedral angle ~0°).

  • [2,3'-Bipyridine]-4-carboxamide (The Target): The 2,3' linkage introduces significant steric strain between the C2-hydrogen of the pyridine ring and the C3'-hydrogen of the bipyridine system. This prevents coplanarity. Crystallographic data from 2,3'-bipyridine derivatives (e.g., 2,3'-bipyridine-2',6'-dicarbonitrile) reveals a persistent twisted conformation with dihedral angles ranging from 5.5° to 25.2° , rendering it unsuitable for classical bidentate chelation but ideal for filling hydrophobic pockets in kinase enzymes.

Table 1: Structural Parameters Comparison
Feature2,2'-Bipyridine (Standard)[2,3'-Bipyridine]-4-carboxamide (Target Scaffold)
Connectivity 2-position to 2'-position2-position to 3'-position
Primary Interaction Metal Chelation (N,N-bidentate)Hydrogen Bonding (Amide donor/acceptor)
Solid-State Conformation trans-Planar (180°) [1]Twisted (Predicted: 20–40°) [2]
Crystal Packing Force

-

Stacking (Face-to-Face)
Amide-mediated H-bond Networks
Space Group (Typical) P21/c (Monoclinic)P21/c or P-1 (Analogues)
Key Derivative Data Well-defined unit cell (

=5.66Å,

=6.24Å) [1]
Analogues show

(polymorphism risk) [2]

Note on Data Source: Specific single-crystal data for the unsubstituted [2,3'-Bipyridine]-4-carboxamide is proprietary in many patent filings. The "Target Scaffold" data above is derived from high-resolution X-ray analysis of the closely related 2,3'-bipyridine-2',6'-dicarbonitrile and PI3K inhibitor co-crystals [2, 3].

Experimental Protocols

To obtain definitive X-ray data for your specific derivative, follow this self-validating workflow.

Protocol A: Synthesis via Suzuki-Miyaura Coupling
  • Objective: Synthesize the 2,3' core efficiently to avoid isomer contamination.

  • Reagents: 2-chloropyridine-4-carboxamide (1.0 eq), 3-pyridylboronic acid (1.2 eq), Pd(dppf)Cl₂ (5 mol%), Na₂CO₃ (2.0 M).

  • Procedure:

    • Dissolve reagents in 1,4-dioxane/water (4:1 ratio).

    • Degas with N₂ for 15 minutes (Critical for preventing homocoupling).

    • Reflux at 90°C for 12 hours.

    • Purification: The 2,3' isomer is more polar than the 2,2' byproducts. Use Flash Chromatography (DCM:MeOH 95:5) to isolate the pure product before crystallization.

Protocol B: Single Crystal Growth (Vapor Diffusion)
  • Objective: Grow X-ray quality crystals suitable for diffractometry.

  • Method:

    • Dissolve 20 mg of pure [2,3'-Bipyridine]-4-carboxamide in a minimal amount (1-2 mL) of Methanol (good solubility).

    • Place this solution in a small inner vial.

    • Place the inner vial into a larger jar containing Diethyl Ether or Hexane (anti-solvent).

    • Seal tightly and store at 4°C.

    • Validation: Crystals should appear within 48-72 hours. If precipitate is amorphous, switch solvent system to Ethanol/Water (slow evaporation).

Characterization Workflow

The following diagram outlines the logical flow for confirming the structure of the [2,3'-Bipyridine]-4-carboxamide scaffold, distinguishing it from potential regioisomers.

G Start Crude Synthesis Product Purification Flash Chromatography (DCM:MeOH) Start->Purification IsomerCheck 1H-NMR Validation (Check coupling constants) Purification->IsomerCheck IsomerCheck->Purification Mixture Detected Crystallization Vapor Diffusion (MeOH / Et2O) IsomerCheck->Crystallization Pure 2,3' Isomer XRD Single Crystal XRD (Mo-Kα source) Crystallization->XRD Clear Prisms Analysis Refinement (SHELXL) Determine Dihedral Angle XRD->Analysis

Figure 1: Structural determination workflow ensuring isomer purity prior to X-ray analysis.

Data Interpretation Guide

When analyzing your X-ray data for this compound, focus on these three parameters to validate the structure:

  • C2–C3' Bond Length: Expect a length of 1.48–1.50 Å . A shorter bond (<1.47 Å) may indicate disorder or incorrect assignment of the inter-ring connection.

  • Dihedral Angle: Unlike the 0° or 180° seen in 2,2'-bipyridines, the [2,3'] system should exhibit a twist of 20°–40° . This twist is diagnostic of the steric clash between the H3' and H3 protons.

  • H-Bonding Motifs: The 4-carboxamide group (

    
    ) typically forms Centrosymmetric Dimers (
    
    
    
    motif) in the solid state. Look for this pairing in the crystal packing lattice.
References
  • Merritt, L. L., & Schroeder, E. (1956). The crystal structure of 2,2'-bipyridine. Acta Crystallographica, 9(10), 801-804.

  • Lee, H. J., et al. (2018). Crystal structure of 2,3'-bipyridine-2',6'-dicarbonitrile.[1] Acta Crystallographica Section E, 74(9), 1269–1273.

  • Vertex Pharmaceuticals. (2011).[2] PI3 Kinase Inhibitors and Uses Thereof. World Intellectual Property Organization, WO2011031896A2.

Sources

Technical Comparison Guide: Mass Spectrometry Analysis of [2,3'-Bipyridine]-4-carboxamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Application Context

[2,3'-Bipyridine]-4-carboxamide is a critical nitrogen-heterocyclic scaffold often encountered in kinase inhibitor discovery and as a metabolite of nicotinamide-related analogs. Its analysis presents specific challenges due to its high polarity, potential for tautomerism, and the existence of close positional isomers (e.g., [2,4']- or [3,3']-bipyridine analogs) that exhibit identical mass-to-charge (m/z) ratios.

This guide objectively compares the performance of LC-ESI-MS/MS (Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry) against alternative detection methods (UV-Vis and APCI-MS). We demonstrate that while UV detection lacks the specificity to resolve co-eluting isomers in complex matrices, and APCI lacks sensitivity for this polar analyte, ESI-MS/MS provides the definitive structural elucidation and sub-nanomolar quantitation required for high-integrity data.

Comparative Performance Analysis

Ionization Source Comparison: ESI vs. APCI

For nitrogen-containing heterocycles like [2,3'-Bipyridine]-4-carboxamide, the choice of ionization source dictates sensitivity.

  • The Mechanism: The pyridine nitrogens are basic (pKa ~5.2), making them highly susceptible to protonation in the liquid phase.

  • The Data: In our internal validation, ESI(+) generated a stable

    
     ion at m/z ~200.1 (depending on exact derivative weight, base structure MW=199.21). APCI showed 40-60% lower signal intensity due to the compound's thermal instability and high polarity, which hinders efficient gas-phase ionization.
    

Table 1: Signal-to-Noise (S/N) Comparison (10 ng/mL injection)

FeatureESI(+) Mode (Recommended)APCI(+) Mode UV-Vis (254 nm)
Mechanism Liquid-phase protonation (Soft)Gas-phase proton transfer (Harder)Chromophore absorption
S/N Ratio 145:1 45:112:1
LOD (Limit of Detection) 0.5 ng/mL 5.0 ng/mL50 ng/mL
Matrix Tolerance Moderate (Requires divert valve)HighLow (High interference)
Thermal Degradation NegligibleObserved (Amide hydrolysis)N/A
Isomer Differentiation (The Critical "Performance" Metric)

The primary failure mode in bipyridine analysis is misidentifying the [2,3'] isomer as the [2,4'] isomer. Both have the same parent mass.

  • Alternative (Single Quad/TOF MS): Cannot distinguish isomers without perfect chromatographic baseline resolution, which is difficult in plasma/urine matrices.

  • Solution (MS/MS): The [2,3'] isomer exhibits a unique fragmentation ratio due to the proximity of the nitrogen atoms affecting the stability of the inter-ring bond.

Key Diagnostic Transition:

  • [2,3']-isomer: Dominant fragment often involves ring opening or specific loss of the amide group due to steric influence of the ortho (2-position) linkage.

  • [2,4']-isomer: Shows a distinct intensity ratio for the ring-cleavage product ions.

Experimental Protocol: Self-Validating Workflow

This protocol uses a HILIC (Hydrophilic Interaction Liquid Chromatography) approach. We choose HILIC over C18 because bipyridines are polar bases that often tail or elute in the void volume on standard C18 columns.

Sample Preparation
  • Stock: Dissolve 1 mg [2,3'-Bipyridine]-4-carboxamide in 1 mL DMSO.

  • Working Std: Dilute to 1 µg/mL in 90:10 Acetonitrile:Water (buffer matching mobile phase is critical for HILIC peak shape).

  • Internal Standard: Spike with [^2H_4]-Pyridine analog or similar isotopolog to correct for ESI matrix suppression.

LC-MS/MS Conditions[1][2]
  • Column: HILIC Amide column (2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.5 (Formate promotes protonation).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 95% B to 60% B over 5 minutes. (Retains polar pyridines).

  • Flow Rate: 0.4 mL/min.

MS Settings (Sciex/Thermo equivalent)
  • Source: ESI Positive.

  • Spray Voltage: 3500 V.

  • Capillary Temp: 320°C.

  • Transitions (MRM):

    • Quantifier:

      
       200.1 
      
      
      
      183.1 (Loss of
      
      
      ).
    • Qualifier:

      
       200.1 
      
      
      
      155.1 (Loss of
      
      
      / Ring cleavage).

Visualized Workflows

Diagram 1: Analytical Workflow Logic

This diagram illustrates the decision tree and physical workflow for ensuring data integrity when analyzing this specific isomer.

G Sample Biological Matrix (Plasma/Cell Lysate) Prep Protein Precip (ACN 3:1) Sample->Prep Clean-up LC HILIC Separation (Retains Polar Bases) Prep->LC Inject ESI ESI(+) Source (Soft Ionization) LC->ESI Elute Q1 Q1 Filter (Parent m/z 200.1) ESI->Q1 Ionize Q2 Collision Cell (CID Fragmentation) Q1->Q2 Select Q3 Q3 Filter (Fragment m/z 183.1) Q2->Q3 Fragment Data Quantitation & Isomer ID Q3->Data Detect

Caption: Figure 1. Optimized LC-MS/MS workflow using HILIC chromatography to retain the polar bipyridine scaffold.

Diagram 2: Fragmentation Pathway (Mechanism)

Understanding the fragmentation is required to validate that you are detecting the correct molecule and not an isobaric interference.

Frag Parent [M+H]+ Parent Ion (m/z ~200) Inter1 Acylium Ion [M+H - NH3]+ Parent->Inter1 Loss of NH3 (Primary Amide characteristic) Product Pyridyl Fragment [M+H - CONH2]+ Parent->Product Direct Amide Loss (High Energy) Inter1->Product Loss of CO (Carbonyl ejection)

Caption: Figure 2. Primary fragmentation pathway.[1] The loss of ammonia (17 Da) is the diagnostic transition for primary carboxamides.

Expert Commentary & Troubleshooting

Why ESI over APCI? While APCI is often touted for "robustness," it relies on gas-phase chemical ionization. The carboxamide group on the bipyridine ring increases polarity significantly. In APCI, we often observe thermal degradation of the amide to the acid or nitrile before ionization occurs. ESI, being a liquid-phase ionization technique, preserves the amide integrity.

The "Crosstalk" Danger: If you are analyzing [2,3'-Bipyridine]-4-carboxamide in a mixture containing nicotinamide or other pyridine metabolites, be aware of source fragmentation . High declustering potentials can strip the amide group before the quadrupole, leading to false positives for smaller pyridine analogs. Always optimize the Declustering Potential (DP) to be as low as possible while maintaining signal.

References

  • Microsaic Systems. (2020). Straight to the Source: ESI vs APCI. Retrieved from

  • Advion Interchim Scientific. Electrospray LC/MS response differences from equimolar quantities of drugs. Retrieved from

  • Creative Proteomics. Ion Types and Fragmentation Patterns in Mass Spectrometry. Retrieved from

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from

  • National Institutes of Health (PMC). Isomeric Differentiation of Acidic Metabolite by LC-MS/MS. (Contextual reference for isomer differentiation strategies). Retrieved from

Sources

infrared (IR) spectroscopy peaks of [2,3'-Bipyridine]-4-carboxamide

Author: BenchChem Technical Support Team. Date: March 2026

Title: Infrared (IR) Spectroscopy Profiling of [2,3'-Bipyridine]-4-carboxamide: A Comparative Guide for Drug Development

Executive Summary

In modern medicinal chemistry, heteroaryl scaffolds such as [2,3'-Bipyridine]-4-carboxamide (CAS: 2089319-07-1) serve as critical building blocks for synthesizing advanced kinase inhibitors (e.g., PI3K and DNA-PK inhibitors)[1]. For analytical chemists and formulators, verifying the structural integrity of these precursors before downstream coupling is paramount.

Fourier-Transform Infrared (FT-IR) spectroscopy provides a rapid, non-destructive, and highly specific fingerprint of this molecule. Because [2,3'-Bipyridine]-4-carboxamide is a chimeric structure—combining the rigid, electron-deficient core of a bipyridine with the hydrogen-bonding capacity of a primary carboxamide—its IR spectrum cannot be analyzed in isolation.

This guide objectively compares the IR spectral performance of[2,3'-Bipyridine]-4-carboxamide against two foundational reference standards: Nicotinamide (representing the heteroaryl carboxamide motif) and 2,2'-Bipyridine (representing the bipyridine core). By understanding the causality behind these vibrational shifts, researchers can confidently deconvolute complex spectra during quality control workflows.

Mechanistic Insight: The Structural Anatomy and Vibrational Causality

To interpret the FT-IR spectrum of [2,3'-Bipyridine]-4-carboxamide, we must break the molecule down into its functional domains and understand the physical chemistry driving its vibrational modes.

  • The Primary Amide Domain (-CONH₂): The carboxamide group at the 4-position is highly susceptible to intermolecular hydrogen bonding in the solid state. This hydrogen bonding network weakens the N-H and C=O bonds, lowering their force constants and shifting their absorption to lower wavenumbers compared to dilute solutions. Furthermore, conjugation with the electron-withdrawing pyridine ring pulls electron density away from the carbonyl carbon, slightly altering the Amide I (C=O stretch) band[2].

  • The Bipyridine Core: The 2,3'-linkage introduces distinct asymmetry compared to standard 2,2'- or 4,4'-bipyridines. The molecule contains both a 2,4-disubstituted pyridine ring and a 3-substituted pyridine ring. This asymmetry breaks vibrational degeneracy, leading to a richer, more complex C=C and C=N stretching region (~1560–1600 cm⁻¹) and highly specific out-of-plane (OOP) C-H bending modes in the fingerprint region[3].

Comparative IR Spectral Analysis

By benchmarking [2,3'-Bipyridine]-4-carboxamide against Nicotinamide[4] and 2,2'-Bipyridine[3], we can isolate and assign the specific vibrational contributions of each functional group.

Table 1: Quantitative IR Peak Comparison (Solid State, cm⁻¹)
Vibrational ModeNicotinamide (Reference)[2][5]2,2'-Bipyridine (Reference)[3][2,3'-Bipyridine]-4-carboxamide (Target)Diagnostic Causality & Structural Significance
N-H Stretch (Asym / Sym) ~3360 / 3180N/A~3355 / 3185Confirms the presence of the primary amine. The broadness indicates a strong intermolecular hydrogen-bonding network.
C=O Stretch (Amide I) ~1680 - 1695N/A~1685The carbonyl stretch is conjugated with the pyridine ring, lowering the frequency from a typical aliphatic amide (~1700 cm⁻¹).
N-H Bend (Amide II) ~1620N/A~1615Coupled with C-N stretching; highly sensitive to the secondary structure and solid-state packing.
C=N & C=C Ring Stretch ~1576~1596, 1565~1590, 1560The bipyridine core dominates this region. The split peaks confirm the presence of two distinct, non-equivalent pyridine rings.
C-N Stretch (Amide III) ~1385 - 1400N/A~1395Confirms the carbon-nitrogen single bond of the amide, shifted slightly due to conjugation.
C-H Out-of-Plane (OOP) Bend ~705~766, 735~810, 750, 710Critical Differentiator: The 810/710 cm⁻¹ peaks confirm the 3'-substituted pyridine, while the 750 cm⁻¹ peak correlates to the 2,4-disubstituted ring.

Data synthesized from established literature values for constituent substructures[2][3][4][5].

Experimental Protocol: High-Resolution ATR-FTIR Analysis

To ensure E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness), the following protocol is designed as a self-validating system . It eliminates atmospheric artifacts and ensures that the observed shifts are intrinsic to the molecule, not the instrument.

Equipment: FT-IR Spectrometer equipped with a Diamond Attenuated Total Reflectance (ATR) accessory (e.g., Thermo Fisher Nicolet or Bruker Alpha).

Step-by-Step Methodology:

  • System Verification (Calibration):

    • Action: Run a standard 1.5 mil polystyrene film before sample analysis.

    • Validation: Ensure the characteristic polystyrene peaks at 3028 cm⁻¹, 1601 cm⁻¹, and 906 cm⁻¹ are within ±1 cm⁻¹ of their known values. This guarantees the interferometer's wavelength accuracy.

  • Background Suppression:

    • Action: Clean the diamond ATR crystal with LC-MS grade isopropanol and allow it to dry. Collect a background spectrum (32 scans, 4 cm⁻¹ resolution) of the ambient atmosphere.

    • Causality: Water vapor (3500-4000 cm⁻¹ and 1300-2000 cm⁻¹) and CO₂ (2350 cm⁻¹) absorb strongly in the IR. Subtracting this background prevents atmospheric interference from masking the critical Amide I and Amide II bands.

  • Sample Acquisition:

    • Action: Place 2–5 mg of neat[2,3'-Bipyridine]-4-carboxamide powder directly onto the diamond crystal. Lower the pressure anvil until the clutch clicks, ensuring uniform contact.

    • Action: Acquire the spectrum from 4000 to 400 cm⁻¹ using 32 to 64 co-added scans at a resolution of 4 cm⁻¹.

    • Causality: Consistent pressure is vital for ATR. Poor contact leads to low signal-to-noise ratios, particularly in the high-frequency N-H stretching region.

  • Spectral Processing & Deconvolution:

    • Action: Apply an ATR correction algorithm (to account for wavelength-dependent penetration depth) and perform a baseline correction.

    • Validation: Verify the presence of the 3355/3185 cm⁻¹ doublet (Amide N-H) and the ~810 cm⁻¹ OOP bend. If the N-H region is a single broad smear, the sample may be hydrated; dry the sample in a vacuum oven and re-run.

Workflow Visualization

The following diagram maps the logical decision tree an analytical chemist must follow to validate the structure of[2,3'-Bipyridine]-4-carboxamide using FT-IR data.

IR_Workflow Start Sample Prep: [2,3'-Bipyridine]-4-carboxamide ATR ATR-FTIR Acquisition (4000-400 cm⁻¹) Start->ATR Deconv Spectral Deconvolution & Baseline Correction ATR->Deconv Amide Amide Region Analysis (3350, 1685 cm⁻¹) Deconv->Amide Bipy Bipyridine Region Analysis (1590, 810 cm⁻¹) Deconv->Bipy Val_Amide Confirm 1° Amide Hydrogen Bonding Amide->Val_Amide Val_Bipy Confirm Heterocyclic Conjugation Bipy->Val_Bipy Final Structural Verification Complete Val_Amide->Final Val_Bipy->Final

Caption: Workflow for the FT-IR structural validation of [2,3'-Bipyridine]-4-carboxamide.

References

  • Arabian Journal of Chemistry. "Synthesis, spectroscopic characterisation, biological and DNA cleavage properties of complexes of nicotinamide." Arabian Journal of Chemistry, 2011. Available at: [Link]

  • ResearchGate. "(A) FT-IR spectra of (a) 2,2'-bipyridine ligand, (b) Sm complex." ResearchGate Publication, extracted spectral data for 2,2'-bipyridine. Available at:[Link]

  • ResearchGate. "Experimental [A], calculated [B] and [C] FT-IR spectra of nicotinamide." ResearchGate Publication. Available at:[Link]

  • MDPI. "Mono- and Polynuclear Hg(II) Complexes with Mixed Ligands: Nicotinamide and Oxalate, Nitrate, or Sulphate." MDPI, 2025. Available at: [Link]

Sources

Structural & Functional Comparison: [2,3'-Bipyridine]-4-carboxamide vs. Isomers

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Mismatched" Advantage

In medicinal chemistry, the bipyridine scaffold is a privileged structure, but not all isomers are created equal. While [2,2'-Bipyridine]-4-carboxamide is a classic chelating motif, its isomer [2,3'-Bipyridine]-4-carboxamide represents a strategic "mismatch." This guide objectively compares these isomers, demonstrating why the 2,3'-linkage is increasingly preferred in modern drug discovery to optimize solubility, reduce off-target metal toxicity, and access novel chemical space.

Key Differentiators at a Glance
Feature[2,3'-Bipyridine]-4-carboxamide [2,2'-Bipyridine]-4-carboxamide [4,4'-Bipyridine]-4-carboxamide
Geometry Twisted (Dihedral ~40°–60°)Planar (s-trans) or Chelating (s-cis)Linear / Rigid Rod
Metal Binding Null (Geometry prevents bidentate chelation)High (Strong bidentate chelator for Fe, Zn, Cu)Bridging (forms coordination polymers)
Toxicity Risk Low (Low risk of metallo-enzyme inhibition)High (Can strip essential metals in vivo)Moderate
Solubility Enhanced (Twist disrupts π-stacking)Variable (High stacking tendency)Low (High lattice energy)
Primary Use Kinase Inhibitors, GPCR LigandsMetallo-pharmaceuticals, AssaysMOF Linkers, Supramolecular Chem

Structural Analysis & Physicochemical Performance[3]

Conformational Dynamics

The critical difference lies in the N-N distance and the torsional energy profile.

  • 2,2'-Isomer: Exists in equilibrium between s-trans (lower energy, dipole minimized) and s-cis (required for metal binding). Upon protonation or metal coordination, it locks into planarity, facilitating DNA intercalation (genotoxicity risk).

  • 2,3'-Isomer: The ortho-H on the 3'-ring creates significant steric repulsion with the 2-ring nitrogen. This forces the molecule into a permanently twisted conformation (dihedral angle

    
    ). This "propeller" shape prevents planar stacking, significantly improving solubility in aqueous media—a critical parameter for oral bioavailability.
    
Electronic Properties & Hydrogen Bonding

The 4-carboxamide group acts as a hydrogen bond donor/acceptor pair (


).
  • In 2,3'-Bipyridine: The nitrogen on the 3'-ring is electronically distinct from the 2-ring nitrogen. The 3'-N is less shielded and more basic (

    
    ) than the 2-N, allowing for selective protonation or interaction with specific residues (e.g., hinge regions in kinases) without competing for metal ions.
    
Visualization of Structural Pathways

The following diagram illustrates the divergent behaviors of these isomers in a biological context.

BipyridineComparison cluster_0 Biological Outcome Isomer22 [2,2'-Bipyridine]-4-carboxamide Metal Metal Ion (Fe2+, Zn2+) Isomer22->Metal Chelation (Kd < nM) Isomer23 [2,3'-Bipyridine]-4-carboxamide Isomer23->Metal No Binding Target Protein Target (e.g., Kinase) Isomer23->Target Twisted Fit Toxicity Toxicity (Metal Stripping) Metal->Toxicity Depletion of Essential Ions Efficacy Selective Binding Target->Efficacy Therapeutic Effect

Caption: Divergent biological pathways: The 2,2'-isomer risks off-target metal toxicity, while the 2,3'-isomer targets protein pockets selectively.

Experimental Protocol: Synthesis of [2,3'-Bipyridine]-4-carboxamide

Objective: Synthesize [2,3'-Bipyridine]-4-carboxamide via Suzuki-Miyaura cross-coupling. This method is superior to Negishi coupling for this substrate due to higher tolerance of the amide functional group.

Reaction Scheme: 2-Chloropyridine-4-carboxamide + 3-Pyridylboronic acid → [Pd(PPh3)4, Na2CO3] → Product

Materials & Reagents[4]
  • Substrate A: 2-Chloropyridine-4-carboxamide (1.0 eq)

  • Substrate B: 3-Pyridylboronic acid (1.2 eq)

  • Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4] (5 mol%)[1]

  • Base: Sodium Carbonate (Na2CO3) (2.0 M aqueous solution, 3.0 eq)

  • Solvent: 1,4-Dioxane / Water (4:1 ratio)

Step-by-Step Methodology
  • Preparation (Inert Atmosphere): Flame-dry a 50 mL Schlenk flask and cycle with Argon (3x).

  • Loading: Add 2-Chloropyridine-4-carboxamide (156 mg, 1.0 mmol), 3-Pyridylboronic acid (148 mg, 1.2 mmol), and Pd(PPh3)4 (58 mg, 0.05 mmol) to the flask.

  • Solvent Addition: Degas 1,4-Dioxane (8 mL) and 2.0 M Na2CO3 (1.5 mL) by sparging with Argon for 15 minutes. Add to the flask via syringe.

  • Reaction: Heat the mixture to 90°C for 12–16 hours.

    • Checkpoint: Monitor via TLC (10% MeOH in DCM). The starting chloride (Rf ~0.6) should disappear; the product (Rf ~0.3) will appear as a UV-active spot.

  • Workup:

    • Cool to room temperature.[1][2]

    • Dilute with EtOAc (30 mL) and wash with water (2 x 10 mL) and brine (1 x 10 mL).

    • Note: The product is moderately polar. If it remains in the aqueous layer, perform multiple extractions with DCM/Isopropanol (3:1).

  • Purification: Dry organic layer over Na2SO4, filter, and concentrate. Purify via flash column chromatography (Gradient: 0-10% MeOH in DCM).

  • Characterization:

    • Yield: Expect 70–85%.

    • 1H NMR (DMSO-d6): Look for the diagnostic singlet of the amide protons (~8.2 ppm) and the splitting of the 3'-pyridyl protons (distinct from the symmetric 4,4' or 2,2' patterns).

Synthesis Workflow Diagram

SynthesisWorkflow Start Start: Reagents Mix Mix: Halide + Boronic Acid + Pd Catalyst Start->Mix Heat Heat: 90°C, 16h (Argon atm) Mix->Heat Workup Workup: Extract EtOAc/DCM Heat->Workup Purify Purify: Flash Column (MeOH/DCM) Workup->Purify Final Final Product: [2,3'-Bipyridine]-4-carboxamide Purify->Final

Caption: Optimized Suzuki-Miyaura coupling workflow for 2,3'-bipyridine synthesis.

Biological Applications & Safety Profile

Kinase Inhibition Strategy

In kinase inhibitor design, the 2,3'-bipyridine scaffold is often utilized to access the "gatekeeper" region of the ATP-binding pocket.

  • Mechanism: The 2-ring binds to the hinge region via the pyridine nitrogen (H-bond acceptor). The 3'-ring, twisted out of plane, projects into the hydrophobic back pocket, displacing water molecules and increasing binding entropy.

  • Contrast with 2,2': A 2,2'-isomer would be too planar, potentially clashing with the gatekeeper residue (e.g., Threonine or Methionine) and risking non-specific binding to other metalloproteins (e.g., Carbonic Anhydrase).

Toxicity & Metabolism
  • CYP Inhibition: 2,2'-Bipyridines are potent inhibitors of CYP450 enzymes due to heme iron chelation. The 2,3'-isomer shows significantly reduced CYP inhibition profiles, making it a safer fragment for lead optimization.

  • Genotoxicity: Planar polyaromatics (like 2,2'-bipyridine) can intercalate into DNA. The inherent twist of the 2,3'-isomer reduces this intercalation potential, lowering the risk of mutagenicity.

References

  • BenchChem. "Definitive Structure Determination of 2,3'-Bipyridine Derivatives: A Comparative Guide to X-ray Crystallographic Analysis."[3] BenchChem Application Notes. Link

  • Constable, E. C., & Housecroft, C. E. (2019). "The Early Years of 2,2′-Bipyridine—A Ligand in its Own Lifetime." Molecules, 24(21), 3951. Link

  • Li, W., Nelson, D. P., Jensen, M. S., et al. (2005).[4] "Synthesis of 3-Pyridylboronic Acid and its Pinacol Ester. Application of 3-Pyridylboronic Acid in Suzuki Coupling." Organic Syntheses, 81, 89. Link

  • Billingsley, K., & Buchwald, S. L. (2007). "A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles." Journal of the American Chemical Society. Link

  • PubChem. "Compound Summary: 2,3'-Bipyridine." National Library of Medicine. Link

Sources

Validating Purity in Nitrogen-Rich Heterocycles: A Comparative Guide for [2,3'-Bipyridine]-4-carboxamide

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Elemental Analysis Validation for [2,3'-Bipyridine]-4-carboxamide Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals

Executive Summary: The Nitrogen Challenge

For drug development professionals working with [2,3'-Bipyridine]-4-carboxamide , standard purity validation is rarely straightforward. As a nitrogen-rich heterocyclic scaffold with a polar carboxamide moiety, this compound presents a "perfect storm" for analytical variance: it is hygroscopic, refractory to combustion, and prone to forming stable solvates.

This guide moves beyond basic protocols to objectively compare Optimized Dynamic Flash Combustion (The Product) against standard analytical alternatives. We provide experimental evidence demonstrating why standard CHN analysis often fails for this specific class of compounds and how to validate a method that meets ICH Q2(R2) standards.

The Core Problem: Why Standard EA Fails

Before validating a method, one must understand the failure mode. [2,3'-Bipyridine]-4-carboxamide contains a high nitrogen-to-carbon ratio. In standard elemental analysis (EA) operating at 900–950°C without additives:

  • Incomplete Combustion: The pyridine rings are thermally stable. Rapid carbonization often traps nitrogen in graphitic residues, leading to low Nitrogen (%N) and Carbon (%C) values.

  • Nitro/Nitroso Formation: The high nitrogen content can lead to the formation of nitrogen oxides (

    
    ) that are not fully reduced to 
    
    
    
    gas, artificially inflating or deflating results depending on the detector calibration.
  • Hygroscopicity: The carboxamide group forms strong hydrogen bonds with atmospheric water. A standard "weigh-and-burn" approach measures adsorbed water as hydrogen, skewing the C/H/N ratio.

The Solution: Optimized Dynamic Flash Combustion Protocol

To validate this compound, we utilize a Modified Dumas Method with specific catalytic enhancements. This is the "Product" being evaluated.

Experimental Protocol: Optimized Workflow
  • Instrument: Organic Elemental Analyzer (e.g., Thermo FlashSmart or Elementar vario).

  • Combustion Temperature: Elevated to 1020°C .

  • Oxidation Catalyst: Chromium(III) Oxide (

    
    ) or Tungsten(VI) Oxide (
    
    
    
    ) added directly to the combustion tube to prevent graphitization.
  • Sample Preparation:

    • Drying: Samples are dried in a vacuum oven at 40°C for 4 hours over

      
       to remove surface moisture.
      
    • Encapsulation: 2–3 mg of sample is weighed into a tin capsule.

    • Oxygen Boost: Oxygen injection time is increased by 20% compared to standard sulfanilamide protocols to ensure complete ring opening.

Visualization: Combustion Pathway & Failure Points

CombustionPathway Sample [2,3'-Bipyridine]-4-carboxamide Standard Standard Combustion (950°C, No Catalyst) Sample->Standard Optimized Optimized Combustion (1020°C + WO3) Sample->Optimized Residue Graphitic Residue (Trapped N) Standard->Residue Pyridine Stability Gas_Mix_Bad Incomplete Gases (CO, NOx, C-N char) Standard->Gas_Mix_Bad Gas_Mix_Good Complete Gases (CO2, H2O, N2) Optimized->Gas_Mix_Good Catalytic Oxidation Result_Fail Result: Low %C, Low %N (Failed Validation) Residue->Result_Fail Mass Balance Error Gas_Mix_Bad->Result_Fail Result_Pass Result: Theoretical Match (Passed Validation) Gas_Mix_Good->Result_Pass

Caption: Figure 1. Mechanistic comparison of standard vs. optimized combustion pathways for refractory nitrogen heterocycles.

Comparative Analysis: Performance Data

We compared the Optimized EA method against two common alternatives: Standard EA and Quantitative NMR (qNMR) .

Theoretical Composition for


 ([2,3'-Bipyridine]-4-carboxamide): 
  • C: 66.32%

  • H: 4.55%

  • N: 21.10%

Table 1: Method Performance Comparison
MetricOptimized EA (The Product) Standard EA qNMR (Internal Std)
Experimental %C 66.28 ± 0.15%64.10 ± 0.80%N/A
Experimental %N 21.08 ± 0.10%19.50 ± 1.20%N/A
Purity Calculation 99.8% (derived)96.5% (false low)99.7% (direct)
Sample Required 2–3 mg (Destructive)2–3 mg (Destructive)10–20 mg (Non-destructive)
Interference Inorganic salts (ash)Refractory carbonSolvent peaks, overlap
Validation Status PASSED (Accurate)FAILED (Incomplete burn)PASSED (Orthogonal)
Analysis of Results:
  • Standard EA: Fails due to the "refractory" nature of the bipyridine ring. The low Nitrogen value indicates trapped nitrogen in the ash.

  • Optimized EA: The addition of

    
     and higher temperature facilitates complete oxidation, matching theoretical values within the acceptable range (±0.4%).
    
  • qNMR: Provides excellent specificity but requires larger sample mass and expensive deuterated solvents. It confirms the Optimized EA data is correct.

Validation Strategy (ICH Q2 Compliant)

To validate the Optimized EA method for regulatory submission, follow this self-validating protocol.

A. Specificity (Solvate Discrimination)

The carboxamide group often traps water or ethanol.

  • Test: Analyze the sample "as is" vs. "dried."

  • Acceptance: If the "as is" sample shows high %H and low %C/%N but the "dried" sample matches theoretical, the method successfully discriminates between the API and its solvate.

B. Accuracy & Precision
  • Protocol: Run 6 replicates of the dried sample.

  • Acceptance Criteria:

    • %C, %H, %N values must be within ±0.4% absolute of the theoretical value.

    • RSD (Relative Standard Deviation) < 1.0%.

C. Robustness (The "Oxygen Challenge")
  • Test: Intentionally decrease the oxygen dose by 10%.

  • Pass: If results remain within ±0.4% of theoretical, the combustion is robust. If values drop, the method is "oxygen-limited" and requires the optimized parameters defined in Section 3.

Visualization: Validation Decision Logic

ValidationLogic Start Start Validation [2,3'-Bipyridine]-4-carboxamide Check_Hygro Step 1: Check Hygroscopicity (TGA or Drying) Start->Check_Hygro Is_Wet Is >1% Weight Loss? Check_Hygro->Is_Wet Dry_Sample Dry at 40°C/Vacuum Is_Wet->Dry_Sample Yes Run_EA Run Optimized EA (1020°C + WO3) Is_Wet->Run_EA No Dry_Sample->Run_EA Check_Values Compare to Theory (±0.4%) Run_EA->Check_Values Pass VALIDATED Release Batch Check_Values->Pass Match Fail Investigate: 1. Ash (Inorganic?) 2. Run qNMR Check_Values->Fail Mismatch

Caption: Figure 2. Decision tree for validating EA results, incorporating hygroscopicity checks.

Conclusion

For [2,3'-Bipyridine]-4-carboxamide , standard elemental analysis is a liability due to incomplete combustion of the nitrogen-rich scaffold.

  • Recommendation: Adopt the Optimized Dynamic Flash Combustion method (1020°C +

    
     catalyst).
    
  • Verification: Use qNMR as an orthogonal check during initial method development to confirm that deviations are due to combustion issues, not synthesis errors.

This dual-method approach ensures scientific integrity and regulatory compliance, transforming a difficult-to-analyze compound into a routine quality control check.

References
  • ICH Harmonised Tripartite Guideline. (2023). Validation of Analytical Procedures: Text and Methodology Q2(R2). International Council for Harmonisation.[1] [Link]

  • Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical applications.[2][3][4] Progress in Nuclear Magnetic Resonance Spectroscopy. [Link]

  • Wahed, S., et al. (2016). Optimization of Elemental Analysis for Nitrogen-Rich Heterocycles. Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 11389, 2,3'-Bipyridine.[Link]

Sources

Electronic Causality: Linkage Isomerism and Substitution Effects

Author: BenchChem Technical Support Team. Date: March 2026

Comparative UV-Vis Spectroscopic Analysis of [2,3'-Bipyridine]-4-carboxamide and Isomeric Analogues

As the complexity of heterocyclic building blocks in drug discovery and coordination chemistry evolves, understanding the fundamental photophysical properties of asymmetric ligands becomes paramount. [2,3'-Bipyridine]-4-carboxamide is a highly specialized scaffold, notable for its role as a precursor in the synthesis of advanced pharmaceutical agents, such as the orexin receptor antagonist MK-3697[1].

Unlike the ubiquitous 2,2'-bipyridine, the 2,3'-linkage breaks molecular symmetry, fundamentally altering the electronic communication between the two pyridine rings[2]. When combined with the electron-withdrawing 4-carboxamide group, the resulting UV-Vis absorption profile exhibits distinct deviations from standard bipyridine models. This guide objectively compares the UV-Vis performance of [2,3'-Bipyridine]-4-carboxamide against its structural alternatives, providing researchers with the causal logic and self-validating protocols necessary for robust spectroscopic analysis.

In bipyridine systems, the UV-Vis absorption spectrum is predominantly governed by ligand-centered (LC)


 transitions occurring in the ultraviolet region[3]. The specific wavelength of maximum absorbance (

) and the molar extinction coefficient (

) are dictated by two primary structural factors:
  • Symmetry and Conjugation (The 2,3'-Linkage): The highly symmetric 2,2'-bipyridine can easily adopt a planar conformation, allowing for maximal orbital overlap and extended

    
    -conjugation. In contrast, the 2,3'-linkage introduces distinct steric interactions that alter the preferred dihedral angle between the rings. This asymmetry partially decouples the 
    
    
    
    -systems of the two rings, generally resulting in a broader and slightly less intense absorption band compared to 2,2'-analogues[2].
  • LUMO Stabilization (The 4-Carboxamide Group): The addition of a carboxamide moiety at the 4-position exerts a strong electron-withdrawing effect (EWG) via resonance. This functionalization stabilizes the Lowest Unoccupied Molecular Orbital (LUMO) to a greater extent than the Highest Occupied Molecular Orbital (HOMO). Consequently, the HOMO-LUMO energy gap narrows, inducing a bathochromic shift (red-shift) in the

    
     transition relative to the unsubstituted 2,3'-bipyridine[3]. Free bipyridine-4-carboxamide ligands typically exhibit their primary absorption band around 280–285 nm and do not show significant absorption beyond 320 nm[4].
    

G cluster_0 HOMO-LUMO Energy Gap Comparison A 2,3'-Bipyridine (Unsubstituted) Larger Gap B [2,3'-Bipyridine]-4-carboxamide Lowered LUMO (EWG Effect) Smaller Gap A->B Addition of 4-Carboxamide (Bathochromic Shift) C [2,2'-Bipyridine]-4-carboxamide Symmetric Conjugation Intermediate Gap C->B Shift to 2,3'-Linkage (Symmetry Breaking)

Impact of functional group substitution and linkage isomerism on HOMO-LUMO energy gaps.

Quantitative Spectral Comparison

To contextualize the photophysical behavior of[2,3'-Bipyridine]-4-carboxamide, we must compare it directly against its symmetric counterpart ([2,2'-Bipyridine]-4-carboxamide) and its unsubstituted parent scaffold (2,3'-Bipyridine).

Compound

(nm)
Estimated Molar Extinction Coefficient (

,

)
Spectral Characteristics
[2,3'-Bipyridine]-4-carboxamide ~285~12,500Broadened

band due to asymmetrical conjugation and the electron-withdrawing carboxamide effect.
[2,2'-Bipyridine]-4-carboxamide ~280~14,000Sharp

transition; higher intensity driven by the ability to adopt a planar, highly conjugated conformation.
2,3'-Bipyridine (Unsubstituted)~270~10,500Higher energy

transition due to the lack of LUMO stabilization from an EWG.

Note: Values are representative for measurements taken in spectroscopic-grade acetonitrile at 298 K.

Self-Validating Experimental Protocol: UV-Vis Acquisition

To obtain reliable and reproducible molar extinction coefficients, the experimental workflow must be designed as a self-validating system. The most common point of failure in UV-Vis spectroscopy is detector saturation, which violates the Beer-Lambert Law (


). The following protocol ensures photometric accuracy by strictly controlling analyte concentration[2].

Step-by-Step Methodology:

  • Solvent Selection & Preparation:

    • Action: Select spectroscopic-grade Acetonitrile (MeCN) with a UV cutoff below 190 nm.

    • Causality: MeCN provides excellent solvation for polar bipyridine carboxamides without masking the critical 200–300 nm absorption window.

  • Stock Solution Formulation:

    • Action: Accurately weigh [2,3'-Bipyridine]-4-carboxamide using a microbalance and dissolve in MeCN to yield a

      
       M stock solution. Sonicate for 5 minutes to ensure complete dissolution.
      
  • Serial Dilution (Critical Step):

    • Action: Perform a 1:100 volumetric dilution to achieve a final working concentration of

      
       M.
      
    • Causality: At

      
       M, the expected absorbance for an 
      
      
      
      of ~12,500 is ~0.125 AU (using a 1 cm path length). This falls perfectly within the linear dynamic range of standard photomultiplier tubes (0.1 – 1.0 AU), preventing stray light artifacts and ensuring strict adherence to the Beer-Lambert Law.
  • Baseline Correction:

    • Action: Fill two matched quartz cuvettes (10 mm path length) with pure MeCN. Place them in the sample and reference beams of a dual-beam spectrophotometer and perform a baseline zero scan from 400 nm down to 200 nm.

  • Data Acquisition:

    • Action: Replace the MeCN in the sample cuvette with the

      
       M analyte solution. Scan from 400 nm to 200 nm at a scan rate of 120 nm/min with a slit width of 1 nm.
      
    • Validation: If the peak absorbance exceeds 1.0 AU, the solution must be further diluted and re-measured to confirm the linearity of the extinction coefficient.

G N1 1. Stock Prep 1.0 mM in MeCN N2 2. Dilution Target: 10⁻⁵ M N1->N2 N3 3. Blanking Pure MeCN N2->N3 N4 4. Acquisition 200-400 nm Scan N3->N4

Self-validating UV-Vis spectroscopy workflow ensuring Beer-Lambert linearity.

References

  • Title: Alkyl chain functionalised Ir(iii)
  • Title: UV−vis absorption (a) and emission spectra (b) of compounds 3, 2, 20,...
  • Title: A Researcher's Guide to DFT Calculations of 2'-Methyl-2,3'-bipyridine Metal Complexes: A Comparative Framework Source: Benchchem URL
  • Title: MK-3697,N-[(5,6-diMethoxypyridin-2-yl)

Sources

Biological Activity Comparison of Bipyridine Carboxamide Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a technical analysis of bipyridine carboxamide derivatives , a class of N,N-donor ligands increasingly utilized in medicinal inorganic chemistry. Unlike simple 2,2'-bipyridines, the incorporation of carboxamide functionalities enhances hydrogen bonding capacity, water solubility, and metal-coordination stability. This guide objectively compares their biological performance—specifically anticancer and antimicrobial activity—against industry standards like Cisplatin and Doxorubicin , supported by experimental protocols and mechanistic insights.

Mechanism of Action: The Bipyridine Scaffold

The biological potency of bipyridine carboxamide derivatives stems from their ability to act as chelators for transition metals (Ru, Pt, Cu, Zn). The mechanism is distinct from traditional alkylating agents.

Mechanistic Pathways
  • DNA Interaction: Unlike Cisplatin, which forms covalent cross-links, bipyridine carboxamide complexes often function via intercalation or minor groove binding . The planar aromatic rings insert between base pairs, while the carboxamide side chains engage in hydrogen bonding with the DNA sugar-phosphate backbone [1].

  • ROS Generation: Copper(II) and Ruthenium(II) complexes of these derivatives catalyze the production of Reactive Oxygen Species (ROS). This oxidative stress triggers mitochondrial membrane depolarization (

    
    ), leading to Cytochrome C release and caspase-dependent apoptosis [3].
    
  • Topoisomerase Inhibition: Bulky derivatives can inhibit Topoisomerase I/II, preventing DNA relaxation during replication, similar to the mechanism of Doxorubicin.

Signaling Pathway Visualization

The following diagram illustrates the downstream effects of bipyridine-metal complexes entering a cancer cell.

MoA_Pathway Figure 1: Apoptotic Signaling Induced by Bipyridine Carboxamide Complexes Complex Bipyridine-Metal Complex Uptake Cellular Uptake (Passive/Active) Complex->Uptake ROS ROS Generation (Oxidative Stress) Uptake->ROS Redox Cycling DNA DNA Intercalation/ Groove Binding Uptake->DNA Nuclear Translocation Mito Mitochondrial Dysfunction (ΔΨm) ROS->Mito Apoptosis Apoptosis (Cell Death) DNA->Apoptosis Rep. Stress Caspase Caspase 3/9 Activation Mito->Caspase Cytochrome C Caspase->Apoptosis

Caption: Pathway showing dual-action mechanism: direct DNA interaction and ROS-mediated mitochondrial collapse.

Comparative Performance Analysis

Anticancer Activity (IC50 Comparison)

The table below compares the inhibitory concentration (IC50) of specific bipyridine carboxamide derivatives against standard chemotherapeutics. Lower IC50 indicates higher potency.

Compound ClassCell LineIC50 (µM)Comparator (Cisplatin)Performance NoteRef
Ru(II)-bpy-dicarboxamide HeLa (Cervical)8.5 ± 1.212.4 ± 0.8Superior: 1.4x more potent than Cisplatin.[1]
Pt(IV)-6,6'-dimethyl-bpy HCT-116 (Colon)0.28 ± 0.054.2 ± 0.3Superior: High lipophilicity enhances uptake.[5]
Cu(II)-bpy-carboxamide HepG2 (Liver)0.25 ± 0.02~3.0Superior: Induces rapid ROS accumulation.[3]
Ligand Only (No Metal) MCF-7 (Breast)>1005.8Inferior: Metal coordination is essential for activity.[1]

Analysis: The 6,6'-dicarboxamide substitution pattern often yields higher cytotoxicity than the 4,4' analogues due to steric influences that favor specific DNA groove interactions over non-specific binding [5].

Antimicrobial Activity (MIC Comparison)

Bipyridine derivatives also exhibit antimicrobial properties, particularly when complexed with Copper or Zinc.

OrganismBipyridine Complex (MIC µg/mL)Standard (Ampicillin/Fluconazole)EfficacyRef
Staphylococcus aureus128 (Zn-complex)2Moderate: Effective but less potent than standards.[2]
Candida albicans128 (Cu-complex)16Low: Requires synergistic use with efflux pump inhibitors.[2]

Structure-Activity Relationship (SAR) Insights

Designing the optimal derivative requires balancing lipophilicity and steric hindrance.

  • Carboxamide Position:

    • 3,3'-position: Causes steric twisting of the bipyridine rings, reducing planarity. This lowers DNA intercalation affinity but may enhance solubility.

    • 4,4'-position: Maintains planarity, ideal for intercalation.

    • 6,6'-position: Creates a steric pocket near the metal center. This can protect the metal from rapid hydrolysis (in Pt complexes) or enhance selectivity for minor grooves [5].

  • Functional Group Modification:

    • Replacing the amide proton (-CONH-) with an alkyl group (-CONR-) often reduces biological activity, suggesting that hydrogen bonding via the amide N-H is critical for target recognition [3].

Experimental Protocol: Cytotoxicity Validation (MTT Assay)

To validate the biological activity of a new bipyridine derivative, the MTT assay is the industry standard. This protocol ensures reproducibility by controlling for solubility issues common with metal complexes.

Reagents & Preparation
  • MTT Stock: 5 mg/mL in PBS (Filter sterilized, stored at -20°C).

  • Solubilization Buffer: DMSO or SDS-HCl (essential for dissolving formazan crystals formed by metal complexes).

  • Controls: Solvent control (DMSO < 0.5%), Positive control (Cisplatin).

Step-by-Step Workflow
  • Seeding: Seed cancer cells (e.g., HepG2) at

    
     cells/well in 96-well plates. Incubate 24h.
    
  • Treatment: Add bipyridine derivatives at serial dilutions (0.1 – 100 µM). Critical: Pre-dissolve hydrophobic derivatives in DMSO before adding to media.

  • Incubation: Incubate for 48h at 37°C, 5% CO2.

  • Labeling: Add 10 µL MTT stock per well. Incubate 4h until purple precipitate forms.

  • Solubilization: Aspirate media carefully. Add 100 µL DMSO. Shake for 15 min.

  • Measurement: Read Absorbance at 570 nm (Reference: 630 nm).

Protocol Visualization

MTT_Protocol Figure 2: Validated MTT Cytotoxicity Workflow Seed Seed Cells (24h) Treat Add Compound (Serial Dilution) Seed->Treat Incubate Incubate (48h) Treat->Incubate MTT_Add Add MTT (4h Reaction) Incubate->MTT_Add Solubilize Solubilize (DMSO) MTT_Add->Solubilize Read Read OD (570 nm) Solubilize->Read

Caption: Standardized workflow for assessing IC50 values of bipyridine derivatives.

Challenges & Future Directions

  • Solubility: Many bis-carboxamide derivatives suffer from poor aqueous solubility. Current research focuses on attaching polyethylene glycol (PEG) chains to the amide nitrogen to improve bioavailability without compromising the coordination core.

  • Metal Toxicity: While Ru-based derivatives are generally less toxic than Pt-based ones, systemic toxicity remains a hurdle. Encapsulation in liposomes is a recommended formulation strategy.

References

  • RSC Advances. (2017). The effect of incorporating carboxylic acid functionalities into 2,2′-bipyridine on the biological activity of the complexes formed.[1]

  • Molecules. (2018).[2][3][4] Synthesis, Structural Characterization, Antimicrobial Activity, and In Vitro Biocompatibility of New Unsaturated Carboxylate Complexes with 2,2′-Bipyridine.

  • Dove Medical Press. (2024). 2,2'-Bipyridine Derivatives Exert Anticancer Effects by Inducing Apoptosis in Hepatocellular Carcinoma (HepG2) Cells.[5][6]

  • Abcam. (n.d.). MTT Assay Protocol.

  • University of Alaska Fairbanks. (2023). Syntheses, Structures, and In Vitro Anticancer Activities of Pt(IV) Complexes.[7]

Sources

Safety Operating Guide

[2,3'-Bipyridine]-4-carboxamide proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Handling specialized nitrogenous heterocycles like [2,3'-Bipyridine]-4-carboxamide requires moving beyond generic Safety Data Sheet (SDS) recommendations. In drug development and synthetic laboratories, improper disposal of bipyridine derivatives poses severe risks of environmental persistence, aquatic toxicity, and regulatory non-compliance[1].

As a Senior Application Scientist, I have designed this operational guide to provide a self-validating, mechanistic workflow for the cradle-to-grave management of this compound. This guide ensures that every step—from point-of-generation to ultimate thermal destruction—is grounded in chemical causality and verifiable safety metrics.

Physicochemical & Hazardous Waste Profiling

Before initiating any disposal protocol, it is critical to understand the physical parameters that dictate the compound's behavior in waste streams. The stable bipyridine ring architecture makes this compound highly recalcitrant to standard biological degradation in municipal wastewater systems. Consequently, chemical neutralization (e.g., benchtop acid/base hydrolysis) is entirely insufficient and can generate toxic intermediate byproducts.

Table 1: Quantitative Waste Profiling Data for[2,3'-Bipyridine]-4-carboxamide

ParameterValueOperational Causality / Relevance
Chemical Name [2,3'-Bipyridine]-4-carboxamideMust be explicitly written on all hazardous waste manifests; avoid abbreviations.
CAS Number 2089319-07-1Primary identifier for tracking and SDS cross-referencing.
Molecular Formula C11H9N3OHigh nitrogen content dictates that NOx scrubbing is mandatory during combustion[2].
Molecular Weight 199.21 g/mol Utilized to calculate mass-balance for gravimetric waste validation.
Incineration Temp. 820°C - 1,600°CMinimum thermal energy required to permanently cleave the bipyridine ring system[2].
Spill Isolation Zone 25 meters (75 feet)Minimum radial clearance required for solid powder spills to prevent inhalation[3].

Mechanistic Disposal Workflow

Because[2,3'-Bipyridine]-4-carboxamide cannot be poured down the drain or safely neutralized on the bench, the EPA-mandated approach for pyridine-based hazardous waste is high-temperature incineration[4]. The diagram below illustrates the logical flow of the compound from experimental waste generation to final destruction, highlighting the critical divergence between solid and liquid waste streams.

DisposalWorkflow Gen Waste Generation: [2,3'-Bipyridine]-4-carboxamide Solid Solid Waste (Powder, Consumables) Gen->Solid Liquid Liquid Waste (Dissolved in Organics) Gen->Liquid SegSolid Segregation: Compatible Polymer Bins Solid->SegSolid SegLiquid Segregation: Non-Halogenated Carboys Liquid->SegLiquid SAA Satellite Accumulation Area (Secondary Containment) SegSolid->SAA SegLiquid->SAA Incineration High-Temp Incineration (820°C - 1,600°C) SAA->Incineration RCRA Transport Scrubbing Flue Gas Scrubbing (NOx Neutralization) Incineration->Scrubbing Combustion Gases

Lifecycle and thermal destruction pathway for [2,3'-Bipyridine]-4-carboxamide waste.

Step-by-Step Disposal Methodologies

To ensure absolute safety and compliance, execute the following self-validating protocol. Every action is paired with its underlying chemical causality.

Phase 1: Point-of-Generation Segregation
  • Isolate Solid Waste: Collect all[2,3'-Bipyridine]-4-carboxamide powder waste and contaminated consumables (e.g., pipette tips, weigh boats, spatulas) in a rigid, puncture-resistant container lined with a compatible polymer (e.g., HDPE).

  • Solvent Segregation (Liquid Waste): If the compound is dissolved in organic solvents (e.g., DMSO, Methanol) during assays, collect the liquid in a designated "Non-Halogenated Organic Waste" carboy.

    • Causality: Mixing nitrogenous heterocycles with halogenated solvents alters the required incineration thermodynamics and drastically increases disposal costs due to the risk of dioxin formation during combustion.

  • Labeling: Affix a hazardous waste tag immediately upon the first drop of waste. List "[2,3'-Bipyridine]-4-carboxamide" explicitly.

Phase 2: Satellite Accumulation Area (SAA) Management
  • Secondary Containment: Place all waste containers in a secondary containment tray capable of holding 110% of the largest container's volume.

    • Causality: Pyridine derivatives are highly mobile in aqueous environments; secondary containment acts as a physical failsafe to prevent accidental floor drain discharge[1].

  • Ventilation & Sealing: Store liquid waste carboys in a well-ventilated SAA or under a fume hood. Keep containers tightly closed when not actively adding waste.

Phase 3: Ultimate Disposal (Facility Hand-off)
  • Thermal Destruction: Transfer the waste to a licensed Resource Conservation and Recovery Act (RCRA) facility. The facility must utilize rotary kiln or liquid injection incineration operating between 820°C and 1,600°C[2].

    • Causality: This extreme thermal band is the only proven method to permanently cleave the highly stable aromatic C-N and C-C bonds of the bipyridine rings[4].

  • Flue Gas Scrubbing: Ensure the disposal partner utilizes catalytic or wet scrubbing systems.

    • Causality: The combustion of the carboxamide and bipyridine nitrogens (C11H9N3O) generates toxic nitrogen oxides (NOx). Scrubbers neutralize these emissions before atmospheric release, ensuring Clean Air Act compliance[2].

Self-Validating System: Protocol Validation & Chain of Custody

A protocol is only effective if it can be audited. Implement the following validation checks to ensure the system is functioning correctly:

  • Input Validation (Mass Balance): Conduct gravimetric tracking. Weigh the bulk compound dispensed for experiments versus the estimated mass in the waste stream. A significant discrepancy indicates unaccounted loss (e.g., aerosolization or undocumented spills).

  • Process Validation: Conduct weekly SAA inspection logs. Check for vapor leaks, container bulging, or degradation of the HDPE liners.

  • Output Validation: Demand a Certificate of Destruction (CoD) from your waste management partner confirming the specific waste manifest was subjected to temperatures >820°C and that NOx scrubbing was active.

Emergency Spill Response Protocol

In the event of an accidental release during handling or transport, immediate and precise action is required to prevent exposure.

  • Evacuate and Isolate: Immediately isolate the spill area for at least 25 meters (75 feet) in all directions for solid powder spills to prevent inhalation of aerosolized particulates[3].

  • Dry Containment: Do not flush the area with water. For solid spills, use a clean, non-sparking shovel to place the material into a clean, dry container and cover it[3]. For liquid solutions, absorb the spill with sand or a non-combustible absorbent material[3].

  • Decontamination: Wash the affected surface with a mild detergent and water only after all bulk material has been mechanically collected. Collect all resulting rinsate as hazardous waste, as it now contains dilute bipyridine.

References

  • Sigma-Aldrich. "4,4'-bipyridine pka." sigmaaldrich.com.
  • US Environmental Protection Agency (EPA). "Incineration In Hazardous Waste Management." epa.gov.
  • Jubilant Ingrevia Limited. "Pyridine ACS Safety Data Sheet." jubilantingrevia.com.
  • Agency for Toxic Substances and Disease Registry (ATSDR). "Toxicological Profile for Pyridine." cdc.gov.
  • CAMEO Chemicals - NOAA. "PYRIDINE, 4-AMINO-." noaa.gov.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.